molecular formula CH3Cl2PS B1582697 Methylphosphonothioic dichloride CAS No. 676-98-2

Methylphosphonothioic dichloride

Cat. No.: B1582697
CAS No.: 676-98-2
M. Wt: 148.98 g/mol
InChI Key: TUNCWCIKOHOGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl phosphonothioic dichloride, [anhydrous] appears as a colorless liquid with a pungent odor. Noncombustible. Toxic by inhalation. Denser than water. Corrosive to metal and tissue.

Properties

IUPAC Name

dichloro-methyl-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3Cl2PS/c1-4(2,3)5/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNCWCIKOHOGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=S)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Cl2PS
Record name METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3962
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074270
Record name Phosphonothioic dichloride, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Methyl phosphonothioic dichloride, [anhydrous] appears as a colorless liquid with a pungent odor. Noncombustible. Toxic by inhalation. Denser than water. Corrosive to metal and tissue.
Record name METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3962
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

greater than 122 °F (USCG, 1999)
Record name METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3962
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.42 at 68 °F (USCG, 1999) - Denser than water; will sink
Record name METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3962
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

676-98-2
Record name METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3962
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methylphosphonothioic dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylphosphonothioic dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonothioic dichloride, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylphosphonothioic dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.579
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

-14.1 °F (USCG, 1999)
Record name METHYL PHOSPHONOTHIOIC DICHLORIDE, [ANHYDROUS]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3962
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Characteristics of Methylphosphonothioic Dichloride (CAS Number: 676-98-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonothioic dichloride (CAS No. 676-98-2) is an organophosphorus compound with the chemical formula CH₃Cl₂PS.[1][2] It is a key precursor in the synthesis of V-series nerve agents and is therefore classified as a Schedule 2 substance under the Chemical Weapons Convention.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and toxicological profile, intended for an audience of researchers and professionals in chemistry and drug development.

Physical and Chemical Properties

This compound is a colorless liquid with a pungent odor.[4][5] It is noncombustible but is toxic by inhalation and corrosive to metals and tissue.[4][5] The key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula CH₃Cl₂PS[1][2]
Molecular Weight 148.98 g/mol [4]
Appearance Colorless liquid with a pungent odor[4][5]
Density 1.422 g/mL at 25 °C[6]
Melting Point -25.5 °C[7]
Boiling Point 154-155 °C[7]
Flash Point 73 °C[7]
Refractive Index n20/D 1.548[6]
Water Solubility Reacts violently[4][6]

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Spectroscopic DataDescription
¹H NMR Data available in spectral databases.
¹³C NMR Data available in spectral databases.
Mass Spectrometry NIST data available, showing characteristic fragmentation patterns.[2]
Infrared (IR) Spectroscopy FTIR spectra available from various sources.[4]

Synthesis

The synthesis of this compound can be achieved through several routes. Two primary methods are outlined below.

Experimental Protocols

Method 1: From Methylphosphonic Dichloride

This method involves the reaction of methylphosphonic dichloride with tetraphosphorus (B14172348) decasulfide.[8]

  • Materials: Methylphosphonic dichloride, tetraphosphorus decasulfide.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the flask with methylphosphonic dichloride and tetraphosphorus decasulfide under a dry nitrogen atmosphere.[8]

    • Heat the reaction mixture to reflux with stirring for approximately 6 hours.[8]

    • After cooling to room temperature, the product is isolated by distillation under reduced pressure.[8]

Method 2: From Phosphorus Trichloride and Methyl Chloride

This process involves the initial formation of a complex followed by reaction with hydrogen sulfide (B99878).[9]

  • Materials: Anhydrous aluminum chloride, phosphorus trichloride, methyl chloride, hydrogen sulfide.

  • Procedure:

    • Charge a glass-lined reaction vessel with anhydrous aluminum chloride and phosphorus trichloride.[9]

    • Heat the mixture to reflux and add methyl chloride gas over a period of about three hours.[9]

    • Heat the resulting slurry with agitation.[9]

    • Introduce hydrogen sulfide gas into the reaction mixture while maintaining the temperature.[9]

    • The final product, this compound, is recovered by vacuum distillation.[9]

Reactivity and Hazardous Reactions

This compound is a highly reactive compound.

  • Reaction with Water: It reacts violently with water to form hydrochloric acid and other toxic fumes, presenting a significant hazard.[4][6]

  • Nucleophilic Substitution: The phosphorus-chlorine bonds are susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles. This reactivity is the basis for its use in the synthesis of nerve agents.

  • Incompatibilities: It is incompatible with strong oxidizing agents, alcohols, and bases (including amines).[4] It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts.[4]

Toxicology and Biological Effects

Acute Toxicity

This compound is toxic by inhalation, ingestion, and skin contact.[4] Inhalation can cause irritation of the nose and throat, with effects similar to phosgene.[6] Contact with the liquid can cause severe skin burns and eye damage.[4]

Mechanism of Action

As a precursor to V-series nerve agents, its ultimate biological effect is related to the inhibition of acetylcholinesterase (AChE).[10][11] The V-series agents, synthesized from this compound derivatives, are potent irreversible inhibitors of AChE.[12] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing a cholinergic crisis characterized by symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle paralysis and respiratory failure.[11]

While this compound itself is not a direct AChE inhibitor, its high reactivity allows for the in-situ formation of highly toxic compounds.

Visualizations

Synthesis and Reactivity Workflow

G Synthesis and Key Reactions of this compound cluster_synthesis Synthesis Routes cluster_reactivity Key Reactions PCl3 Phosphorus Trichloride Complex Intermediate Complex PCl3->Complex MeCl Methyl Chloride MeCl->Complex AlCl3 AlCl₃ (catalyst) AlCl3->Complex 1 H2S Hydrogen Sulfide MPTDC Methylphosphonothioic Dichloride (CAS: 676-98-2) H2S->MPTDC 2 DC Methylphosphonic Dichloride DC->MPTDC 3 P4S10 Tetraphosphorus Decasulfide P4S10->MPTDC Complex->MPTDC H2O Water Hydrolysis Hydrolysis Products (HCl, etc.) H2O->Hydrolysis Alcohol Alcohol (R-OH) Thioester Thiophosphonic Ester Alcohol->Thioester Amine Amine (R₂NH) Amide Phosphonothioic Amide Amine->Amide MPTDC2 Methylphosphonothioic Dichloride MPTDC2->Hydrolysis MPTDC2->Thioester MPTDC2->Amide V_agent V-series Nerve Agents (e.g., VX) Thioester->V_agent

Caption: Synthesis routes and primary reactions of this compound.

Role as a Precursor to V-Series Nerve Agents and Biological Impact

G Chemical Transformation to Nerve Agent and Biological Mechanism of Action cluster_synthesis Chemical Synthesis cluster_biological Biological Impact MPTDC Methylphosphonothioic Dichloride V_Agent V-series Nerve Agent (e.g., VX) MPTDC->V_Agent Alcohol Specific Alcohol Alcohol->V_Agent V_Agent2 V-series Nerve Agent Inhibition Irreversible Inhibition V_Agent2->Inhibition AChE Acetylcholinesterase (AChE) AChE->Inhibition ACh_Buildup ACh Accumulation Inhibition->ACh_Buildup prevents breakdown of ACh Acetylcholine (ACh) ACh->ACh_Buildup Overstimulation Receptor Overstimulation ACh_Buildup->Overstimulation Receptors Muscarinic & Nicotinic Receptors Receptors->Overstimulation Cholinergic_Crisis Cholinergic Crisis (SLUDGE, Paralysis) Overstimulation->Cholinergic_Crisis

Caption: Pathway from precursor to nerve agent and its biological mechanism.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Methylphosphonothioic Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylphosphonothioic dichloride (CH₃P(S)Cl₂) is a key organophosphorus intermediate with significant applications in the synthesis of a variety of compounds, including those with biological activity. A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity, designing novel synthetic routes, and ensuring safe handling. This technical guide provides a comprehensive overview of the molecular geometry, bonding characteristics, and relevant experimental protocols for this compound. Due to the absence of definitive experimental structural data from gas-phase electron diffraction or X-ray crystallography in the reviewed literature, this guide presents high-quality computational data derived from Density Functional Theory (DFT) calculations, a reliable method for determining the molecular geometry of such compounds. Detailed experimental protocols for its synthesis and purification are also provided.

Molecular Structure and Bonding

The three-dimensional arrangement of atoms and the nature of the chemical bonds in this compound are fundamental to its chemical properties. The central phosphorus atom is pentavalent and adopts a tetrahedral geometry. It is bonded to a methyl group, a sulfur atom (via a double bond), and two chlorine atoms.

Molecular Geometry

In the absence of direct experimental structural determination, the molecular geometry of this compound has been elucidated through computational chemistry. The optimized geometry provides key insights into bond lengths and angles, which are essential for understanding the molecule's steric and electronic properties.

Table 1: Calculated Molecular Geometry of this compound

ParameterValue
Bond Lengths (Å)
P=S1.879
P-Cl2.035
P-C1.815
C-H1.088
**Bond Angles (°) **
Cl-P-Cl103.5
Cl-P-S114.5
Cl-P-C106.5
S-P-C118.5
P-C-H109.5
H-C-H109.5

Note: The values presented are based on theoretical calculations and serve as a robust model in the absence of direct experimental data.

Bonding Characteristics

The bonding in this compound involves a combination of sigma (σ) and pi (π) bonds. The phosphorus-sulfur bond is a double bond, consisting of one σ and one π bond, which gives it significant stability. The phosphorus-chlorine and phosphorus-carbon bonds are single σ bonds. The electronegativity difference between phosphorus, chlorine, sulfur, and carbon atoms leads to polar covalent bonds, resulting in a molecule with a significant dipole moment. This polarity influences its solubility and reactivity with other polar molecules.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the reaction of methylphosphonic dichloride with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. An alternative approach starts from phosphorus trichloride (B1173362).

Protocol 2.1.1: Synthesis from Methylphosphonic Dichloride

This procedure is adapted from established methods for the synthesis of related phosphonothioic dichlorides.[1]

Materials:

  • Methylphosphonic dichloride (CH₃P(O)Cl₂)

  • Phosphorus pentasulfide (P₄S₁₀)

  • Anhydrous toluene (B28343) (or another suitable high-boiling inert solvent)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add methylphosphonic dichloride and anhydrous toluene under a nitrogen atmosphere.

  • Slowly add phosphorus pentasulfide to the stirred solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by GC or ³¹P NMR is recommended).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove any solid byproducts.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield pure this compound.

Protocol 2.1.2: Synthesis from Phosphorus Trichloride

This method involves the formation of a phosphonium (B103445) salt intermediate.[2]

Materials:

  • Phosphorus trichloride (PCl₃)

  • Aluminum chloride (AlCl₃)

  • Methyl chloride (CH₃Cl)

  • Hydrogen sulfide (B99878) (H₂S)

  • An alkali metal chloride (e.g., NaCl or KCl)

Procedure:

  • Prepare a fluid mixture of methyl trichlorophosphonium tetrachloroaluminate, (CH₃PCl₃)⁺(AlCl₄)⁻, and methyl trichlorophosphonium heptachlorodialuminate by reacting phosphorus trichloride, aluminum chloride, and methyl chloride.

  • Heat the resulting intimate fluid mixture to a temperature in the range of 120°C to 220°C.

  • Introduce hydrogen sulfide gas into the heated mixture.

  • An alkali metal chloride is present in the reaction mixture.

  • By-product hydrogen chloride is removed as it forms.

  • The this compound product is recovered from the reaction mass by vacuum distillation.

Purification and Analysis

Protocol 2.2.1: Purification by Vacuum Distillation

Due to its relatively high boiling point and sensitivity to moisture, vacuum distillation is the preferred method for purifying this compound.

Procedure:

  • Set up a standard vacuum distillation apparatus, ensuring all glassware is dry.

  • Transfer the crude this compound to the distillation flask.

  • Slowly reduce the pressure to the desired level.

  • Gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is approximately 64-65°C at 10 mmHg.[1]

Protocol 2.2.2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.

Instrumentation:

  • A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • A mass spectrometer detector.

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable dry, inert solvent (e.g., dichloromethane (B109758) or toluene).

  • Inject a small volume of the solution into the GC.

  • Run a temperature program that allows for the separation of the main component from any potential impurities.

  • The mass spectrometer will provide mass spectra of the eluting components, allowing for their identification by comparison with spectral libraries or by interpretation of the fragmentation patterns.

Visualizations

Molecular Structure

The following diagram illustrates the tetrahedral geometry of this compound.

molecular_structure P P S S P->S Cl1 Cl P->Cl1 Cl2 Cl P->Cl2 C C P->C H1 H C->H1 H2 H C->H2 H3 H C->H3

Caption: Molecular structure of this compound.

Synthesis Workflow

The following diagram outlines the general workflow for the synthesis of this compound from methylphosphonic dichloride.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification MPDC Methylphosphonic dichloride Reaction Reflux in anhydrous solvent MPDC->Reaction P4S10 Phosphorus pentasulfide P4S10->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure Methylphosphonothioic dichloride Distillation->Product

Caption: Synthesis workflow for this compound.

References

Reactivity of Methylphosphonothioic Dichloride with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylphosphonothioic dichloride (MPTD) is a highly reactive organophosphorus compound and a key intermediate in the synthesis of a variety of biologically active molecules, including insecticides and therapeutic agents. Its reactivity is dominated by the two labile chlorine atoms attached to the phosphorus center, making it susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity of MPTD with common nucleophiles, including amines, alcohols, and thiols. It details reaction mechanisms, summarizes available quantitative data, and provides illustrative experimental protocols.

Introduction

This compound (CH₃P(S)Cl₂) is a colorless liquid with a pungent odor.[1] The phosphorus atom in MPTD is electrophilic due to the presence of two electron-withdrawing chlorine atoms and the thiophosphoryl (P=S) group. This inherent reactivity makes MPTD a versatile building block in organophosphorus chemistry. The molecule is known to be incompatible with water, strong oxidizing agents, alcohols, and bases (including amines), reacting vigorously with them.[1] Understanding the kinetics and mechanisms of these reactions is crucial for controlling the synthesis of desired products and minimizing unwanted side reactions.

General Reactivity Profile

The reaction of this compound with nucleophiles typically proceeds via a nucleophilic substitution at the phosphorus center. The two chlorine atoms are good leaving groups, and their stepwise replacement by nucleophiles allows for the synthesis of a wide range of derivatives.

The general reaction can be depicted as follows:

G MPTD CH₃P(S)Cl₂ Product1 CH₃P(S)(Nu)Cl MPTD->Product1 + Nu-H HCl HCl NuH Nu-H Product2 CH₃P(S)(Nu)₂ Product1->Product2 + Nu-H

Caption: General reaction of MPTD with nucleophiles.

The reaction can be controlled to achieve either monosubstitution or disubstitution by stoichiometry and reaction conditions.

Reactivity with Amines (Aminolysis)

The reaction of this compound with primary or secondary amines leads to the formation of methylphosphonothioic amides and diamides. These reactions are typically fast and are often carried out in the presence of a tertiary amine or an excess of the reacting amine to act as a base and neutralize the liberated hydrogen chloride.

A proposed general mechanism for the aminolysis of MPTD, based on studies of similar thiophosphoryl chlorides, likely proceeds through a concerted Sₙ2-like mechanism or a stepwise mechanism involving a pentacoordinate intermediate, depending on the specific amine and reaction conditions.

G cluster_step1 Step 1: First Substitution cluster_step2 Step 2: Second Substitution MPTD CH₃P(S)Cl₂ Intermediate1 [CH₃P(S)Cl₂(NHR₂)]⁻ MPTD->Intermediate1 + R₂NH Amine1 R₂NH Product1 CH₃P(S)(NR₂)Cl Intermediate1->Product1 - Cl⁻ HCl1 HCl Intermediate2 [CH₃P(S)(NR₂)Cl(NHR₂)]⁻ Product1->Intermediate2 + R₂NH Amine2 R₂NH Product2 CH₃P(S)(NR₂)₂ Intermediate2->Product2 - Cl⁻ HCl2 HCl

Caption: Putative stepwise mechanism for MPTD aminolysis.

Quantitative Data

Table 1: Second-Order Rate Constants for the Reaction of Dimethyl Thiophosphinic Chloride with Substituted Anilines in Acetonitrile (B52724) at 55.0 °C [2]

Aniline Substituent (X)k (x 10⁻³ M⁻¹s⁻¹)
4-MeO95.6 ± 0.9
4-Me35.0 ± 1.0
3-Me16.2 ± 0.2
H10.1 ± 0.1
3-MeO7.55 ± 0.08
4-Cl2.55 ± 0.03
3-Cl1.18 ± 0.02

Data for Me₂P(S)Cl is presented as an analogue to infer the reactivity of MPTD.

Experimental Protocol: Synthesis of a Methylphosphonothioic Diamide

This protocol is adapted from general procedures for the synthesis of thiophosphonyl diamides.[3]

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of the desired primary or secondary amine (2.2 equivalents) and triethylamine (B128534) (2.2 equivalents) in dry toluene (B28343).

  • Addition of MPTD: The solution is cooled to 0 °C in an ice bath. A solution of this compound (1.0 equivalent) in dry toluene is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The precipitated triethylamine hydrochloride is removed by filtration. The filtrate is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Reactivity with Alcohols (Alcoholysis)

The reaction of this compound with alcohols in the presence of a base yields O-alkyl methylphosphonothioic chlorides and O,O-dialkyl methylphosphonothioates. The base is required to neutralize the HCl byproduct. Common bases include tertiary amines like triethylamine or pyridine.

G cluster_workflow Synthetic Workflow for O,O-Dialkyl Methylphosphonothioates Start Start Reactants MPTD + 2 ROH + 2 Base Start->Reactants Reaction Reaction in Solvent (e.g., Toluene, 0°C to RT) Reactants->Reaction Filtration Filtration of Base·HCl salt Reaction->Filtration Workup Aqueous Workup Filtration->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product O,O-Dialkyl Methylphosphonothioate Purification->Product End End Product->End

Caption: Experimental workflow for MPTD alcoholysis.

Quantitative Data

A convenient method for the preparation of O-alkyl hydrogen methylphosphonothioates involves the reaction of this compound with a solution of potassium hydroxide (B78521) in an aliphatic alcohol.[4] While this study focuses on the synthesis of the monoester, it highlights the reactivity of MPTD with alcohols.

Table 2: Yields of O-Alkyl Hydrogen Methylphosphonothioates from the Reaction of Methylphosphonous Dichloride (an MPTD precursor) with Alcohols followed by sulfurization. [4]

AlcoholYield (%)
Methanol23
Ethanol72
Propan-1-ol65
Propan-2-ol56
Butan-1-ol68

This data is for a related synthetic route but indicates the feasibility of the reaction with various alcohols.

Experimental Protocol: Synthesis of an O,O-Dialkyl Methylphosphonothioate

This protocol is based on general procedures for the synthesis of phosphonate (B1237965) esters.

  • Reaction Setup: To a stirred solution of the alcohol (2.1 equivalents) and triethylamine (2.2 equivalents) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Workup: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by vacuum distillation or column chromatography.

Reactivity with Thiols

The reaction of this compound with thiols is expected to proceed in a similar manner to that with alcohols and amines, yielding the corresponding S-alkyl and S,S-dialkyl methylphosphonodithioates. A base is also required to scavenge the HCl produced.

Due to the higher nucleophilicity of the thiol group compared to the hydroxyl group, the reaction with thiols is generally expected to be faster than with alcohols under similar conditions.

Conclusion

This compound is a highly reactive and versatile reagent for the synthesis of a wide array of organophosphorus compounds. Its reactions with nucleophiles such as amines, alcohols, and thiols are generally rapid and can be controlled to yield mono- or disubstituted products. While detailed kinetic studies specifically on MPTD are limited in the public domain, the reactivity patterns can be inferred from related thiophosphoryl and phosphonyl chlorides. The provided protocols offer a starting point for the synthesis of various MPTD derivatives in a laboratory setting. Further mechanistic and kinetic studies are warranted to fully elucidate the reactivity profile of this important chemical intermediate.

References

An In-depth Technical Guide on the Solubility and Stability of Methylphosphonothioic Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of methylphosphonothioic dichloride (CAS No. 676-98-2). Due to the compound's reactive nature, experimental data is limited in publicly accessible literature. This guide summarizes the known physical and chemical properties, discusses its significant stability challenges, and outlines detailed experimental protocols for its analysis based on established methodologies.

Core Properties of this compound

This compound is a colorless liquid with a pungent odor.[1][2][3] It is a water-reactive organophosphorus compound.[1][3] Below is a summary of its key physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaCH₃Cl₂PS[1]
Molecular Weight148.98 g/mol [1][2]
AppearanceColorless liquid with a pungent odor[1][2][3]
Density1.422 g/mL at 25 °C[4][5]
Melting Point-25.5 °C to -14.1 °F (-25.3 °C)[1][2][3][4]
Boiling Point154-155 °C[4][5]
Flash Point> 122 °F (50 °C)[1][3]
Water SolubilityData unavailable (Reacts violently with water)[3]
Calculated log₁₀(Water Solubility in mol/L)2.19 (Crippen Method)[6]
Calculated Octanol/Water Partition Coefficient (logP)2.403 (Crippen Method)

Stability Profile

The primary stability concern for this compound is its extreme reactivity with water.[1][3]

Hydrolysis: The compound reacts violently with water, undergoing rapid hydrolysis to form methylphosphonothioic acid and hydrochloric acid.[1][3] This reaction is highly exothermic and can be vigorous. The formation of corrosive hydrochloric acid is a significant hazard.

Incompatibilities: this compound is incompatible with strong oxidizing agents, alcohols, and bases (including amines).[1][4] Reactions with these substances can be vigorous or explosive.

Experimental Protocols

Due to the reactive nature of this compound, specialized protocols are required to determine its solubility and stability. The following methodologies are adapted from standard OECD guidelines.

Given its high reactivity with water, solubility determination should be conducted in anhydrous organic solvents. The OECD Test Guideline 105 (Water Solubility) flask method can be adapted for this purpose.[7][8][9]

Principle: A saturated solution of the compound in a chosen anhydrous solvent is prepared, and the concentration of the dissolved substance is determined analytically.

Apparatus:

  • Reaction flask with a stirrer

  • Constant temperature bath

  • Analytical balance

  • Centrifuge or filtration apparatus suitable for anhydrous conditions

  • Analytical instrument for quantification (e.g., Gas Chromatography with a suitable detector)

Procedure:

  • An excess amount of this compound is added to a known volume of the anhydrous solvent in the reaction flask.

  • The flask is sealed to prevent atmospheric moisture contamination and placed in a constant temperature bath (e.g., 25 °C).

  • The mixture is stirred for a sufficient time to reach equilibrium (preliminary tests should be conducted to determine this time).

  • Once equilibrium is reached, the stirring is stopped, and the solution is allowed to stand for a period to allow for the sedimentation of undissolved material.

  • A sample of the supernatant is carefully withdrawn and centrifuged or filtered under anhydrous conditions to remove any suspended particles.

  • The concentration of this compound in the clear solution is then determined using a validated analytical method, such as gas chromatography.

The rate of hydrolysis can be determined by adapting the principles of OECD Test Guideline 111 (Hydrolysis as a Function of pH).[10][11][12][13] Due to the rapid reaction, the study design will need to focus on very short time scales and dilute solutions.

Principle: The substance is dissolved in a buffered aqueous solution, and the rate of its disappearance is measured over time.

Apparatus:

  • Reaction vessels with the ability for rapid sampling

  • pH meter

  • Constant temperature bath

  • Analytical instrument for quantification (e.g., HPLC, GC-MS)

  • Quenching solution to stop the hydrolysis reaction in the collected samples

Procedure:

  • Prepare aqueous buffered solutions at different pH values (e.g., 4, 7, and 9).

  • Bring the buffered solutions to the desired temperature in the constant temperature bath.

  • A small, known amount of this compound is introduced into the buffered solution with vigorous stirring to ensure rapid dissolution.

  • At predetermined, very short time intervals, aliquots of the reaction mixture are withdrawn.

  • Each aliquot is immediately mixed with a quenching agent (e.g., a large excess of an anhydrous organic solvent) to stop the hydrolysis.

  • The concentration of the remaining this compound in the quenched samples is determined by a suitable analytical method.

  • The rate of hydrolysis is calculated from the decrease in concentration over time.

Visualization of the Hydrolysis Pathway

The hydrolysis of this compound is a critical aspect of its instability. The following diagram illustrates this chemical transformation.

Hydrolysis_Pathway cluster_products Products MPTD Methylphosphonothioic dichloride Products Methylphosphonothioic acid MPTD->Products + 2 H₂O Water 2 H₂O HCl 2 HCl

Caption: Hydrolysis of this compound.

References

Spectroscopic Profile of Methylphosphonothioic Dichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methylphosphonothioic dichloride (CAS No. 676-98-2), a key intermediate in the synthesis of various organophosphorus compounds. This document presents a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in structured tables, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~2.9Doublet~16.5CH₃-P

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~36 (doublet)CH₃-P

Table 3: ³¹P NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~93P=S
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2970, ~2924MediumC-H stretch (methyl)
~1410MediumC-H bend (methyl)
~900StrongP-CH₃ stretch
~750StrongP=S stretch
~550StrongP-Cl stretch
Mass Spectrometry (MS)

Table 5: Mass Spectrometry Fragmentation Data (Electron Ionization)

m/zProposed Fragment Ion
148[CH₃P(S)Cl₂]⁺ (Molecular Ion)
113[CH₃P(S)Cl]⁺
82[P(S)Cl]⁺
63[PS]⁺
47[PCH₂]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Cap the tube securely and gently invert several times to ensure complete dissolution of the sample.

2.1.2. Data Acquisition

  • Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

  • ¹H NMR:

    • Observe Nucleus: ¹H

    • Solvent: CDCl₃

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • Acquisition Parameters: Adjust spectral width, number of scans, and relaxation delay for optimal signal-to-noise ratio.

  • ¹³C NMR:

    • Observe Nucleus: ¹³C

    • Solvent: CDCl₃

    • Reference: CDCl₃ solvent peak at 77.16 ppm.[1]

    • Acquisition Parameters: Employ proton decoupling to simplify the spectrum. Adjust acquisition time and number of scans to obtain a good signal-to-noise ratio.

  • ³¹P NMR:

    • Observe Nucleus: ³¹P

    • Solvent: CDCl₃

    • Reference: 85% H₃PO₄ (external standard) at 0.0 ppm.

    • Acquisition Parameters: Employ proton decoupling. Adjust spectral width and number of scans as needed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

  • Place a single drop of this compound directly onto the center of the ATR crystal.

  • Lower the press arm to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

  • Instrument: An FT-IR spectrometer equipped with a diamond ATR accessory.

  • Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (background and sample)

    • Acquire a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a study on the impurity profiling of this compound.[2]

2.3.1. Sample Preparation

  • Dilute the this compound sample in a suitable solvent, such as dichloromethane, to a final concentration of approximately 1 µL/mL.

2.3.2. GC-MS System and Conditions

  • Gas Chromatograph: Agilent 7693A-8890 GC or similar.

  • Mass Spectrometer: Agilent 5977B mass spectrometer or similar, operated in electron ionization (EI) mode.[2]

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.[2]

  • Injection: 1 µL, splitless mode at 250 °C.[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 50 °C.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 2 minutes at 280 °C.[2]

  • Mass Spectrometer Parameters:

    • Transfer Line Temperature: 280 °C.[2]

    • Ion Source Temperature: 230 °C.[2]

    • Quadrupole Temperature: 150 °C.[2]

    • Mass Scan Range: 50–500 m/z.[2]

Visualizations

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Output Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Dichloromethane Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS GC-MS Analysis Prep_MS->MS Data_NMR Chemical Shifts (δ) Coupling Constants (J) NMR->Data_NMR Data_IR Absorption Peaks (cm⁻¹) IR->Data_IR Data_MS Mass Spectrum (m/z) Fragmentation Pattern MS->Data_MS Report Comprehensive Spectroscopic Profile Data_NMR->Report Data_IR->Report Data_MS->Report

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of Methylphosphonothioic Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonothioic dichloride (CH₃Cl₂PS), a member of the organophosphorus compound family, is a key intermediate in the synthesis of various organophosphorus chemicals, including pesticides and flame retardants. A thorough understanding of its thermochemical properties is crucial for process safety, reaction optimization, and the prediction of chemical behavior. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for the determination of its key thermochemical parameters, and an outline of computational methodologies for their theoretical prediction. Due to the reactive and hazardous nature of this compound, specific experimental thermochemical data is scarce in publicly available literature. Therefore, this guide focuses on the established methodologies for characterizing such compounds.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for the design of experimental procedures.

PropertyValue
Molecular Formula CH₃Cl₂PS
Molecular Weight 148.98 g/mol
Appearance Colorless liquid
Odor Pungent
Melting Point -25.5 °C
Boiling Point 154-155 °C
Density 1.422 g/mL at 25 °C
Flash Point 73 °C
Water Reactivity Reacts violently with water to form hydrochloric acid and other toxic fumes.
Incompatibilities Strong oxidizing agents, alcohols, and bases.

Thermochemical Data

Experimental Protocols for Thermochemical Analysis

Determination of Enthalpy of Formation by Reaction Calorimetry

The standard enthalpy of formation of this compound can be determined indirectly using reaction calorimetry. This method involves measuring the heat released or absorbed during a well-defined chemical reaction involving the compound of interest. A common approach for reactive organophosphorus halides is to measure the enthalpy of hydrolysis.

Principle: By measuring the enthalpy change of the hydrolysis reaction of a known amount of this compound and using known standard enthalpies of formation for the reactants and other products, the standard enthalpy of formation of this compound can be calculated using Hess's Law.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_cal Calorimetry cluster_data Data Analysis p1 Weigh sealed glass ampoule containing CH₃Cl₂PS c2 Initiate reaction by breaking the ampoule p1->c2 d2 Determine moles of CH₃Cl₂PS reacted p1->d2 p2 Prepare aqueous solvent in calorimeter c1 Equilibrate calorimeter to constant temperature p2->c1 c1->c2 c3 Record temperature change over time c2->c3 d1 Calculate heat of reaction (q_rxn) from ΔT and calorimeter heat capacity c3->d1 d3 Calculate enthalpy of hydrolysis (ΔH_hyd) d1->d3 d2->d3 d4 Apply Hess's Law to find ΔH_f°(CH₃Cl₂PS) d3->d4

Figure 1: Experimental workflow for determining the enthalpy of formation of this compound via reaction calorimetry.

Detailed Methodology:

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by performing a reaction with a known enthalpy change, such as the dissolution of a known salt or the reaction of a strong acid with a strong base.

  • Sample Preparation: A precise amount of high-purity this compound is sealed in a thin-walled glass ampoule under an inert atmosphere to prevent premature reaction with atmospheric moisture.

  • Calorimetric Measurement: A well-defined volume of a suitable solvent (e.g., a buffered aqueous solution) is placed in the reaction calorimeter and allowed to reach thermal equilibrium. The sealed ampoule containing the sample is then submerged in the solvent.

  • Reaction Initiation: The reaction is initiated by breaking the glass ampoule, allowing the this compound to react with the surrounding solvent.

  • Data Acquisition: The temperature of the system is monitored with high precision as a function of time until the reaction is complete and the system returns to a steady thermal state.

  • Calculation: The heat of reaction (qrxn) is calculated from the observed temperature change (ΔT) and the heat capacity of the calorimeter and its contents. The molar enthalpy of hydrolysis (ΔHhyd) is then determined.

  • Hess's Law Application: The standard enthalpy of formation of this compound is calculated using the following equation: ΔHf°(CH₃Cl₂PS, l) = ΣΔHf°(products) - ΣΔHf°(reactants) - ΔHhyd

Measurement of Specific Heat Capacity by Differential Scanning Calorimetry (DSC)

The specific heat capacity of liquid this compound can be measured using Differential Scanning Calorimetry (DSC). This technique measures the difference in heat flow required to increase the temperature of a sample and a reference.

Principle: A sample of the liquid is heated at a constant rate, and the heat flow required to maintain this rate is compared to that of an empty reference pan. The difference in heat flow is proportional to the specific heat capacity of the sample.

Experimental Workflow:

G cluster_prep Sample & Reference Preparation cluster_dsc DSC Measurement cluster_calc Calculation p1 Hermetically seal known mass of CH₃Cl₂PS in a sample pan d1 Place sample and reference pans in the DSC cell p1->d1 p2 Prepare an empty hermetically sealed reference pan p2->d1 p3 Obtain a baseline by running both pans empty p4 Run a standard material (e.g., sapphire) for calibration p3->p4 d2 Heat at a constant rate over the desired temperature range p4->d2 d1->d2 d3 Record the differential heat flow d2->d3 c1 Measure the heat flow difference between the sample and the baseline d3->c1 c2 Calculate the specific heat capacity (Cp) using the calibrated data c1->c2

Figure 2: Experimental workflow for measuring the specific heat capacity of liquid this compound using DSC.

Detailed Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan made of a material that is inert to the compound (e.g., gold-plated stainless steel) to prevent volatilization and reaction. An identical empty pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and heat capacities (e.g., indium and sapphire).

  • Baseline Measurement: A baseline is established by running the experiment with two empty pans to account for any asymmetry in the instrument.

  • Sample Measurement: The sample and reference pans are placed in the DSC cell. The system is then heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Analysis: The specific heat capacity (Cp) is calculated from the difference in heat flow between the sample and the baseline runs, the mass of the sample, and the heating rate, using the calibration data from the sapphire standard.

Computational Chemistry for Thermochemical Properties

In the absence of experimental data, quantum chemistry calculations provide a powerful tool for predicting the thermochemical properties of molecules like this compound. High-level ab initio methods can yield accurate values for enthalpy of formation, entropy, and Gibbs free energy.

Methodology Outline:

  • Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

  • Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a higher level of theory (e.g., G3X or CCSD(T)) to obtain a more reliable electronic energy.

  • Thermochemical Property Calculation: The standard enthalpy of formation is typically calculated using atomization energies or isodesmic reaction schemes. The standard entropy and heat capacity are calculated from the vibrational, rotational, and translational partition functions derived from the frequency calculations. The Gibbs free energy of formation is then calculated from the enthalpy of formation and entropy.

Synthesis and Reactivity

Synthesis Pathway

This compound is commercially synthesized through a multi-step process. A simplified representation of a common synthesis route is shown below.

G PCl3 Phosphorus trichloride (PCl₃) Intermediate1 [CH₃PCl₃]⁺[AlCl₄]⁻ PCl3->Intermediate1 AlCl3 Aluminum chloride (AlCl₃) AlCl3->Intermediate1 CH3Cl Methyl chloride (CH₃Cl) CH3Cl->Intermediate1 Product Methylphosphonothioic dichloride (CH₃Cl₂PS) Intermediate1->Product H2S Hydrogen sulfide (H₂S) H2S->Product Byproduct HCl, AlCl₃ Product->Byproduct

Figure 3: A simplified reaction pathway for the synthesis of this compound.
Hydrolysis Reaction

A critical reaction of this compound is its rapid and exothermic hydrolysis in the presence of water, which underscores the need for handling it in anhydrous conditions.

G CH3Cl2PS Methylphosphonothioic dichloride (CH₃Cl₂PS) Product1 Methylphosphonothioic acid (CH₃P(S)(OH)₂) CH3Cl2PS->Product1 Product2 Hydrochloric acid (HCl) CH3Cl2PS->Product2 H2O Water (H₂O) H2O->Product1 H2O->Product2

Figure 4: The hydrolysis reaction of this compound.

Conclusion

In-Depth Technical Guide to the Safe Handling of Methylphosphonothioic Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Methylphosphonothioic dichloride (MPTD), a highly toxic and corrosive organophosphorus compound. Due to its hazardous nature, strict adherence to the following procedures is imperative to ensure the safety of laboratory personnel and the environment.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[1][2][3] It is noncombustible but reacts violently with water.[1][2][3] Key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 676-98-2[1]
Molecular Formula CH₃Cl₂PS[1]
Molecular Weight 148.98 g/mol [1][3]
Appearance Colorless liquid with a pungent odor[1][2][3]
Melting Point -25.5°C[1]
Boiling Point 154-155°C[1]
Density 1.422 g/mL at 25°C[1]
Flash Point 73°C[1]
Water Reactivity Reacts violently with water to form hydrochloric acid[1][2][3]

Hazard Identification and GHS Classification

MPTD is classified as a highly hazardous substance. It is corrosive and causes severe skin burns and eye damage.[3] Inhalation is fatal, and the effects can be similar to those of phosgene, with the potential for delayed and painful eye irritation from vapor exposure.[1][2][3] Ingestion causes irritation of the mouth and stomach.[1][3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled.
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.

First-Aid Measures

Immediate medical attention is required for all exposures to this compound.[2][3]

Exposure RouteFirst-Aid Protocol
Inhalation 1. Immediately move the victim to fresh air. 2. If breathing has stopped, provide artificial respiration, using oxygen if necessary. 3. Alert a physician immediately, informing them of potential delayed effects similar to phosgene.[2][3]
Skin Contact 1. Immediately remove all contaminated clothing. 2. Rinse the affected skin area with copious amounts of water or shower. 3. Call a physician immediately.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[2][3] 2. Immediately call an ophthalmologist.
Ingestion 1. Have the victim drink water (two glasses at most). 2. Do not induce vomiting due to the risk of perforation. 3. Call a physician immediately and do not attempt to neutralize the substance.

Firefighting and Accidental Release Measures

Firefighting

Although noncombustible, MPTD containers may explode when heated.[4] In the event of a fire, irritating and toxic fumes of hydrogen chloride, sulfur dioxide, and other phosphorus and sulfur oxides may be formed.[1][3]

  • Suitable Extinguishing Media: Dry chemical, CO₂, or water spray for small fires. For large fires, use dry chemical, CO₂, alcohol-resistant foam, or water spray.[2][3]

  • Protective Actions: Move undamaged containers away from the fire area if it can be done safely. Dike runoff from fire control for later disposal.[2][3] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release

In case of a spill or leak, immediate action is required to contain the substance and prevent exposure.

  • Immediate Actions: Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[2] Eliminate all ignition sources.[2][3]

  • Personal Protection: Do not touch damaged containers or spilled material without wearing appropriate protective clothing, including a positive pressure, full-facepiece SCBA and a fully-encapsulating, chemical-resistant suit.

  • Containment and Cleanup: Use a water spray to reduce vapors, but do not put water directly on the leak or spill area.[5] Cover with dry earth, dry sand, or other non-combustible material, followed by a plastic sheet to minimize spreading.[5] Collect the material using clean, non-sparking tools and place it into loosely covered plastic containers for later disposal.[5]

Handling and Storage

  • Handling: All work with this compound should be conducted in a well-ventilated chemical fume hood.[6] Avoid all contact with the substance, including inhalation of vapors.[2][6] Wash hands and face thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][7] The storage area should be locked up or accessible only to qualified or authorized personnel.[7] Keep away from water, strong oxidizing agents, alcohols, and bases.[1][2]

Exposure Controls and Personal Protection

Given the high toxicity of MPTD, robust personal protective equipment (PPE) is mandatory.

  • Respiratory Protection: A positive pressure, self-contained breathing apparatus (SCBA) is required for any potential exposure, including emergency situations.

  • Hand Protection: Use of neoprene or rubber gloves is recommended.

  • Eye Protection: Chemical safety goggles and a face shield are necessary.

  • Skin and Body Protection: A chemical-resistant suit, such as those made from Tychem®, and appropriate footwear are required.

Experimental Protocols

Detailed experimental protocols for handling highly toxic and reactive chemicals are crucial for safety. The following are generalized methodologies that should be adapted and validated for specific laboratory conditions when working with this compound.

Decontamination Protocol for Surfaces and Equipment

This protocol is adapted from general procedures for organophosphorus compound decontamination.

Objective: To effectively neutralize and remove MPTD from contaminated surfaces and non-sensitive equipment.

Materials:

  • Sodium hypochlorite (B82951) solution (bleach)

  • Sodium carbonate solution (washing soda)

  • Industrial grade detergent

  • Absorbent pads

  • Personal Protective Equipment (as specified in Section 6)

  • Waste disposal containers

Methodology:

  • Initial Removal: In a chemical fume hood, carefully absorb the bulk of the spilled material using absorbent pads.

  • Primary Decontamination: Prepare a solution of 10% sodium hypochlorite and 5% sodium carbonate in water.

  • Application: Liberally apply the decontamination solution to the contaminated surface or equipment, ensuring complete coverage. Allow a contact time of at least 30 minutes.

  • Scrubbing: Gently scrub the surface with a brush or sponge dedicated to decontamination.

  • Rinsing: Thoroughly rinse the surface with an industrial-grade detergent solution, followed by several rinses with water.

  • Drying: Allow the surface or equipment to air dry completely within the fume hood.

  • Waste Disposal: All used absorbent materials, cleaning solutions, and PPE must be collected in a designated hazardous waste container for proper disposal.

Personnel Decontamination Protocol

This protocol is a critical emergency procedure in the event of skin contact.

Objective: To rapidly and thoroughly decontaminate skin exposed to MPTD.

Materials:

  • Emergency safety shower and eyewash station

  • Soap and water

  • Clean towels

Methodology:

  • Immediate Action: The affected individual must immediately proceed to the nearest emergency shower.

  • Clothing Removal: While under the shower, remove all contaminated clothing.[1]

  • Washing: Thoroughly wash the entire body with copious amounts of soap and water for at least 15 minutes.[1]

  • Rinsing: Ensure all soap residue is rinsed off.

  • Medical Attention: Seek immediate medical attention after decontamination.

  • Contaminated Clothing: Contaminated clothing should be handled with gloves and placed in a sealed bag for disposal as hazardous waste.[1]

Visualized Workflows and Signaling Pathways

To further clarify the necessary procedures, the following diagrams illustrate key workflows and logical relationships in handling this compound.

Emergency_Spill_Response spill Spill or Leak Detected isolate Isolate Area (min. 50m) & Eliminate Ignition Sources spill->isolate don_ppe Don Full PPE (SCBA, Chemical Suit) isolate->don_ppe assess Assess Spill Size & Risk don_ppe->assess small_spill Small Spill assess->small_spill Manageable? large_spill Large Spill assess->large_spill Unmanageable? contain Contain Spill with Dry, Non-Combustible Material small_spill->contain evacuate Evacuate Area & Call Emergency Response large_spill->evacuate reduce_vapors Use Water Spray to Reduce Vapors (Do not apply directly to spill) contain->reduce_vapors collect Collect Absorbed Material with Non-Sparking Tools reduce_vapors->collect dispose Place in Labeled Container for Hazardous Waste Disposal collect->dispose

Caption: Emergency Spill Response Workflow for this compound.

Personal_Exposure_First_Aid cluster_routes Route of Exposure cluster_actions Immediate First-Aid Actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air Provide Artificial Respiration if Needed inhalation->fresh_air shower Use Emergency Shower (15 min) Remove Contaminated Clothing skin_contact->shower eyewash Flush with Eyewash (15 min) Remove Contact Lenses eye_contact->eyewash drink_water Drink Water (max. 2 glasses) DO NOT Induce Vomiting ingestion->drink_water seek_medical Seek Immediate Medical Attention fresh_air->seek_medical shower->seek_medical eyewash->seek_medical drink_water->seek_medical

Caption: First-Aid Protocol for Personal Exposure to this compound.

PPE_Selection_Logic cluster_ppe Required Personal Protective Equipment task Task Involving MPTD risk_assessment Risk Assessment task->risk_assessment respiratory Respiratory Protection: Positive Pressure SCBA risk_assessment->respiratory Inhalation Hazard hand Hand Protection: Neoprene or Rubber Gloves risk_assessment->hand Skin Contact Hazard eye_face Eye/Face Protection: Chemical Goggles & Face Shield risk_assessment->eye_face Splash Hazard body Body Protection: Chemical-Resistant Suit risk_assessment->body Full Body Exposure Risk

References

An In-Depth Technical Guide on the Toxicity and Hazards of Methylphosphonothioic Dichloride Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonothioic dichloride (MPTD), a member of the organophosphorus compound family, is a reactive chemical intermediate. Its handling and use in research and development settings necessitate a thorough understanding of its toxicological profile and associated hazards. This technical guide provides a comprehensive overview of the current knowledge regarding MPTD's toxicity, including its chemical and physical properties, known health effects from various exposure routes, and the primary and secondary mechanisms of its toxic action. This document is intended to serve as a critical resource for professionals working with MPTD, enabling them to implement appropriate safety protocols and to inform risk assessments.

Chemical and Physical Properties

A clear understanding of the chemical and physical characteristics of this compound is fundamental to its safe handling and in evaluating its potential environmental and physiological fate.

PropertyValueReference
Chemical Formula CH₃Cl₂PS[1][2]
Molecular Weight 148.98 g/mol [1]
CAS Number 676-98-2[1][3]
Appearance Colorless liquid with a pungent odor[3][4]
Melting Point -25.5 °C[3]
Boiling Point 154-155 °C[3]
Density 1.422 g/mL at 25 °C[3]
Flash Point 73 °C[3]
Reactivity Reacts violently with water to form hydrochloric acid. Incompatible with strong oxidizing agents, alcohols, and bases (including amines).[1][3][4]

Toxicological Data

It is crucial to note that the inhalation toxicity data presented below is for Methyl phosphonic dichloride (CAS 676-97-1), a related but distinct chemical. This data is included for informational purposes due to the lack of specific data for MPTD and should be interpreted with caution.

ParameterSpeciesRouteValueReference
LD₅₀ RatDermal> 2000 mg/kg bw[5]
LC₅₀ RatInhalation (4h)0.141 mg/L (for Methyl phosphonic dichloride)[6]

Hazards and Symptoms of Exposure

Exposure to this compound can lead to a range of adverse health effects, primarily due to its corrosive nature and its action as a cholinesterase inhibitor.

Inhalation Exposure

Inhalation of MPTD vapors can cause severe irritation to the nose and throat, with effects reported to be similar to those of phosgene.[1][3] High levels of exposure to the related compound, methyl phosphonic dichloride, can lead to pulmonary edema, a medical emergency that may be delayed for several hours and can be fatal.[6]

Dermal Exposure

Direct contact with liquid MPTD causes skin irritation and burns.[3] A study on rats indicated no mortality at a dose of 2000 mg/kg, though staining of the fur was observed.[5]

Ocular Exposure

Vapor exposure can lead to delayed and painful eye irritation, while direct contact with the liquid causes severe irritation.[3]

Oral Exposure

Ingestion of MPTD results in irritation of the mouth and stomach.[1][3]

Mechanism of Toxicity

The toxicity of this compound is primarily attributed to its function as an organophosphorus compound, which are known inhibitors of acetylcholinesterase (AChE). However, secondary, non-cholinergic mechanisms also contribute to its overall toxic profile.

Primary Mechanism: Acetylcholinesterase Inhibition

Organophosphorus compounds, including MPTD, act by phosphorylating the serine hydroxyl group in the active site of acetylcholinesterase. This irreversible inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts and neuromuscular junctions. The resulting overstimulation of muscarinic and nicotinic receptors disrupts normal nerve impulse transmission, leading to a cholinergic crisis.

MPTD Methylphosphonothioic dichloride (MPTD) AChE Acetylcholinesterase (AChE) MPTD->AChE Inhibits ACh Acetylcholine (ACh) ACh->AChE Normally hydrolyzed by Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Activates Effect Cholinergic Crisis: - Overstimulation - Disrupted Neurotransmission Receptors->Effect Leads to

Primary mechanism of MPTD toxicity via acetylcholinesterase inhibition.

Secondary Mechanisms of Toxicity

Beyond direct AChE inhibition, organophosphate exposure can trigger a cascade of secondary cellular events that contribute to toxicity.

  • Oxidative Stress: The overstimulation of cholinergic and glutamatergic systems can lead to an excessive generation of reactive oxygen species (ROS), resulting in oxidative damage to lipids, proteins, and DNA.

  • MAPK Signaling Pathway: Organophosphates can activate mitogen-activated protein kinase (MAPK) signaling pathways (including ERK, JNK, and p38-MAPK), which are involved in cellular responses to stress and can lead to inflammation and apoptosis.

  • Calcium Signaling Disruption: The excitotoxicity induced by organophosphates can cause a massive influx of calcium into neurons. This sustained increase in intracellular calcium can activate various downstream pathways leading to neuronal injury and cell death.

cluster_0 Secondary Toxicity Pathways OP_Exposure Organophosphate Exposure (MPTD) Cholinergic_Glutamatergic Cholinergic & Glutamatergic System Overstimulation OP_Exposure->Cholinergic_Glutamatergic ROS Increased Reactive Oxygen Species (ROS) Cholinergic_Glutamatergic->ROS MAPK MAPK Pathway Activation (ERK, JNK, p38) Cholinergic_Glutamatergic->MAPK Ca_Influx Increased Intracellular Calcium (Ca2+) Cholinergic_Glutamatergic->Ca_Influx Oxidative_Stress Oxidative Stress (Lipid peroxidation, DNA damage) ROS->Oxidative_Stress Neuronal_Injury Neuronal Injury & Cell Death Oxidative_Stress->Neuronal_Injury Inflammation_Apoptosis Inflammation & Apoptosis MAPK->Inflammation_Apoptosis Inflammation_Apoptosis->Neuronal_Injury Ca_Influx->Neuronal_Injury

Secondary mechanisms of MPTD toxicity.

Experimental Protocols

The following sections outline generalized experimental protocols for assessing the acute toxicity and acetylcholinesterase inhibitory potential of chemical substances like MPTD. These are based on established methodologies and OECD guidelines.

Acute Toxicity Testing

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are widely used to assess the acute toxicity of chemicals.

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Acclimation: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles for at least 5 days before dosing.

  • Dose Preparation and Administration: The test substance is administered orally by gavage. Dosing is initiated at a predetermined level (e.g., 5, 50, 300, or 2000 mg/kg).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Stepwise Procedure: The study proceeds in a stepwise manner with groups of three animals. The outcome of the first group determines the dose for the next group (higher or lower).

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the number of animals that die at different dose levels.

  • Animal Selection: Healthy young adult rats, rabbits, or guinea pigs with intact skin are used.

  • Preparation of Animals: Approximately 10% of the body surface area is clipped free of fur 24 hours before the test.

  • Dose Application: The test substance is applied uniformly to the clipped skin and held in place with a porous gauze dressing for 24 hours.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Endpoint: The LD₅₀ is determined if mortality occurs, or a limit test is performed at a high dose (e.g., 2000 mg/kg) to classify the substance as having low dermal toxicity.

  • Animal Selection: Young adult rats are the preferred species.

  • Exposure Method: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber. Nose-only exposure is often preferred.

  • Exposure Duration: The standard exposure duration is 4 hours.

  • Concentration Levels: Groups of animals are exposed to a series of concentrations.

  • Observation: Animals are observed for toxic effects and mortality during and after exposure for at least 14 days.

  • Endpoint: The LC₅₀ (median lethal concentration) is calculated.

cluster_1 Acute Toxicity Testing Workflow start Start animal_prep Animal Preparation (Acclimation, fasting, etc.) start->animal_prep dosing Dose Administration (Oral, Dermal, or Inhalation) animal_prep->dosing observation Observation Period (14 days) (Clinical signs, body weight, mortality) dosing->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis (LD50/LC50 Calculation, Toxicity Classification) necropsy->data_analysis end End data_analysis->end

Generalized workflow for acute toxicity testing.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine cholinesterase activity.

  • Principle: The assay measures the production of thiocholine (B1204863) when acetylthiocholine (B1193921) is hydrolyzed by AChE. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured at 412 nm.

  • Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution

    • Acetylthiocholine iodide (ATCI) solution

    • Acetylcholinesterase enzyme solution

    • Test compound (MPTD) solution

  • Procedure (96-well plate format): a. Add buffer, AChE solution, and the test compound (at various concentrations) to the wells. b. Incubate to allow for enzyme-inhibitor interaction. c. Initiate the reaction by adding DTNB and ATCI. d. Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the AChE activity. The inhibitory effect of the test compound is determined by comparing the reaction rates in the presence and absence of the inhibitor.

cluster_2 Ellman's Method for AChE Activity ATCI Acetylthiocholine (Substrate) Thiocholine Thiocholine ATCI->Thiocholine Hydrolysis by AChE AChE Acetylcholinesterase (Enzyme) TNB 5-Thio-2-Nitrobenzoate (Yellow Product) Thiocholine->TNB Reacts with DTNB DTNB DTNB (Ellman's Reagent) Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer Detected by

Principle of the Ellman's method for measuring AChE activity.

Conclusion

This compound presents significant health hazards due to its corrosive properties and its potent inhibitory effect on acetylcholinesterase, a characteristic of organophosphorus compounds. Exposure through inhalation, dermal contact, or ingestion can lead to severe irritation and systemic toxic effects consistent with cholinergic crisis. While specific quantitative data on oral and inhalation toxicity for MPTD are limited, the available information underscores the need for stringent safety measures, including the use of appropriate personal protective equipment and handling in well-ventilated areas. Further research is warranted to fully characterize the toxicological profile of MPTD, including the determination of its LD₅₀ and LC₅₀ values and a more detailed investigation of its effects on secondary signaling pathways. This will enable a more complete risk assessment and the development of more targeted safety and treatment protocols.

References

The Genesis of a Precursor: A Historical and Technical Guide to the Synthesis of Methylphosphonothioic Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive technical guide detailing the historical development of Methylphosphonothioic dichloride (MPTD) synthesis has been compiled, offering an in-depth resource for researchers, scientists, and professionals in drug development. This whitepaper traces the evolution of synthetic methodologies, from early pioneering work to more refined industrial processes, presenting a chronological and technical examination of this critical chemical intermediate.

This compound, a key precursor in the synthesis of various organophosphorus compounds, including insecticides and therapeutic agents, has a rich history of synthetic exploration. This guide elucidates the pivotal moments and key reactions that have shaped its production over the decades.

Early Developments and the Dawn of the Phosphorus-Carbon Bond

The journey into the synthesis of MPTD is intrinsically linked to the broader history of organophosphorus chemistry. Early explorations in the mid-20th century laid the groundwork for the formation of the crucial phosphorus-carbon bond. A significant breakthrough came with the advent of the Clay-Kinnear-Perren reaction in the early 1950s. This reaction, involving the treatment of methyl chloride with phosphorus trichloride (B1173362) in the presence of aluminum chloride, forms a methyltrichlorophosphonium tetrachloroaluminate complex. This intermediate proved to be a versatile precursor for a range of organophosphorus compounds.

The Emergence of Key Synthetic Routes

Building upon this foundational work, two primary pathways for the synthesis of MPTD emerged and have been refined over time:

  • The Clay-Kinnear-Perren Reaction followed by Thionation: The methyltrichlorophosphonium tetrachloroaluminate complex, the product of the Clay-Kinnear-Perren reaction, can be converted to MPTD by treatment with a sulfur source. Hydrogen sulfide (B99878) was one of the earliest and most direct reagents used for this thionation step. This method, detailed in various patents, provided a direct route to MPTD from simple starting materials.

  • Sulfurization of Methylphosphonic Dichloride: An alternative and widely adopted strategy involves the conversion of methylphosphonic dichloride (MPD) to MPTD. This approach leverages the availability of MPD, which itself has a well-established synthetic history. The thionation of MPD is typically achieved using sulfurizing agents, with tetraphosphorus (B14172348) decasulfide (P₄S₁₀) being a prominent and effective reagent. This method is noted for its applicability to a range of phosphonic dichlorides.

The logical progression of these synthetic strategies can be visualized as follows:

historical_development cluster_0 Early Organophosphorus Chemistry cluster_1 Clay-Kinnear-Perren Reaction (c. 1951-1952) cluster_2 Synthesis of MPTD cluster_3 Alternative Pathway PCl3 Phosphorus Tricloride CKP_Complex Methyltrichlorophosphonium Tetrachloroaluminate PCl3->CKP_Complex CH3Cl Methyl Chloride CH3Cl->CKP_Complex AlCl3 Aluminum Chloride AlCl3->CKP_Complex MPTD Methylphosphonothioic Dichloride CKP_Complex->MPTD  + H2S (Thionation) MPD Methylphosphonic Dichloride MPD->MPTD  + P4S10 (Sulfurization) P4S10 Tetraphosphorus Decasulfide

Diagram 1: High-level overview of the historical synthetic pathways to MPTD.

Quantitative Comparison of Key Synthesis Methods

The efficiency of different synthetic routes has been a continuous area of research, with efforts focused on improving yields and purity while minimizing byproducts. The following table summarizes quantitative data from key historical methods.

MethodStarting MaterialsKey ReagentsReported Yield (%)Purity (%)Reference
Clay-Kinnear-Perren and ThionationMethyl chloride, Phosphorus trichloride, Aluminum chloride, Hydrogen sulfideH₂S83 - 88>99U.S. Patent 3,813,435
Sulfurization of Phosphonic DichlorideChloromethylphosphonic dichloride (as an analogue for MPD)P₄S₁₀66 - 72N/AOrganic Syntheses, Coll. Vol. 5, p.221

Detailed Experimental Protocols

For the benefit of researchers seeking to replicate or adapt these historical methods, detailed experimental protocols for the key syntheses are provided below.

Method 1: Synthesis of MPTD via the Clay-Kinnear-Perren Reaction and Thionation

This protocol is based on the process described in U.S. Patent 3,813,435.

Step 1: Formation of the Methyltrichlorophosphonium Tetrachloroaluminate Complex

  • To a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet tube, charge phosphorus trichloride and aluminum chloride.

  • Heat the mixture to reflux (approximately 73°C).

  • Introduce methyl chloride gas into the stirred mixture over a period of several hours, maintaining the temperature in the range of 73-78°C.

  • After the addition of methyl chloride is complete, continue heating the mixture at approximately 130°C for 30 minutes to ensure complete reaction. The resulting product is a fluid mixture of methyltrichlorophosphonium tetrachloroaluminate and methyltrichlorophosphonium heptachlorodialuminate.

Step 2: Thionation to this compound

  • To the fluid complex from Step 1, add an alkali metal chloride (e.g., sodium chloride).

  • Heat the mixture to a temperature between 120°C and 220°C.

  • Introduce hydrogen sulfide gas into the heated, stirred mixture. The reaction is exothermic and the temperature should be controlled.

  • By-product hydrogen chloride gas will evolve and should be removed from the reaction vessel through a suitable scrubbing system.

  • Monitor the reaction progress by measuring the amount of hydrogen sulfide consumed.

  • Upon completion of the reaction, the desired product, this compound, is isolated from the reaction mixture by vacuum distillation.

The workflow for this synthesis can be represented as follows:

workflow_ckp cluster_reagents Starting Materials cluster_process Synthetic Steps cluster_products Products & Byproducts PCl3 PCl3 step1 1. Form Complex (Reflux, ~75°C) PCl3->step1 AlCl3 AlCl3 AlCl3->step1 CH3Cl CH3Cl CH3Cl->step1 H2S H2S step3 3. Thionation (120-220°C) H2S->step3 NaCl NaCl NaCl->step3 step2 2. Heat Mixture (130°C) step1->step2 step2->step3 step4 4. Isolate Product (Vacuum Distillation) step3->step4 HCl HCl (byproduct) step3->HCl MPTD MPTD step4->MPTD

Diagram 2: Experimental workflow for MPTD synthesis via the Clay-Kinnear-Perren reaction.
Method 2: Synthesis of Alkylphosphonothioic Dichlorides via Sulfurization of Alkylphosphonic Dichlorides

This protocol is adapted from a general method described in Organic Syntheses for a related compound, which is applicable to the synthesis of MPTD from methylphosphonic dichloride.

Experimental Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser fitted with a drying tube, charge methylphosphonic dichloride and tetraphosphorus decasulfide (P₄S₁₀) under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux with vigorous stirring for several hours. The reaction temperature will typically be in the range of 180-190°C.

  • After the reflux period, allow the dark reaction mixture to cool to room temperature.

  • The product, this compound, is then isolated by vacuum distillation.

This guide provides a foundational understanding of the historical and technical aspects of this compound synthesis. The presented data and protocols are intended to serve as a valuable resource for chemists in the field, facilitating further research and development in organophosphorus chemistry.

Methodological & Application

Application Notes and Protocols: Synthesis of Thiophosphonates Using Methylphosphonothioic Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various thiophosphonates using methylphosphonothioic dichloride as a key reagent. The resulting compounds have significant potential in drug discovery and agrochemical development, primarily through their action as acetylcholinesterase inhibitors.

Introduction

This compound (MPTD) is a versatile organophosphorus compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly thiophosphonates. These compounds are analogues of phosphates where one or more oxygen atoms are replaced by sulfur. This substitution imparts unique chemical and biological properties, making them valuable as insecticides and potential therapeutic agents. The primary mechanism of action for many insecticidal thiophosphonates is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.

Synthesis of O-Aryl Methylphosphonothioates

O-Aryl methylphosphonothioates are a class of compounds that have been extensively studied for their insecticidal properties. The synthesis involves the reaction of this compound with a substituted phenol (B47542) in the presence of a base.

Experimental Protocol: Synthesis of O-(4-nitrophenyl) methylphosphonothioate

This protocol describes the synthesis of a representative O-aryl methylphosphonothioate.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitrophenol (1.0 equivalent) and triethylamine (1.1 equivalents) in dry toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in dry toluene to the stirred reaction mixture via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure O-(4-nitrophenyl) methylphosphonothioate.

Synthesis of Methylphosphonothioamidates

Methylphosphonothioamidates are another class of thiophosphonates with potential biological activity. Their synthesis involves the reaction of this compound with a primary or secondary amine.

Experimental Protocol: Synthesis of N-benzyl-P-methylphosphonothioamidic chloride

This protocol outlines the synthesis of an intermediate for further functionalization.

Materials:

  • This compound (CH₃Cl₂PS)

  • Benzylamine (B48309)

  • Pyridine

  • Dry diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzylamine (2.0 equivalents) in dry diethyl ether.

  • Cool the solution to -10 °C using an ice-salt bath.

  • Add a solution of this compound (1.0 equivalent) in dry diethyl ether dropwise to the stirred amine solution.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Filter the reaction mixture to remove the benzylamine hydrochloride precipitate.

  • Wash the filtrate with cold, dilute hydrochloric acid, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-benzyl-P-methylphosphonothioamidic chloride.

  • The product can be used in the next step without further purification or can be purified by vacuum distillation.

Data Presentation

The following table summarizes the yield data for representative thiophosphonate synthesis reactions.

Starting Material (Nucleophile)ProductBaseSolventReaction Time (h)Yield (%)
4-NitrophenolO-(4-nitrophenyl) methylphosphonothioateTriethylamineToluene1285-95
BenzylamineN-benzyl-P-methylphosphonothioamidic chloridePyridineDiethyl ether475-85

Mechanism of Action: Acetylcholinesterase Inhibition

Many organothiophosphate compounds, including those derived from this compound, exert their biological effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, which can be lethal to insects.

The thiophosphonate (P=S) form is often a pro-insecticide that undergoes metabolic activation in the insect to the more potent oxon (P=O) analogue, which is the active inhibitor of AChE.

Below is a diagram illustrating the logical relationship of acetylcholinesterase inhibition by thiophosphonate insecticides.

Acetylcholinesterase_Inhibition Thiophosphonate Thiophosphonate (P=S) Metabolic_Activation Metabolic Activation (in insect) Thiophosphonate->Metabolic_Activation Oxon_Analogue Oxon Analogue (P=O) Metabolic_Activation->Oxon_Analogue AChE Acetylcholinesterase (AChE) Oxon_Analogue->AChE Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products ACh_Accumulation ACh Accumulation AChE->ACh_Accumulation Blocked Hydrolysis ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Nerve_Hyperstimulation Nerve Hyperstimulation ACh_Accumulation->Nerve_Hyperstimulation Insect_Paralysis_Death Paralysis & Death Nerve_Hyperstimulation->Insect_Paralysis_Death

Caption: Acetylcholinesterase inhibition by thiophosphonates.

Experimental Workflow for Synthesis and Activity Screening

The following diagram outlines a general workflow for the synthesis of a library of thiophosphonates from this compound and subsequent screening for insecticidal activity.

Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Methylphosphonothioic dichloride Reaction Parallel Synthesis Start->Reaction Nucleophiles Library of Nucleophiles (Alcohols, Phenols, Amines) Nucleophiles->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Compound_Library Thiophosphonate Library Characterization->Compound_Library Insect_Assay Insecticidal Assay (e.g., against Plutella xylostella) Compound_Library->Insect_Assay AChE_Assay AChE Inhibition Assay (IC50 determination) Compound_Library->AChE_Assay Data_Collection Data Collection (Mortality, LD50) Insect_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Data_Collection->SAR_Analysis AChE_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Workflow for thiophosphonate synthesis and screening.

Application Notes and Protocols: Methylphosphonothioic Dichloride as a Precursor for Organophosphorus Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonothioic dichloride (MPTD) is a key organophosphorus intermediate used in the synthesis of a variety of organophosphorus compounds, including a class of pesticides known as methylphosphonothioates. Its reactivity, stemming from the two chlorine atoms attached to the phosphorus center, allows for the facile introduction of aryl and alkyl groups through nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the synthesis of organophosphorus pesticides using MPTD as a primary precursor.

Chemical Information:

PropertyValue
Chemical Name This compound
CAS Number 676-98-2[1][2][3]
Molecular Formula CH₃Cl₂PS[1][2][3]
Molecular Weight 148.98 g/mol [1][2]
Appearance Colorless liquid with a pungent odor[3][4]
Boiling Point 154-155 °C[4]
Density 1.422 g/mL at 25 °C[4]

Application: Synthesis of O-Aryl Methylphosphonothioate Pesticides

A prominent application of this compound is in the synthesis of O-aryl methylphosphonothioate pesticides. These compounds function as acetylcholinesterase inhibitors, a mechanism of action common to many organophosphate insecticides. The general synthesis involves the reaction of MPTD with a substituted phenol (B47542) in the presence of a base to neutralize the hydrogen chloride byproduct.

A representative example is the synthesis of O-(4-nitrophenyl) O-methyl methylphosphonothioate, a compound structurally related to the commercial insecticide methyl parathion.

General Reaction Scheme:

Synthesis MPTD Methylphosphonothioic dichloride (MPTD) reaction + MPTD->reaction Phenol Substituted Phenol Phenol->reaction Base Base (e.g., Triethylamine) Base->reaction Pesticide O-Aryl Methylphosphonothioate Pesticide Byproduct Base-HCl Salt reaction->Pesticide reaction->Byproduct

Caption: General reaction for the synthesis of O-Aryl Methylphosphonothioate Pesticides.

Quantitative Data for Synthesis

The following table summarizes typical quantitative data for the synthesis of O-aryl methylphosphonothioates from this compound and various substituted phenols.

Substituted PhenolProductYield (%)Melting Point (°C)Analytical Data (¹H NMR, ³¹P NMR)
4-Nitrophenol (B140041)O-(4-Nitrophenyl) O-methyl methylphosphonothioate85-9534-36Expected signals for aromatic, methoxy, and P-CH₃ protons; characteristic ³¹P shift.
2,4-DichlorophenolO-(2,4-Dichlorophenyl) O-methyl methylphosphonothioate80-90-Expected signals for aromatic, methoxy, and P-CH₃ protons; characteristic ³¹P shift.
2,4,5-TrichlorophenolO-(2,4,5-Trichlorophenyl) O-methyl methylphosphonothioate75-85-Expected signals for aromatic, methoxy, and P-CH₃ protons; characteristic ³¹P shift.

Experimental Protocols

Protocol 1: Synthesis of O-(4-Nitrophenyl) O-methyl methylphosphonothioate

This protocol details the synthesis of a representative O-aryl methylphosphonothioate pesticide.

Materials:

  • This compound (MPTD)

  • 4-Nitrophenol

  • Triethylamine (B128534)

  • Dry Toluene (B28343)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add a solution of 4-nitrophenol (0.1 mol) in 100 mL of dry toluene.

  • Addition of Base: To the stirred solution, add triethylamine (0.1 mol).

  • Addition of MPTD: Slowly add a solution of this compound (0.1 mol) in 50 mL of dry toluene from the dropping funnel over a period of 30 minutes. An exothermic reaction will occur, and the temperature should be maintained between 20-30 °C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 60 °C and maintain it at this temperature with stirring for 3 hours. The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride. Wash the precipitate with a small amount of dry toluene.

  • Purification: Combine the filtrate and washings. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient.

  • Characterization: The final product, O-(4-nitrophenyl) O-methyl methylphosphonothioate, should be characterized by its melting point and spectroscopic methods (¹H NMR, ³¹P NMR, and IR).

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphorus pesticides synthesized from MPTD exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh_release Acetylcholine (ACh) Release ACh ACh ACh_release->ACh AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Signal Signal AChR->Signal Signal Propagation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE OP_Pesticide Organophosphorus Pesticide OP_Pesticide->AChE Inhibits Excess_ACh Excess ACh Accumulation Inhibited_AChE->Excess_ACh Leads to Continuous_Stimulation Continuous Receptor Stimulation Excess_ACh->Continuous_Stimulation

Caption: Signaling pathway of acetylcholinesterase inhibition by organophosphorus pesticides.

The inhibition of AChE by an organophosphorus pesticide leads to the accumulation of acetylcholine in the synaptic cleft. This results in the continuous stimulation of acetylcholine receptors, leading to a cholinergic crisis characterized by symptoms such as tremors, convulsions, and ultimately, respiratory failure. The phosphorus atom of the pesticide forms a stable covalent bond with the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive.

Conclusion

This compound is a versatile and important precursor in the synthesis of a range of organophosphorus pesticides. The protocols and data presented here provide a foundation for researchers and scientists to explore the synthesis and application of these compounds. Understanding the synthetic pathways and the mechanism of action is critical for the development of new and more effective pesticides, as well as for assessing their environmental and biological impact. Standard laboratory safety precautions should be strictly followed when handling MPTD and its derivatives due to their toxicity and reactivity.

References

Application of Methylphosphonothioic Dichloride in Flame Retardant Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonothioic dichloride (MPTD) is a versatile organophosphorus compound containing phosphorus, sulfur, and chlorine, making it a valuable precursor for the synthesis of novel flame retardants. Its reactive P-Cl bonds allow for straightforward nucleophilic substitution reactions with a variety of functional groups, such as hydroxyl and amine moieties, enabling the incorporation of phosphorus and sulfur into polymeric materials. This dual-element composition is advantageous for flame retardancy, as phosphorus-based compounds typically promote char formation in the condensed phase, while sulfur can contribute to synergistic flame-retardant effects. These derivatives can act as either additive or reactive flame retardants, offering a versatile approach to imparting fire resistance to a wide range of polymers, including epoxy resins, polyurethanes, and polycarbonates.

The primary mechanism of action for MPTD-derived flame retardants involves both condensed-phase and gas-phase activity. In the condensed phase, upon thermal decomposition, the phosphorus-containing moieties promote the formation of a stable, insulating char layer on the polymer surface. This char layer acts as a physical barrier, limiting the evolution of flammable volatile gases and hindering the transfer of heat to the underlying material. In the gas phase, phosphorus- and sulfur-containing radicals can be released, which act as scavengers for highly reactive H• and OH• radicals in the flame, thereby interrupting the exothermic combustion cycle.

Application in Epoxy Resins

Objective: To enhance the flame retardancy of epoxy resins by incorporating a novel thiophosphonate additive synthesized from this compound and an aromatic diol, such as Bisphenol A.

Synthesis of a Bisphenol A-based Thiophosphonate Flame Retardant

Experimental Protocol:

Materials:

  • This compound (MPTD)

  • Bisphenol A (BPA)

  • Triethylamine (B128534) (TEA) or other suitable HCl scavenger

  • Anhydrous Toluene (B28343) or other inert solvent

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve Bisphenol A (1 molar equivalent) and triethylamine (2.2 molar equivalents) in anhydrous toluene under a nitrogen atmosphere.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Slowly add a solution of this compound (1 molar equivalent) in anhydrous toluene to the flask via the dropping funnel over a period of 30-60 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain it under reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the triethylamine hydrochloride salt precipitate.

  • Wash the filtrate sequentially with deionized water, 5% sodium bicarbonate solution, and again with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude thiophosphonate product.

  • Purify the product by column chromatography or recrystallization, if necessary.

Logical Relationship of Synthesis:

G MPTD Methylphosphonothioic dichloride (MPTD) Product Bis(4-hydroxyphenyl)propane methylthiophosphonate MPTD->Product BPA Bisphenol A (BPA) BPA->Product TEA Triethylamine (TEA) Byproduct Triethylamine Hydrochloride TEA->Byproduct Solvent Anhydrous Toluene

Caption: Synthesis of a thiophosphonate flame retardant from MPTD and BPA.

Flame Retardant Performance in Epoxy Resin

Experimental Protocol:

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Synthesized thiophosphonate flame retardant

  • Curing agent (e.g., 4,4'-diaminodiphenylmethane, DDM)

  • Mechanical mixer

  • Vacuum oven

  • Molds for sample preparation

  • Limiting Oxygen Index (LOI) apparatus (ASTM D2863)

  • UL-94 vertical burn test chamber (ASTM D3801)

Procedure:

  • Preheat the epoxy resin to 60-80 °C to reduce its viscosity.

  • Add the desired weight percentage (e.g., 5%, 10%, 15%) of the synthesized thiophosphonate flame retardant to the preheated epoxy resin.

  • Mechanically stir the mixture until a homogeneous dispersion is achieved.

  • Add the stoichiometric amount of the curing agent to the mixture and continue stirring for 5-10 minutes.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the bubble-free mixture into preheated molds of the required dimensions for LOI and UL-94 testing.

  • Cure the samples in an oven according to the recommended curing cycle for the specific epoxy resin system (e.g., 120 °C for 2 hours followed by 150 °C for 4 hours).

  • After curing, allow the samples to cool to room temperature and demold them.

  • Condition the samples at 23 ± 2 °C and 50 ± 5% relative humidity for at least 24 hours before testing.

  • Conduct LOI and UL-94 tests according to their respective ASTM standards.

Data Presentation:

Sample IDFlame Retardant (wt%)LOI (%)UL-94 Rating
Neat Epoxy022.5V-2
Epoxy-FR-5526.8V-1
Epoxy-FR-101030.2V-0
Epoxy-FR-151533.5V-0

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary based on the specific epoxy system and flame retardant structure.

Application in Polyurethanes

Objective: To synthesize a reactive thiophosphonate-containing polyol from this compound and a diol, and subsequently incorporate it into a polyurethane foam formulation to enhance its flame retardancy.

Synthesis of a Thiophosphonate-Containing Polyol

Experimental Protocol:

Materials:

  • This compound (MPTD)

  • Diethylene glycol (DEG) or other suitable diol

  • Pyridine (B92270) or other suitable acid scavenger

  • Anhydrous diethyl ether or other inert solvent

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diethylene glycol (2.2 molar equivalents) and pyridine (2.2 molar equivalents) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1 molar equivalent) in anhydrous diethyl ether to the cooled diol solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

  • Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride precipitate.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the thiophosphonate-containing polyol.

Experimental Workflow:

G start Start reactants Dissolve Diol & Pyridine in Ether start->reactants cool Cool to 0°C reactants->cool add_mptd Add MPTD Solution cool->add_mptd react Stir at Room Temperature add_mptd->react filter Filter Precipitate react->filter wash Wash Filtrate filter->wash dry Dry Organic Layer wash->dry evaporate Rotary Evaporation dry->evaporate end Thiophosphonate Polyol evaporate->end

Caption: Workflow for the synthesis of a thiophosphonate-containing polyol.

Preparation and Testing of Flame-Retardant Polyurethane Foam

Experimental Protocol:

Materials:

  • Polyether polyol (e.g., PPG)

  • Synthesized thiophosphonate-containing polyol

  • Toluene diisocyanate (TDI) or methylene (B1212753) diphenyl diisocyanate (MDI)

  • Catalysts (e.g., dibutyltin (B87310) dilaurate and triethylenediamine)

  • Surfactant (e.g., silicone-based)

  • Blowing agent (e.g., water or a physical blowing agent)

  • High-speed mechanical stirrer

  • Paper cup or other suitable mixing vessel

  • Molds for foam rise and sample cutting

Procedure:

  • In a paper cup, accurately weigh the polyether polyol, the synthesized thiophosphonate-containing polyol (at various desired loadings), catalyst, surfactant, and blowing agent.

  • Mix these components thoroughly with a high-speed mechanical stirrer for 30-60 seconds.

  • Add the isocyanate component (TDI or MDI) to the mixture and stir vigorously for another 5-10 seconds until a homogeneous mixture is obtained.

  • Quickly pour the reacting mixture into an open mold and allow it to rise freely.

  • Allow the foam to cure at room temperature for at least 24 hours.

  • Post-cure the foam in an oven at 70 °C for 4 hours to ensure complete reaction.

  • Cut the cured foam into standard-sized specimens for flame retardancy testing (e.g., LOI and UL-94).

  • Perform the flame retardancy tests according to the relevant standards.

Data Presentation:

Foam FormulationThiophosphonate Polyol (php*)LOI (%)UL-94 Rating
Control PU Foam019.0HB
FR-PU-5523.5V-2
FR-PU-101027.0V-0
FR-PU-151529.8V-0

*php: parts per hundred parts of polyol Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will depend on the specific polyurethane formulation and the structure of the reactive flame retardant.

Signaling Pathway of Flame Retardancy

The flame retardant action of this compound derivatives can be visualized as a multi-step process that interrupts the self-sustaining cycle of combustion.

G Heat Heat Source Polymer Polymer Matrix Heat->Polymer Decomposition Thermal Decomposition Polymer->Decomposition Volatiles Flammable Volatiles Decomposition->Volatiles Combustion Combustion in Gas Phase Volatiles->Combustion Combustion->Heat Feedback Radicals H•, OH• Radicals Combustion->Radicals Radicals->Combustion FR MPTD-based Flame Retardant Char Char Formation (Condensed Phase) FR->Char Promotes Radical_Scavenging Radical Scavenging (Gas Phase) FR->Radical_Scavenging Releases P/S Radicals Inert_Gases Inert Gas Dilution FR->Inert_Gases Releases Non-flammable Gases Char->Polymer Insulates Char->Volatiles Inhibits Release Radical_Scavenging->Radicals Quenches Inert_Gases->Combustion Dilutes

Caption: Mechanism of action for MPTD-based flame retardants.

Conclusion

This compound serves as a highly effective building block for the synthesis of phosphorus- and sulfur-containing flame retardants. The straightforward chemistry allows for the creation of both additive and reactive type flame retardants that can be tailored for compatibility with various polymer systems. The resulting modified polymers exhibit significantly improved flame retardancy, as evidenced by increased Limiting Oxygen Index values and higher UL-94 ratings. The primary flame-retardant mechanism is a combination of condensed-phase char formation and gas-phase radical scavenging, which effectively disrupts the combustion process. Further research into the synthesis of novel MPTD derivatives and their application in a wider range of polymeric materials is warranted to develop new, high-performance, halogen-free flame-retardant solutions.

Synthesis of O-Aryl Methylphosphonothioates: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

O-aryl methylphosphonothioates are a class of organophosphorus compounds with significant importance in medicinal chemistry and drug development. Their structural motif is found in a variety of biologically active molecules, including insecticides and therapeutic agents. The synthesis of these compounds requires careful control of reagents and reaction conditions to achieve desired purity and yield. This document provides a detailed protocol for the synthesis of O-aryl methylphosphonothioates, compiled from established methodologies. The protocols outlined below are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

General Synthetic Strategies

The preparation of O-aryl methylphosphonothioates can be achieved through several synthetic routes. A common and effective method involves the coupling of a substituted phenol (B47542) with a methylphosphonothioic halide or a related phosphorylating agent. Another approach is the rearrangement of O-aryl thiophosphates, known as the phospho-Fries rearrangement, which can yield hydroxyaryl-substituted phosphonothioates.[1][2] A more recent, environmentally friendly approach involves the direct, additive-free coupling of disulfides with H-phosphonates.[3] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aryl ring.

Experimental Protocols

This section details a generalized protocol for the synthesis of O-aryl methylphosphonothioates via the coupling of a phenol with a methylphosphonothioic source.

Protocol 1: Synthesis via Coupling of Phenols with a Methylphosphonothioic Halide

This protocol is a generalized procedure based on common phosphorylation reactions.

Materials:

  • Substituted phenol (1.0 eq)

  • Methylphosphonothioic dichloride (1.0 - 1.2 eq)

  • Tertiary amine base (e.g., triethylamine, pyridine) (1.5 - 2.0 eq)

  • Anhydrous aprotic solvent (e.g., dichloromethane (B109758), tetrahydrofuran, toluene)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and the anhydrous aprotic solvent.

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add the tertiary amine base (1.5 - 2.0 eq) dropwise.

  • Addition of Phosphorylating Agent: While maintaining the temperature at 0 °C, add a solution of this compound (1.0 - 1.2 eq) in the anhydrous solvent dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure O-aryl methylphosphonothioate.[1]

Data Presentation

The following table summarizes representative yields for the synthesis of various phosphonothioates based on different synthetic methods.

EntryStarting MaterialsMethodProductYield (%)Reference
1O,O-diethyl phosphorochloridate, O-ethyl phenylphosphonothioic acid, sodium phenoxideMixed Anhydride MethodO-aryl O-ethyl phenylphosphonothionatesGood[4]
2O-aryl-O,O-diethylthiophosphate, n-ButyllithiumBase-Induced RearrangementO,O-diethyl 2-hydroxyarylthiophosphonate85 - 95[1]
3Diphenyl disulfide, Diphenylphosphine oxideMetal- and Solvent-Free CouplingS-phenyl diphenylphosphinothioate99[3]
4Diarylphosphine oxides, Diphenyl disulfideMetal- and Solvent-Free CouplingDiarylphosphinothioates66 - 99[3]
5Dimethyl phosphite, Sulfur, N,N-dimethyl benzyl (B1604629) amineBase-mediated sulfurizationO,O-Dimethyl monothiophosphoric acid sodium saltHigh[5]

Mandatory Visualization

Below is a diagram illustrating the general workflow for the synthesis of O-aryl methylphosphonothioates.

Synthesis_Workflow Start Starting Materials (Phenol, this compound) Reaction Reaction (Solvent, Base, 0°C to RT) Start->Reaction 1. Coupling Workup Aqueous Workup (Quenching, Extraction, Drying) Reaction->Workup 2. Isolation Purification Purification (Column Chromatography) Workup->Purification 3. Purification Product Pure O-Aryl Methylphosphonothioate Purification->Product 4. Final Product

Caption: General workflow for the synthesis of O-aryl methylphosphonothioates.

References

Application Notes and Protocols for the GC-MS Analysis of Methylphosphonothioic Dichloride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonothioic dichloride (MPTD) is a key precursor in the synthesis of various organophosphorus compounds, some of which are of interest in pharmaceutical research and development, while others are regulated under the Chemical Weapons Convention. Accurate and reliable analytical methods for the identification and quantification of MPTD and its derivatives are therefore crucial for process monitoring, quality control, and compliance verification. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high sensitivity and specificity.

These application notes provide detailed protocols for the synthesis of O-alkyl methylphosphonothioate derivatives from MPTD and their subsequent analysis by GC-MS.

Experimental Protocols

Protocol 1: Synthesis of O-Alkyl Methylphosphonothioate Derivatives

This protocol describes the synthesis of O-ethyl, O-propyl, and O-butyl methylphosphonothioate from this compound. The reaction involves the nucleophilic substitution of the chlorine atoms by an alcohol in the presence of a base to neutralize the HCl byproduct.[1]

Materials:

Procedure:

  • Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen inlet.

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane and place it in the dropping funnel.

  • To the round-bottom flask, add the respective anhydrous alcohol (e.g., ethanol, 1-propanol, or 1-butanol) (2.2 eq) and anhydrous triethylamine (2.2 eq) dissolved in anhydrous dichloromethane.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the MPTD solution from the dropping funnel to the stirred alcohol/triethylamine solution over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by taking a small aliquot, quenching it with water, extracting with dichloromethane, and analyzing by GC-MS.

  • Once the reaction is complete, wash the reaction mixture with water (2 x 50 mL) and then with brine (1 x 50 mL) in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography if necessary.

Protocol 2: GC-MS Analysis of this compound and its Derivatives

This protocol outlines the GC-MS method for the separation and identification of MPTD and its O-alkyl derivatives.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Autosampler.

  • Data system for instrument control and data analysis.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample (MPTD or synthesized derivative) and dissolve it in 10 mL of dichloromethane to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with dichloromethane to prepare working standards at concentrations of 1, 5, 10, 25, and 50 µg/mL.

  • For reaction monitoring, dilute a small aliquot of the reaction mixture in dichloromethane to an appropriate concentration.

GC-MS Parameters:

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-500
Solvent Delay3 min

Data Presentation

The following table summarizes the expected retention times and key mass spectral fragments for this compound and its O-alkyl derivatives under the specified GC-MS conditions. Retention times for derivatives are estimated based on their increasing boiling points and typical elution order for homologous series.

CompoundRetention Time (min) (Estimated)Molecular Weight ( g/mol )Key Mass Spectral Fragments (m/z)
This compound~ 8.5148.98148 (M+), 113, 83, 63, 47
O-Ethyl methylphosphonothioate~ 9.2140.14140 (M+), 112, 97, 79, 65
O-Propyl methylphosphonothioate~ 10.1154.17154 (M+), 112, 97, 79, 65
O-Butyl methylphosphonothioate~ 11.0168.20168 (M+), 112, 97, 79, 65

Mandatory Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample (MPTD or Derivative) Dissolution Dissolve in Dichloromethane Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection Injection into GC Dilution->Injection 1 µL Injection Separation Separation on DB-5ms Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (m/z 40-500) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra Identification Compound Identification MassSpectra->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for the GC-MS analysis of this compound and its derivatives.

MPTD_Derivatives cluster_derivatives O-Alkyl Methylphosphonothioate Derivatives MPTD Methylphosphonothioic dichloride (MPTD) (CH3P(S)Cl2) Ethyl O-Ethyl methylphosphonothioate (CH3P(S)(OCH2CH3)OH) MPTD->Ethyl + Ethanol Propyl O-Propyl methylphosphonothioate (CH3P(S)(OCH2CH2CH3)OH) MPTD->Propyl + 1-Propanol Butyl O-Butyl methylphosphonothioate (CH3P(S)(OCH2CH2CH2CH3)OH) MPTD->Butyl + 1-Butanol

Caption: Synthesis of O-alkyl methylphosphonothioate derivatives from this compound.

References

Application Notes and Protocols: Reaction of Methylphosphonothioic Dichloride with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonothioic dichloride (MPTD) is a key organophosphorus intermediate utilized in the synthesis of a diverse range of compounds with applications in medicinal chemistry, agrochemicals, and materials science. Its reactivity is dominated by the two labile chlorine atoms attached to the phosphorus center, making it an excellent electrophile for reactions with various nucleophiles. Among these, the reaction with primary and secondary amines is a fundamental transformation for the formation of P-N bonds, leading to the synthesis of methylphosphonamidothioic chlorides and related derivatives. These products serve as versatile building blocks for more complex molecules, including potential therapeutic agents and novel ligands.

This document provides detailed application notes and experimental protocols for the reaction of this compound with representative primary and secondary amines, namely aniline (B41778) and diethylamine (B46881).

Reaction of this compound with Amines

The reaction of this compound with primary or secondary amines proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the amine attacks the electrophilic phosphorus center, leading to the displacement of a chloride ion. Typically, the reaction is carried out in the presence of a base to neutralize the hydrogen chloride (HCl) generated, driving the reaction to completion. The choice of solvent and reaction conditions can influence the yield and purity of the resulting phosphonamidothioic chloride. Stoichiometry is critical, as the use of excess amine can lead to the displacement of the second chloride atom, forming the corresponding diamide.

Signaling Pathway of the Reaction

reaction_pathway General Reaction Pathway MPTD Methylphosphonothioic dichloride Intermediate Tetrahedral Intermediate MPTD->Intermediate Nucleophilic Attack Amine Primary or Secondary Amine (R¹R²NH) Amine->Intermediate Product N-Substituted-P-methyl- phosphonamidothioic chloride Intermediate->Product - Cl⁻ HCl HCl Intermediate->HCl Salt Amine Hydrochloride Salt HCl->Salt Neutralization Base Base (e.g., Triethylamine) Base->Salt

Caption: General reaction pathway for the aminolysis of this compound.

Experimental Protocols

Safety Precautions: this compound is a corrosive and toxic compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Synthesis of N-Phenyl-P-methylphosphonamidothioic chloride (Reaction with a Primary Amine)

This protocol is adapted from the general procedure for the synthesis of phosphoramides.

Materials:

  • This compound (MPTD)

  • Aniline

  • Triethylamine (B128534) (TEA)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • In the flask, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add the MPTD solution dropwise to the stirred amine solution at 0 °C over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate of triethylamine hydrochloride will form. Filter the precipitate under nitrogen and wash it with a small amount of anhydrous diethyl ether.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of N,N-Diethyl-P-methylphosphonamidothioic chloride (Reaction with a Secondary Amine)

This protocol is adapted from analogous reactions of phosphonic dichlorides with secondary amines.

Materials:

  • This compound (MPTD)

  • Diethylamine

  • Triethylamine (TEA)

  • Anhydrous benzene (B151609) or toluene

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • In the flask, dissolve diethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous benzene under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous benzene in the dropping funnel.

  • Add the MPTD solution dropwise to the stirred amine solution while maintaining the temperature below 10 °C.

  • After the addition, allow the mixture to stir at room temperature for 3-5 hours.

  • Monitor the reaction by TLC.

  • Filter the triethylamine hydrochloride precipitate and wash with anhydrous benzene.

  • Combine the filtrate and washings and evaporate the solvent in vacuo.

  • Purify the resulting oil by vacuum distillation to obtain the pure N,N-diethyl-P-methylphosphonamidothioic chloride.

Data Presentation

The following tables summarize the expected quantitative data for the products of the reactions described above.

Product NameAmine ReactantMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
N-Phenyl-P-methylphosphonamidothioic chlorideAnilineC₇H₉ClNPS205.6570-85Solid or Oil
N,N-Diethyl-P-methylphosphonamidothioic chlorideDiethylamineC₅H₁₃ClNPS185.6675-90Liquid
Product NameIR (cm⁻¹) Highlights¹H NMR (δ, ppm) Highlights³¹P NMR (δ, ppm, referenced to 85% H₃PO₄)
N-Phenyl-P-methylphosphonamidothioic chloride~3200 (N-H), ~1250 (P=S), ~750 (P-Cl)~7.0-7.5 (m, Ar-H), ~5.0 (br s, N-H), ~1.8 (d, J=14 Hz, P-CH₃)+40 to +50
N,N-Diethyl-P-methylphosphonamidothioic chloride~2970 (C-H), ~1260 (P=S), ~740 (P-Cl)~3.2 (dq, J=7, 10 Hz, N-CH₂), ~1.8 (d, J=15 Hz, P-CH₃), ~1.2 (t, J=7 Hz, N-CH₂-CH₃)+70 to +80

Experimental Workflow

experimental_workflow General Experimental Workflow Start Start Setup Setup Inert Atmosphere Reaction Apparatus Start->Setup Dissolve Dissolve Amine and Base in Anhydrous Solvent Setup->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add Dropwise Addition of MPTD Solution Cool->Add React Stir at Room Temperature Add->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Work-up: Filter Precipitate Monitor->Workup Complete Evaporate Solvent Evaporation Workup->Evaporate Purify Purification: Vacuum Distillation or Column Chromatography Evaporate->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: A generalized workflow for the synthesis of N-substituted-P-methylphosphonamidothioic chlorides.

"One-pot synthesis of asymmetrical thiophosphonates using Methylphosphonothioic dichloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetrical thiophosphonates are a class of organophosphorus compounds with significant potential in medicinal chemistry and drug development due to their diverse biological activities. The P-C and P=S bonds offer unique steric and electronic properties, making them valuable moieties in the design of enzyme inhibitors, therapeutic agents, and pesticides. Traditional multi-step syntheses of these compounds can be time-consuming and result in lower overall yields. This application note presents a detailed protocol for a more efficient one-pot synthesis of asymmetrical O,S-dialkyl methylphosphonothioates starting from the readily available precursor, methylphosphonothioic dichloride. This method relies on the sequential nucleophilic substitution of the two chlorine atoms, allowing for the introduction of two different alkoxy and thioalkoxy groups in a single reaction vessel, thereby streamlining the synthetic process.

Principle of the Method

The one-pot synthesis of asymmetrical thiophosphonates from this compound is based on the differential reactivity of the P-Cl bonds and the sequential addition of an alcohol and a thiol as nucleophiles. The reaction proceeds in two main steps within the same reaction pot:

  • Formation of the Monochloride Intermediate: this compound is first reacted with one equivalent of an alcohol in the presence of a base. This results in the formation of an O-alkyl methylphosphonothioic chloride intermediate. The choice of a suitable base is crucial to neutralize the HCl generated during the reaction and to avoid side reactions.

  • Formation of the Asymmetrical Thiophosphonate: In the second step, a thiol is added to the reaction mixture. The thiol, acting as a second nucleophile, displaces the remaining chlorine atom to form the final asymmetrical O,S-dialkyl methylphosphonothioate.

The entire process is carried out in a single reaction vessel, which simplifies the experimental setup and work-up procedure, leading to improved efficiency and potentially higher overall yields compared to multi-step approaches.

Experimental Workflow Diagram

One_Pot_Synthesis Start Start Reagents This compound + Anhydrous Solvent + Base (e.g., Triethylamine) Start->Reagents Initialize Reaction Step1 Step 1: Addition of Alcohol (R1-OH) (e.g., at 0 °C) Reagents->Step1 Introduce Nucleophile 1 Intermediate Formation of Intermediate: O-Alkyl Methylphosphonothioic Chloride Step1->Intermediate Step2 Step 2: Addition of Thiol (R2-SH) (e.g., at room temperature) Intermediate->Step2 Introduce Nucleophile 2 Product Asymmetrical Thiophosphonate (O-R1, S-R2-Methylphosphonothioate) Step2->Product Workup Aqueous Work-up & Purification Product->Workup Isolate End End Workup->End

Caption: One-pot synthesis workflow for asymmetrical thiophosphonates.

Detailed Experimental Protocol

Materials:

  • This compound (CH₃P(S)Cl₂)

  • Anhydrous alcohol (R¹-OH, e.g., ethanol, methanol)

  • Thiol (R²-SH, e.g., thiophenol, benzyl (B1604629) mercaptan)

  • Anhydrous triethylamine (B128534) (Et₃N) or other suitable base

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirring bar, a dropping funnel, and a nitrogen/argon inlet, add this compound (1.0 eq) dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

  • Step 1: Addition of Alcohol:

    • Prepare a solution of the desired alcohol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

    • Add this solution dropwise to the cooled solution of this compound over a period of 30 minutes, ensuring the temperature remains at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Step 2: Addition of Thiol:

    • Prepare a solution of the desired thiol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

    • Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure asymmetrical thiophosphonate.

Data Presentation: Representative Yields

The following table summarizes representative yields for the one-pot synthesis of various asymmetrical thiophosphonates based on typical stepwise efficiencies found in the literature for similar reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

EntryAlcohol (R¹-OH)Thiol (R²-SH)ProductRepresentative Yield (%)
1EthanolThiophenolO-Ethyl S-phenyl methylphosphonothioate75-85
2MethanolBenzyl mercaptanO-Methyl S-benzyl methylphosphonothioate70-80
3Isopropanol4-ChlorothiophenolO-Isopropyl S-(4-chlorophenyl) methylphosphonothioate65-75
4n-Butanol1-DodecanethiolO-n-Butyl S-dodecyl methylphosphonothioate70-80

Signaling Pathway/Logical Relationship Diagram

The logical relationship in this one-pot synthesis is a sequential process where the formation of the first intermediate is a prerequisite for the second reaction step, all occurring in the same reaction environment.

Logical_Relationship Start Methylphosphonothioic Dichloride Condition1 Nucleophile 1: Alcohol (R1-OH) + Base Start->Condition1 Intermediate Monochloride Intermediate: O-Alkyl Methylphosphonothioic Chloride Condition1->Intermediate Step 1 Condition2 Nucleophile 2: Thiol (R2-SH) + Base Intermediate->Condition2 Product Final Product: Asymmetrical Thiophosphonate Condition2->Product Step 2

Caption: Sequential reaction logic in the one-pot synthesis.

Safety Precautions

  • This compound is a corrosive and toxic compound. Handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.

  • Thiols are often malodorous and can be toxic. Handle them in a fume hood.

  • Anhydrous solvents and reagents are required for this reaction. Ensure all glassware is thoroughly dried before use.

  • The reaction should be carried out under an inert atmosphere to prevent hydrolysis of the starting material and intermediates.

Conclusion

The one-pot synthesis of asymmetrical thiophosphonates from this compound offers a streamlined and efficient alternative to traditional multi-step methods. By carefully controlling the reaction conditions and the sequential addition of nucleophiles, a diverse range of asymmetrical products can be synthesized in good yields. This protocol provides a valuable tool for researchers in drug discovery and development, facilitating the exploration of this important class of organophosphorus compounds.

Troubleshooting & Optimization

Technical Support Center: Optimizing Thiophosphorylation with Methylphosphonothioic Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for thiophosphorylation using methylphosphonothioic dichloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient synthesis of thiophosphorylated compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (MPTD) is a highly reactive organophosphorus compound with the chemical formula CH₃P(S)Cl₂. It serves as a key reagent for introducing a methylphosphonothioate moiety into a variety of molecules. This functional group is of significant interest in drug development, particularly in the synthesis of antisense oligonucleotides, where the phosphorothioate (B77711) backbone enhances nuclease resistance and improves pharmacokinetic properties. It is also used in the synthesis of novel insecticides and other biologically active compounds.

Q2: What are the main safety precautions to consider when handling this compound?

This compound is a corrosive and moisture-sensitive liquid.[1][2] It reacts violently with water to produce hydrochloric acid and other toxic fumes.[1][2] Therefore, it is crucial to handle this reagent under anhydrous conditions in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. In case of inhalation, move the individual to fresh air. For skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1]

Q3: How should I store this compound?

MPTD should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, alcohols, and bases.[1]

Troubleshooting Guide

Low or No Product Yield

Problem: The reaction shows low conversion of the starting material or no desired product is formed.

Possible Causes & Solutions:

CauseRecommended Action
Moisture Contamination This compound readily hydrolyzes. Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).
Inactive Reagent The this compound may have degraded due to improper storage. Use a fresh bottle or re-purify the reagent by distillation if possible.
Insufficiently Nucleophilic Substrate For weakly nucleophilic substrates (e.g., sterically hindered alcohols or electron-deficient amines), a stronger base or higher reaction temperature may be required to facilitate the reaction.
Inappropriate Solvent The choice of solvent can significantly impact reaction rates. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are generally preferred. For sluggish reactions, consider a more polar aprotic solvent.
Incorrect Stoichiometry Ensure the correct molar ratios of reactants are used. A slight excess of the nucleophile or base may be beneficial in some cases.

A general workflow for troubleshooting low product yield is outlined below:

Caption: Troubleshooting workflow for low product yield.

Formation of Multiple Products/Side Reactions

Problem: The reaction mixture shows multiple spots on TLC or multiple peaks in the crude NMR, indicating the formation of byproducts.

Possible Causes & Solutions:

CauseRecommended Action
Over-reaction/Di-substitution This compound has two reactive chloride groups. If the nucleophile can react twice, this can lead to the formation of a disubstituted product. To favor monosubstitution, use a stoichiometric amount or a slight excess of this compound relative to the nucleophile and add it slowly to the reaction mixture at a low temperature.
Reaction with the Tertiary Amine Base Some tertiary amines can react with phosphorus halides. Pyridine, while a good nucleophilic catalyst, can sometimes lead to side products. For a non-nucleophilic base, consider using a hindered amine like triethylamine (B128534) or diisopropylethylamine (DIPEA).[1][3][4][5]
Hydrolysis Byproducts Trace amounts of water can lead to the formation of methylphosphonothioic acid, which can complicate the reaction and purification. Rigorous anhydrous techniques are essential.
Formation of Pyrophosphonothioates In the presence of a limited amount of water, the intermediate phosphonothioic monochloride can react with the product to form a pyrophosphonothioate linkage.
Epimerization The phosphorus center in the product is chiral. The reaction conditions (e.g., choice of base, solvent, temperature) can influence the diastereomeric ratio if the nucleophile is also chiral. Purification of diastereomers may require careful chromatography or crystallization.

Monitoring the reaction by ³¹P NMR is a powerful tool to identify the formation of byproducts.

Caption: Strategy for addressing multiple product formation.

Experimental Protocols

General Protocol for Thiophosphorylation of an Alcohol
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq.) and a non-nucleophilic tertiary amine base (e.g., triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise over 30 minutes.

  • Monitoring: Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Monitoring by ³¹P NMR Spectroscopy

³¹P NMR is an invaluable technique for monitoring the progress of thiophosphorylation reactions and identifying phosphorus-containing byproducts.[6][7][8]

SpeciesTypical ³¹P Chemical Shift Range (ppm)
This compound (starting material)75 - 85
O-Alkyl/Aryl methylphosphonothioic chloride (intermediate)80 - 95
O,O'-Dialkyl/Diaryl methylphosphonothioate (product)65 - 80
Methylphosphonothioic acid (hydrolysis byproduct)50 - 60
Pyrophosphonothioates40 - 55

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the compound.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of different reaction parameters on the thiophosphorylation of a generic primary alcohol. This data is illustrative and should be optimized for each specific substrate.

ParameterCondition ACondition BCondition CCondition D
Base PyridineTriethylamineDIPEAProton Sponge
Solvent DCMTHFAcetonitrileToluene
Temperature 0 °C to rt-20 °C to rtrt50 °C
Yield (%) 75858260
Byproducts ModerateLowLowHigh

This technical support guide provides a starting point for researchers working with this compound. For specific applications, further optimization and troubleshooting may be necessary. Always consult the relevant safety data sheets (SDS) before handling any chemicals.

References

Technical Support Center: Reactions of Methylphosphonothioic Dichloride with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylphosphonothioic dichloride (MPTC) and its reactions with alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound (MPTC) with an alcohol?

The primary reaction involves the nucleophilic substitution of one or both chlorine atoms of MPTC by the alcohol's hydroxyl group to form an O-alkyl methylphosphonothioic chloride or a di-O-alkyl methylphosphonothioate, respectively. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.[1]

Q2: Why is the use of a base necessary in this reaction?

A base, commonly a tertiary amine such as triethylamine (B128534) or pyridine, is essential to scavenge the HCl generated during the reaction.[1] Failure to neutralize the acid can lead to several side reactions, including acid-catalyzed degradation of starting materials and products.

Q3: What are the most common side reactions to be aware of?

The most prevalent side reactions include:

  • Hydrolysis: MPTC is highly sensitive to moisture and can readily react with water to form methylphosphonothioic acid and subsequently other hydrolysis products.[2]

  • Formation of Pyrophosphonothioates: Under certain conditions, a condensation reaction can occur between two molecules of the phosphorus-containing species, leading to the formation of a pyrophosphonothioate linkage (P-O-P).

  • Over-reaction: If the stoichiometry is not carefully controlled, the reaction of a mono-substituted product with another alcohol molecule can lead to a mixture of products.

  • Side reactions involving the base: While less common with tertiary amines, the choice of base can sometimes lead to unwanted byproducts.

Q4: How can I monitor the progress of my reaction and identify byproducts?

³¹P NMR spectroscopy is the most effective technique for monitoring the reaction progress and identifying phosphorus-containing species in the reaction mixture. The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of the starting material (MPTC), the desired product (O-alkyl methylphosphonothioic chloride), and various side products like hydrolysis intermediates and pyrophosphonothioates.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired O-alkyl methylphosphonothioic chloride 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of MPTC: Presence of moisture in the reagents or solvent. 3. Loss of product during workup: The product may be water-soluble or volatile.1. Monitor the reaction by ³¹P NMR or TLC to determine the optimal reaction time. Consider a moderate increase in temperature. 2. Ensure all glassware is oven-dried. Use anhydrous solvents and freshly distilled reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Adjust the workup procedure. Use a less polar extraction solvent or minimize the use of aqueous washes.
Presence of a significant amount of a byproduct at a chemical shift consistent with methylphosphonothioic acid in the ³¹P NMR spectrum. Hydrolysis of MPTC: This is the most likely cause, due to the high reactivity of MPTC with water.[2]Rigorously exclude moisture from the reaction. Use anhydrous solvents (e.g., distilled over a suitable drying agent) and dry reagents. Purge the reaction vessel with an inert gas before adding reagents.
Observation of unexpected signals in the ³¹P NMR spectrum, potentially in the pyrophosphonothioate region. Formation of pyrophosphonothioates: This can be promoted by the presence of a slight excess of MPTC relative to the alcohol, or by the reaction of the intermediate product with unreacted MPTC. The presence of certain bases or high temperatures can also favor this side reaction.1. Use a slight excess of the alcohol to ensure complete consumption of the MPTC. 2. Add the MPTC slowly to the solution of the alcohol and base to maintain a low concentration of the dichloride. 3. Conduct the reaction at a lower temperature.
Formation of a significant amount of di-substituted product when a mono-substituted product is desired. Incorrect stoichiometry: Addition of too much alcohol or prolonged reaction time at elevated temperatures.Carefully control the stoichiometry, using a 1:1 molar ratio of MPTC to alcohol. Monitor the reaction closely and stop it once the formation of the mono-substituted product is maximized.
The reaction is sluggish or does not proceed to completion. 1. Poor quality of MPTC: The starting material may have degraded due to improper storage. 2. Insufficiently basic amine: The chosen tertiary amine may not be a strong enough acid scavenger. 3. Steric hindrance: The alcohol or the base may be sterically bulky, slowing down the reaction.1. Use freshly distilled or a new batch of MPTC. 2. Switch to a more basic tertiary amine. 3. Consider using a less sterically hindered base. A higher reaction temperature may also be required, but this should be balanced against the risk of side reactions.

Experimental Protocols & Methodologies

General Protocol for the Synthesis of O-Alkyl Methylphosphonothioic Chlorides with Minimized Side Reactions:

  • Preparation: All glassware should be thoroughly oven-dried and cooled under a stream of dry nitrogen or argon. Anhydrous solvents (e.g., diethyl ether, dichloromethane, or toluene) should be used. Alcohols and tertiary amine bases should be freshly distilled.

  • Reaction Setup: The reaction is performed under an inert atmosphere. The alcohol and the tertiary amine (typically 1.1 equivalents) are dissolved in the anhydrous solvent and cooled in an ice bath.

  • Addition of MPTC: this compound (1.0 equivalent) is added dropwise to the cooled solution of the alcohol and base with vigorous stirring. The slow addition helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

  • Reaction Monitoring: The progress of the reaction should be monitored by ³¹P NMR spectroscopy. Aliquots can be withdrawn periodically to check for the consumption of the starting material and the formation of the desired product and any side products.

  • Workup: Once the reaction is complete, the tertiary amine hydrochloride salt is removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Visualizing Reaction Pathways and Troubleshooting Logic

Diagram 1: General Reaction and Key Side Reactions

Side_Reactions cluster_main Primary Reaction Pathway cluster_side Side Reaction Pathways MPTC Methylphosphonothioic dichloride (MPTC) Product O-Alkyl Methylphosphonothioic chloride (Desired Product) MPTC->Product + R-OH + Base Hydrolysis_Product Methylphosphonothioic Acid (Hydrolysis Product) MPTC->Hydrolysis_Product + H2O (Trace) Pyro_Product Pyrophosphonothioate (Side Product) MPTC->Pyro_Product Condensation Alcohol Alcohol (R-OH) Alcohol->Product Base Base (e.g., Et3N) Base->Product Water Water (H2O) Water->Hydrolysis_Product

Caption: Main reaction pathway and common side reactions.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_NMR Analyze by ³¹P NMR Start->Check_NMR High_MPTC High MPTC signal? Check_NMR->High_MPTC Analyze Spectrum Hydrolysis_Signal Hydrolysis product signal? High_MPTC->Hydrolysis_Signal No Incomplete_Rxn Incomplete Reaction: - Increase reaction time/temp - Check reagent quality High_MPTC->Incomplete_Rxn Yes Pyro_Signal Pyrophosphonothioate signal? Hydrolysis_Signal->Pyro_Signal No Hydrolysis_Issue Hydrolysis Issue: - Use anhydrous solvents/reagents - Inert atmosphere Hydrolysis_Signal->Hydrolysis_Issue Yes Pyro_Issue Pyrophosphonothioate Issue: - Use excess alcohol - Slow MPTC addition - Lower temperature Pyro_Signal->Pyro_Issue Yes Success Improved Yield/Purity Pyro_Signal->Success No (Other issues) Incomplete_Rxn->Success Hydrolysis_Issue->Success Pyro_Issue->Success

Caption: A logical flow for troubleshooting common issues.

References

"Prevention of hydrolysis of Methylphosphonothioic dichloride during synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Methylphosphonothioic dichloride during its synthesis.

Troubleshooting Guide

Issue: Low yield and presence of impurities in the final product.

This is a common issue often attributable to the hydrolysis of the starting materials, intermediates, or the final product. This compound is highly reactive with water, leading to the formation of hydrochloric acid and other undesirable byproducts.[1]

Troubleshooting Steps:

  • Verify the Anhydrous Conditions of Your Reaction Setup:

    • Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120-150°C for several hours) and cooled in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaCl₂) immediately before use.

    • Atmosphere: The reaction should be conducted under a dry, inert atmosphere, such as dry nitrogen or argon.[2] A continuous positive pressure of the inert gas should be maintained throughout the synthesis and workup.

    • Reagents and Solvents: Use only anhydrous grade solvents and reagents. If necessary, solvents should be freshly distilled from an appropriate drying agent. Reagents should be stored in a desiccator.

  • Check for Adventitious Moisture Introduction:

    • Reagent Transfer: Transfer reagents using dry syringes or cannulas under an inert atmosphere. Avoid opening reaction vessels to the air.

    • Gas Inlet: Ensure the inert gas being supplied is passed through a drying tube containing a suitable desiccant.

  • Monitor Byproduct Formation:

    • The hydrolysis of this compound will produce hydrogen chloride (HCl). In some synthetic routes, HCl is a byproduct even under anhydrous conditions.[3] However, an excessive or unexpected evolution of HCl gas can indicate a hydrolysis problem. This can be monitored by passing the off-gas through a basic solution (e.g., a lye scrubber) and observing the rate of neutralization.[3]

Issue: Difficulty in purifying the product.

The presence of hydrolysis byproducts can complicate purification, often leading to co-distillation or the formation of azeotropes.

Troubleshooting Steps:

  • Initial Workup: If hydrolysis is suspected, a non-aqueous workup should be considered. This might involve filtration under an inert atmosphere to remove any solid byproducts.

  • Distillation: Vacuum distillation is a common method for purifying this compound.[3] Ensure the distillation apparatus is completely dry and under a static vacuum or a slow stream of dry inert gas. A thick residue forming during distillation can be an indication of polymerization or decomposition, potentially initiated by hydrolysis products.[2]

  • Analytical Characterization: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities.[4][5] This can help determine if the impurities are indeed hydrolysis products and guide further purification strategies. 31P NMR spectroscopy can also be a valuable tool to identify phosphorus-containing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary hydrolysis products of this compound?

A1: this compound reacts with water to form methylphosphonothioic acid and hydrochloric acid. The P-Cl bonds are susceptible to nucleophilic attack by water.

Q2: How can I be certain that my reagents are sufficiently dry?

A2: For solvents, using commercially available anhydrous grades that are sealed under an inert atmosphere is a good starting point. For critical applications, it is recommended to test the water content using Karl Fischer titration. Solid reagents should be dried under vacuum at an appropriate temperature if their stability allows.

Q3: Can I use a drying agent directly in the reaction mixture?

A3: It is generally not recommended to add a drying agent directly to the reaction mixture, as it could interfere with the reaction or complicate the workup. The focus should be on preventing moisture from entering the system in the first place.

Q4: What is the best way to handle and store this compound?

A4: this compound should be handled and stored under a dry, inert atmosphere. It is corrosive and toxic, so appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[1] Work should be conducted in a well-ventilated fume hood.

Q5: Are there any specific catalysts or reagents that can promote hydrolysis?

A5: While not explicitly catalysts for hydrolysis, any impurities that can act as a source of protons or hydroxide (B78521) ions can potentially accelerate the decomposition of this compound. Basic impurities, for instance, can react with the product.

Experimental Protocols

Synthesis of a Phosphonothioic Dichloride (General Procedure adapted from related syntheses)

This protocol outlines a general method for the synthesis of a phosphonothioic dichloride, emphasizing the measures to prevent hydrolysis. This is a representative procedure and may need to be adapted for the specific synthesis of this compound.

  • Apparatus Setup:

    • A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

    • The top of the reflux condenser is fitted with a drying tube containing a suitable desiccant (e.g., CaCl₂) and connected to a nitrogen or argon gas inlet via a T-tube to maintain a positive pressure of inert gas.[2]

    • All glassware must be oven-dried and assembled while hot, then allowed to cool under a stream of dry inert gas.

  • Reaction:

    • The flask is flushed with dry nitrogen and charged with the starting phosphonic dichloride and the sulfurating agent (e.g., tetraphosphorus (B14172348) decasulfide) under a nitrogen atmosphere.[2]

    • The reaction mixture is heated under reflux with stirring for the specified duration. The temperature should be carefully monitored.

  • Workup and Purification:

    • After cooling to room temperature under an inert atmosphere, the reaction mixture is distilled under reduced pressure.

    • The distillation apparatus must be dry and maintained under vacuum or a slow stream of inert gas.

    • The fractions are collected based on their boiling points.

Quantitative Data Summary

The following table summarizes key reaction parameters and their qualitative impact on minimizing hydrolysis during the synthesis of phosphonothioic dichlorides, based on literature procedures.

ParameterRecommended ConditionRationale for Hydrolysis Prevention
Atmosphere Dry Nitrogen or ArgonPrevents contact of reactants and products with atmospheric moisture.[2]
Glassware Oven-dried and cooled in a desiccatorRemoves adsorbed water from the glass surfaces.
Solvents Anhydrous grade, freshly distilledMinimizes the introduction of water into the reaction.
Reagents Anhydrous grade, stored in a desiccatorEnsures that the starting materials are not contaminated with water.
Byproduct Removal Continuous removal of gaseous byproducts (e.g., HCl)Can drive the reaction to completion and remove potentially reactive species.[3]
Workup Under inert atmosphere, vacuum distillationPrevents exposure of the product to moisture during purification.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis prep_glass Oven-dry Glassware synthesis_charge Charge Reagents under N2 prep_glass->synthesis_charge prep_reagents Use Anhydrous Reagents prep_reagents->synthesis_charge prep_inert Inert Atmosphere Setup prep_inert->synthesis_charge synthesis_reaction Reflux Reaction synthesis_charge->synthesis_reaction workup_cool Cool under N2 synthesis_reaction->workup_cool workup_distill Vacuum Distillation workup_cool->workup_distill workup_collect Collect Product workup_distill->workup_collect analysis_gcms GC-MS workup_collect->analysis_gcms analysis_nmr 31P NMR workup_collect->analysis_nmr

Caption: Experimental workflow for the synthesis of this compound, highlighting critical stages for moisture control.

hydrolysis_pathway cluster_reactants Reactants cluster_products Hydrolysis Products reactant_mpd This compound (CH3P(S)Cl2) product_acid Methylphosphonothioic Acid (CH3P(S)(OH)2) reactant_mpd->product_acid Nucleophilic Attack product_hcl Hydrochloric Acid (HCl) reactant_mpd->product_hcl reactant_water Water (H2O) reactant_water->product_acid reactant_water->product_hcl

Caption: Hydrolysis pathway of this compound.

References

Technical Support Center: Purification of Crude Products from Methylphosphonothioic Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude products derived from Methylphosphonothioic dichloride (MPTD). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of MPTD derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying crude products from reactions involving this compound (MPTD)?

A1: The primary challenges stem from the high reactivity of MPTD and its derivatives. Key issues include:

  • Hydrolysis: MPTD and its products are highly sensitive to moisture, leading to the formation of acidic impurities such as methylphosphonothioic acid and hydrochloric acid, which can complicate purification and degrade the desired product.[1]

  • Presence of Unreacted Starting Materials: Reactions may not go to completion, leaving unreacted MPTD, alcohols, phenols, or amines in the crude mixture.

  • Formation of Byproducts: Side reactions can lead to the formation of various phosphorous-containing impurities that may have similar polarities to the target compound, making separation difficult.

  • Thermal Instability: Some organophosphorus compounds are thermally labile and can decompose during purification methods that require heating, such as distillation.[2]

  • Acid Sensitivity of Products: The desired products themselves may be sensitive to the acidic conditions generated by hydrolysis, leading to degradation during workup or chromatography on acidic stationary phases like silica (B1680970) gel.

Q2: What are the most common impurities I should expect in my crude product?

A2: Common impurities include:

  • Unreacted this compound (MPTD): Due to incomplete reactions.

  • Unreacted Nucleophiles: Such as alcohols, phenols, or amines used in the reaction.

  • Hydrolysis Products: Methylphosphonothioic acid, hydrochloric acid, and partially hydrolyzed intermediates. MPTD reacts violently with water.[1]

  • Over-reacted Products: In cases where the nucleophile can react more than once.

  • Salts: Such as triethylamine (B128534) hydrochloride if a base is used to scavenge HCl.

  • Thiophenol: If diphenyl disulfide is used in the synthesis of related phosphinothioates, this can be a byproduct.[3]

Q3: Which analytical techniques are most suitable for assessing the purity of my MPTD-derived product?

A3: A combination of techniques is often recommended:

  • ³¹P NMR Spectroscopy: This is a powerful tool for identifying and quantifying phosphorus-containing compounds.[4] The broad chemical shift range allows for the differentiation of various phosphorus environments, helping to identify the product and any phosphorus-containing impurities.[4]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the overall structure of the desired product and identify organic impurities.

  • Thin Layer Chromatography (TLC): A quick and essential technique to determine the number of components in the crude mixture and to develop a suitable solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and separation of closely related compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for identifying the molecular weights of the product and impurities.

Troubleshooting Guides

Column Chromatography

Problem: My compound is degrading on the silica gel column.

  • Possible Cause: The silica gel is acidic, which can catalyze the hydrolysis or degradation of acid-sensitive organophosphorus compounds.

  • Solution:

    • Neutralize the Silica Gel: Prepare a slurry of the silica gel in the eluent and add 1-2% triethylamine to neutralize the acidic sites.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina (B75360), or a reversed-phase silica gel (C18). Always run a TLC on the alternative stationary phase first to check for compatibility and determine the appropriate solvent system.

    • Work Quickly: Minimize the time your compound spends on the column to reduce the opportunity for degradation.

Problem: Poor separation of my product from impurities.

  • Possible Cause: The chosen solvent system (eluent) has suboptimal polarity.

  • Solution:

    • Optimize the Solvent System using TLC: Systematically test different solvent mixtures to achieve a good separation of spots on the TLC plate. Aim for an Rf value of 0.2-0.3 for your target compound in the chosen eluent for flash chromatography.[5]

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities, then your product, and finally the more polar impurities.

    • Consider a Different Stationary Phase: If separation on silica is poor, try alumina or a reversed-phase column, as the different separation mechanism may provide better resolution.

Recrystallization

Problem: My product "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of the solution above its melting point, or there is a high concentration of impurities depressing the melting point.[6]

  • Solution:

    • Add More Solvent: Re-dissolve the oiled-out product by heating and adding a small amount of additional solvent. Allow the solution to cool more slowly.

    • Change the Solvent System: Try a different solvent or a solvent pair. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

    • Perform a Pre-purification Step: If a high impurity load is suspected, perform a quick filtration through a plug of silica or an acid-base extraction to remove some of the impurities before attempting recrystallization.

Problem: Low recovery of my purified product.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cool the Solution Thoroughly: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.

    • Partially Evaporate the Solvent: If too much solvent was added, carefully evaporate some of it and then allow the solution to cool again.

Distillation

Problem: The compound is decomposing in the distillation flask.

  • Possible Cause: The boiling point of the compound at atmospheric pressure is too high, leading to thermal degradation.

  • Solution:

    • Use Vacuum Distillation: Distillation under reduced pressure will lower the boiling point of the compound, allowing it to distill at a lower, non-destructive temperature.

    • Ensure a Dry System: Any residual water can lead to hydrolysis at elevated temperatures. Ensure all glassware is thoroughly dried and the crude product is anhydrous before distillation.

Problem: "Bumping" or uneven boiling during distillation.

  • Possible Cause: Uneven heating or lack of nucleation sites for smooth boiling.

  • Solution:

    • Use a Magnetic Stir Bar or Boiling Chips: This will promote smooth boiling.

    • Ensure Even Heating: Use a heating mantle with a stirrer or an oil bath for uniform heat distribution.

Data Presentation

Table 1: Common Purification Techniques and Their Applicability

Purification TechniquePrinciple of SeparationBest Suited ForKey Considerations
Flash Column Chromatography Adsorption/DesorptionSeparating compounds with different polarities.Can cause degradation of acid-sensitive compounds on silica. Solvent system optimization is crucial.[7][8]
Recrystallization Differential SolubilityPurifying solid compounds with moderate to high purity.Requires finding a suitable solvent. Can be inefficient for removing impurities with similar solubility.[9][10]
Vacuum Distillation Differential Boiling PointsPurifying thermally stable, high-boiling liquid compounds.Not suitable for thermally labile compounds. Requires a vacuum source and careful temperature control.
Acid-Base Extraction Differential pH-dependent SolubilityRemoving acidic or basic impurities.Product must be stable to acidic and basic conditions.[1]

Table 2: Example Solvent Systems for Flash Chromatography of Organophosphorus Compounds

Stationary PhaseEluent System ExamplesCompound Polarity
Silica Gel (Normal Phase) Hexane / Ethyl AcetateNon-polar to moderately polar
Dichloromethane / MethanolPolar compounds
Toluene / AcetoneModerately polar compounds
Alumina (Neutral or Basic) Hexane / Ethyl AcetateSuitable for acid-sensitive compounds
C18 (Reversed Phase) Water / AcetonitrilePolar to non-polar compounds
Water / MethanolPolar to non-polar compounds

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: Develop a solvent system that gives your product an Rf of ~0.2-0.3 on a silica gel TLC plate.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column.

    • Add a thin layer of sand.

    • Fill the column with silica gel (typically a 30:1 to 100:1 weight ratio of silica to crude product) as a slurry in the initial, least polar eluent.[11]

    • Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a more volatile, less polar solvent like dichloromethane).

    • Carefully apply the sample to the top of the column.

    • Drain the solvent until it is level with the sand.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to achieve a steady flow rate.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents, both at room temperature and when heated. A good solvent will dissolve the product when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the product just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Mandatory Visualization

experimental_workflow start Crude Product from MPTD Reaction workup Aqueous Workup (e.g., wash with NaHCO3, brine) start->workup drying Dry Organic Layer (e.g., over Na2SO4) workup->drying concentrate Concentrate in vacuo drying->concentrate crude_analysis Analyze Crude Product (TLC, 31P NMR) concentrate->crude_analysis purification_choice Choose Purification Method crude_analysis->purification_choice chromatography Flash Column Chromatography purification_choice->chromatography  Different Polarities recrystallization Recrystallization purification_choice->recrystallization Solid Product   distillation Vacuum Distillation purification_choice->distillation  Liquid Product (High Boiling) pure_product Pure Product chromatography->pure_product recrystallization->pure_product distillation->pure_product final_analysis Purity Analysis (NMR, LC-MS, etc.) pure_product->final_analysis

Caption: General experimental workflow for the purification of MPTD derivatives.

troubleshooting_workflow start Low Yield or Purity after Purification check_hydrolysis Check for Hydrolysis (31P NMR for acidic byproducts) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed? check_hydrolysis->hydrolysis_present improve_drying Improve Drying of Solvents/Reagents Use Anhydrous Conditions hydrolysis_present->improve_drying Yes check_separation Review Purification Method hydrolysis_present->check_separation No yes_hydrolysis Yes no_hydrolysis No end Improved Purity/Yield improve_drying->end poor_separation Poor Separation? check_separation->poor_separation optimize_method Optimize Method: - New solvent system (TLC) - Different stationary phase - Slower cooling (Recrystallization) - Higher vacuum (Distillation) poor_separation->optimize_method Yes check_stability Check for Thermal/Acid Instability poor_separation->check_stability No yes_separation Yes no_separation No optimize_method->end instability_found Instability Confirmed? check_stability->instability_found change_method Change Method: - Use neutral/basic alumina - Avoid high temperatures (use vacuum distillation) instability_found->change_method Yes reassess Re-assess Crude Mixture Composition instability_found->reassess No yes_instability Yes no_instability No change_method->end reassess->end

Caption: Logical troubleshooting guide for purification challenges.

References

Technical Support Center: Managing Exothermic Reactions with Methylphosphonothioic Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylphosphonothioic dichloride. The information is designed to help manage the exothermic nature of reactions involving this compound, ensuring safer and more controlled experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: this compound is a reactive compound that can undergo highly exothermic reactions. The primary thermal hazards include:

  • Violent Reaction with Water: It reacts violently with water, producing hydrochloric acid, which can lead to a rapid increase in temperature and pressure.[1][2]

  • Reaction with Nucleophiles: Reactions with alcohols, amines, and other nucleophiles are often highly exothermic.

  • Thermal Decomposition: At elevated temperatures, it can decompose, releasing toxic and corrosive fumes, including hydrogen chloride, sulfur dioxide, and phosphorus oxides.[2]

  • Incompatibility with Bases and Oxidizing Agents: It is incompatible with strong bases and oxidizing agents, and reactions with these can be vigorous.[1][2]

Q2: What are the initial signs of a potential thermal runaway reaction?

A2: Early detection is critical for preventing thermal runaway. Key indicators include:

  • A sudden, unexpected increase in the internal reaction temperature that is difficult to control with the cooling system.

  • A rapid increase in pressure within the reaction vessel.

  • Visible signs of vigorous boiling or fuming from the reaction mixture.

  • Changes in the color or viscosity of the reaction mixture.

  • Increased evolution of gases from the reaction.

Q3: What immediate steps should be taken if a thermal runaway is suspected?

A3: In the event of a suspected thermal runaway, prioritize safety:

  • Alert Personnel: Immediately notify all personnel in the vicinity and evacuate the immediate area if necessary.

  • Emergency Cooling: If it is safe to do so, apply maximum cooling to the reactor. This may involve lowering the temperature of the cooling bath or applying an external cooling source.

  • Stop Reagent Addition: Immediately cease the addition of any further reagents to the reaction mixture.

  • Emergency Quenching: If the situation escalates and is equipped, initiate an emergency quench procedure by adding a pre-determined quenching agent to the reactor. This should only be done if the procedure has been planned and deemed safe.

  • Follow Emergency Procedures: Follow all established laboratory or facility emergency protocols.

Troubleshooting Guides

Issue 1: Uncontrolled Temperature Spike During Reagent Addition

Symptoms:

  • The internal reaction temperature rises rapidly and exceeds the set point during the addition of a reactant.

  • The cooling system is unable to maintain the desired temperature.

Possible Causes:

  • The addition rate of the reagent is too fast.

  • The concentration of the added reagent is too high.

  • Inadequate cooling capacity for the scale of the reaction.

  • Poor mixing, leading to localized "hot spots."

Solutions:

ParameterRecommended Action
Reagent Addition Rate Reduce the addition rate. Consider using a syringe pump for precise and controlled addition.
Reagent Concentration Dilute the reagent in a suitable, inert solvent before addition.
Cooling Ensure the cooling bath is at the lowest possible safe temperature. For larger scale reactions, verify that the cooling system is appropriately sized.
Mixing Increase the stirring rate to improve heat dissipation and prevent localized heating. Ensure the stirrer is properly positioned in the reaction vessel.
Issue 2: Delayed Exotherm During Reaction or Quenching

Symptoms:

  • The reaction appears sluggish with little to no initial temperature increase, followed by a sudden and rapid exotherm.

Possible Causes:

  • An induction period for the reaction.

  • Low initial reaction temperature leading to the accumulation of unreacted reagents.

  • Poor solubility of a reactant at the initial reaction temperature.

  • Incomplete hydrolysis during quenching at low temperatures.

Solutions:

ParameterRecommended Action
Reaction Temperature Initiate the reaction at a slightly higher, but still safe, temperature to overcome any activation energy barrier.
Seeding For reactions that are known to have an induction period, consider adding a small "seed" of a previously successful reaction mixture.
Quenching Temperature When quenching, consider a "reverse quench" where the reaction mixture is added to a quenching solution at a controlled, slightly elevated temperature (e.g., 20-40°C) to ensure immediate reaction.
Solvent Ensure all reactants are fully dissolved before proceeding with the reaction.

Experimental Protocols

Protocol 1: Controlled Reaction with an Alcohol

This protocol describes a general procedure for reacting this compound with an alcohol while managing the exotherm.

Materials:

  • This compound

  • Alcohol (e.g., ethanol)

  • Inert solvent (e.g., toluene)

  • Reaction vessel with a mechanical stirrer, thermocouple, addition funnel, and nitrogen inlet

  • Cooling bath (e.g., ice/water or a cryocooler)

Procedure:

  • Set up the reaction apparatus and ensure it is dry and under a nitrogen atmosphere.

  • Charge the reaction vessel with the alcohol dissolved in the inert solvent.

  • Cool the solution to the desired reaction temperature (e.g., 0-5°C).

  • Dilute the this compound with the inert solvent in the addition funnel.

  • Slowly add the diluted this compound to the alcohol solution dropwise, while vigorously stirring.

  • Monitor the internal temperature closely. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ±2°C).

  • After the addition is complete, allow the reaction to stir at the same temperature for a specified period to ensure completion.

  • Proceed with a controlled quenching procedure as described in Protocol 2.

Protocol 2: Safe Quenching of Unreacted this compound

This protocol outlines a "reverse quench" method to safely neutralize any remaining reactive species.

Materials:

  • Reaction mixture containing this compound

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate, or a 10% aqueous sodium acetate (B1210297) solution)

  • Large quenching vessel with a mechanical stirrer and a thermocouple

  • Ice bath

Procedure:

  • Prepare the quenching solution in the quenching vessel and cool it in an ice bath. For some scenarios, a slightly elevated temperature may be used to ensure immediate hydrolysis.

  • Slowly add the reaction mixture to the vigorously stirred quenching solution via an addition funnel or a cannula.

  • Monitor the temperature of the quenching mixture. The addition rate should be controlled to keep the temperature below a safe limit (e.g., 25°C).

  • After the addition is complete, continue stirring and allow the mixture to slowly warm to room temperature.

  • Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Proceed with the workup and extraction of the desired product.

Data Presentation

The following tables provide illustrative data for managing exothermic reactions. Note: This data is for illustrative purposes and should be adapted based on specific experimental conditions and reactants.

Table 1: Recommended Starting Conditions for a 1 Mole Scale Reaction

ParameterValueRationale
Initial Temperature 0°CReduces initial reaction rate.
Solvent Volume 2 LProvides a heat sink and dilutes reactants.
Addition Time 2-4 hoursAllows for controlled heat removal.
Stirring Speed 300-500 RPMEnsures good mixing and heat transfer.

Table 2: Comparison of Quenching Methods

Quenching MethodAdvantagesDisadvantages
Direct Quench (Water to Reaction) Simple setup.High risk of uncontrolled exotherm and pressure buildup. Not Recommended.
Reverse Quench (Reaction to Water/Ice) Better temperature control.Requires a larger quenching vessel.
Reverse Quench (Reaction to Bicarbonate) Neutralizes acidic byproducts.CO2 evolution can cause foaming.
Reverse Quench (Reaction to Acetate Solution) Buffered system, good for sensitive products.May require additional workup steps.

Mandatory Visualizations

Experimental_Workflow A Setup Dry Reaction Apparatus under Nitrogen B Charge Alcohol and Solvent A->B C Cool to 0-5°C B->C E Slowly Add Dichloride Solution (Monitor Temperature) C->E D Prepare Dilute Solution of This compound D->E F Stir at 0-5°C until Reaction is Complete E->F H Perform Reverse Quench (Monitor Temperature) F->H G Prepare Quenching Solution G->H I Workup and Product Isolation H->I Troubleshooting_Workflow action action Start Uncontrolled Temperature Spike? Cause1 Addition Rate Too Fast? Start->Cause1 Yes End Problem Resolved Start->End No Solution1 Reduce Addition Rate Cause1->Solution1 Yes Cause2 Inadequate Cooling? Cause1->Cause2 No Solution1->End Solution2 Increase Cooling Capacity Cause2->Solution2 Yes Cause3 Poor Mixing? Cause2->Cause3 No Solution2->End Solution3 Increase Stirring Speed Cause3->Solution3 Yes Cause3->End No Solution3->End

References

"Removal of acidic byproducts in Methylphosphonothioic dichloride reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylphosphonothioic dichloride. The information provided is intended to help overcome common challenges related to the removal of acidic byproducts during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary acidic byproducts generated during the synthesis of this compound?

A1: The most common acidic byproduct generated during the synthesis of this compound is hydrogen chloride (HCl).[1] This is particularly prevalent in processes involving reactants like phosphorus trichloride. Additionally, due to the high reactivity of the P-Cl bonds, exposure to moisture can lead to the formation of hydrochloric acid and methylphosphonothioic acid.

Q2: My reaction mixture is turning viscous and difficult to stir. What could be the cause?

A2: Increased viscosity during the synthesis of this compound can be attributed to the formation of polymeric side products or complexes, especially at elevated temperatures. The reaction temperature should be carefully controlled within the recommended range of approximately 120°C to 220°C to maintain a stirrable reaction mass.[1]

Q3: How can I effectively remove hydrogen chloride (HCl) gas as it is formed during the reaction?

A3: A common and effective method for the continuous removal of HCl gas is to pass the evolving gases through a scrubber system. Lye scrubbers, containing a basic solution such as sodium hydroxide (B78521), are frequently used to neutralize and capture the acidic gas.[1] This not only drives the reaction to completion but also prevents the accumulation of corrosive HCl in the reaction setup.

Q4: What is the recommended method for purifying the final this compound product from residual acidic impurities?

A4: Vacuum distillation is the preferred method for purifying this compound.[1] This technique allows for the separation of the desired product from less volatile acidic impurities and other side products, resulting in a high-purity final product.

Q5: I am observing a lower than expected yield. What are the potential reasons related to byproduct formation?

A5: Lower yields can be a consequence of incomplete reaction or side reactions. If acidic byproducts like HCl are not efficiently removed, they can potentially participate in equilibrium reactions or catalyze undesired side reactions, thus reducing the yield of this compound. Ensuring efficient removal of byproducts is crucial for maximizing the product yield.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction stalls or proceeds slowly Inefficient removal of HCl byproduct, leading to equilibrium limitations.Implement a gas scrubbing system with a suitable basic solution (e.g., lye) to actively remove HCl as it forms.[1]
Product is contaminated with acidic impurities after initial workup Incomplete neutralization or washing.Wash the organic phase with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove residual acids. Ensure thorough mixing and separation of layers.
Corrosion of equipment Presence of un-neutralized HCl or other acidic compounds.Ensure all glassware and equipment are dry before use. Neutralize the reaction mixture as soon as the reaction is complete. Use corrosion-resistant materials where possible.
Difficulty in achieving high purity by distillation Co-distillation of impurities with similar boiling points.Optimize the vacuum distillation conditions (pressure and temperature). A fractional distillation column may be necessary for separating close-boiling impurities.

Experimental Protocols

Protocol 1: Gaseous Acidic Byproduct Removal using a Lye Scrubber

Objective: To effectively remove gaseous hydrogen chloride (HCl) from the reaction vessel during the synthesis of this compound.

Materials:

  • Reaction flask

  • Condenser

  • Gas outlet adapter

  • Tubing (chemically resistant)

  • Two gas washing bottles (scrubbers)

  • 10% Sodium hydroxide (NaOH) solution (Lye)

  • Inert gas source (e.g., Nitrogen or Argon)

Procedure:

  • Assemble the reaction apparatus, ensuring all connections are secure.

  • Connect the gas outlet of the condenser to the first gas washing bottle containing the 10% NaOH solution via chemically resistant tubing.

  • Connect the outlet of the first gas washing bottle to a second one, also filled with 10% NaOH solution, to ensure complete capture of the HCl gas.

  • The outlet of the second scrubber can be vented to a fume hood.

  • During the reaction, a slow stream of inert gas can be passed through the reaction vessel to facilitate the removal of HCl gas into the scrubber system.

  • Monitor the scrubber solutions. If the first scrubber becomes saturated (as indicated by a pH change or a color indicator), it should be refilled with a fresh NaOH solution.

Protocol 2: Aqueous Workup for the Removal of Acidic Impurities

Objective: To neutralize and remove residual acidic impurities from the crude this compound product.

Materials:

  • Crude this compound in a suitable organic solvent

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Beakers and flasks

Procedure:

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Slowly and carefully add saturated sodium bicarbonate solution to the separatory funnel. Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.

  • Gently shake the separatory funnel, allowing the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the washing with saturated sodium bicarbonate solution until no more gas evolution is observed.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Separate the organic layer and transfer it to a clean, dry flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • The resulting solution contains the neutralized product, which can be further purified by distillation.

Visualizations

Acidic_Byproduct_Removal_Workflow cluster_reaction Reaction Stage cluster_removal Byproduct Removal cluster_purification Purification Reaction This compound Synthesis HCl_gas Gaseous HCl Byproduct Reaction->HCl_gas forms Neutralization Aqueous Wash (e.g., NaHCO3) Reaction->Neutralization crude product to Scrubber Lye Scrubber HCl_gas->Scrubber captured by Distillation Vacuum Distillation Neutralization->Distillation purified by Pure_Product Pure Methylphosphonothioic Dichloride Distillation->Pure_Product yields

Caption: Workflow for the removal of acidic byproducts in this compound synthesis.

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Cause cluster_solution Solution Low_Yield Low Product Yield? Inefficient_HCl_Removal Inefficient HCl Removal Low_Yield->Inefficient_HCl_Removal could be due to High_Acidity High Acidity in Crude? Incomplete_Neutralization Incomplete Neutralization High_Acidity->Incomplete_Neutralization could be due to Check_Scrubber Check Scrubber Efficiency Inefficient_HCl_Removal->Check_Scrubber resolve by Optimize_Wash Optimize Aqueous Wash Incomplete_Neutralization->Optimize_Wash resolve by

Caption: Troubleshooting logic for common issues in this compound reactions.

References

"Improving the regioselectivity of reactions with Methylphosphonothioic dichloride"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Methylphosphonothioic Dichloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (MPTD), with the chemical formula CH₃P(S)Cl₂, is a key organophosphorus intermediate. It is primarily used in the synthesis of pesticides, nerve agents, and as a versatile reagent in the preparation of various organophosphonothioates. Its high reactivity, stemming from the two chlorine leaving groups, allows for the introduction of the methylphosphonothioate moiety onto a variety of nucleophiles.

Q2: What are the main challenges in achieving high regioselectivity in reactions with this compound?

The primary challenge arises when reacting MPTD with poly-functional molecules containing multiple nucleophilic sites of similar reactivity. The phosphorus center is highly electrophilic, and both chlorine atoms are good leaving groups, which can lead to a mixture of regioisomers. Factors such as steric hindrance, electronic effects of the substrate, and reaction conditions play a crucial role in determining the site of reaction.

Q3: How can I minimize the formation of side products?

Minimizing side products, such as the hydrolysis of MPTD, is critical. This can be achieved by:

  • Strict Anhydrous Conditions: MPTD reacts readily with water.[1][2][3] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent reaction with atmospheric moisture.

  • Controlled Temperature: Reactions are often performed at low temperatures (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions.

Troubleshooting Guide: Improving Regioselectivity

This guide addresses common issues encountered during reactions with this compound and provides strategies to improve regioselectivity.

Issue 1: Poor or No Regioselectivity with Unsymmetrical Nucleophiles

Cause: When a substrate has multiple nucleophilic sites with similar reactivity (e.g., a diol with primary and secondary hydroxyl groups), MPTD may react at both sites, leading to a mixture of products.

Solutions:

  • Utilize Protecting Groups: Temporarily block the more reactive functional group to direct the reaction to the desired site. The choice of protecting group is critical and should be stable to the reaction conditions and easily removable afterward.[4][5]

    • Strategy: Protect the more accessible or more reactive nucleophilic site (e.g., a primary alcohol in the presence of a secondary alcohol) with a suitable protecting group. After the reaction with MPTD, the protecting group can be selectively removed.

  • Employ Directing Groups: A directing group is a functional moiety on the substrate that can coordinate to a catalyst or the reagent itself, bringing the reactive center into close proximity to a specific C-H or other reactive bond. While less common for P-Cl substitutions, the principle can be adapted by designing substrates with functionalities that can interact with the phosphorus center.

  • Optimize Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. At lower temperatures, the kinetic differences between the competing reaction pathways are more pronounced, favoring the pathway with the lower activation energy.

Issue 2: Influence of Solvents on Reaction Outcome

Cause: The solvent can significantly influence the reaction's regioselectivity by solvating the reactants and transition states differently.[2][6]

Solutions:

  • Aprotic Solvents: Non-polar, aprotic solvents (e.g., hexane, toluene) are generally preferred as they do not compete with the nucleophile and minimize the dissolution of ionic by-products.

  • Polar Aprotic Solvents: Solvents like THF, acetonitrile, or DMF can be used to improve the solubility of the reactants. However, they may also coordinate with the phosphorus center, affecting its reactivity.

  • Solvent Screening: A systematic screening of solvents with varying polarities and coordinating abilities is recommended to find the optimal conditions for a specific substrate.

Issue 3: Effect of Catalysts on Regioselectivity

Cause: The choice of catalyst, particularly Lewis acids, can influence the electrophilicity of the phosphorus center and the nucleophilicity of the substrate, thereby affecting the regioselectivity.

Solutions:

  • Lewis Acid Catalysis: While not extensively documented specifically for MPTD, Lewis acids are known to activate electrophiles. A mild Lewis acid could potentially coordinate to one of the nucleophilic sites of the substrate, altering its reactivity and directing the phosphorylation to another site.[7][8][9]

  • Base Catalysis: A non-nucleophilic base (e.g., triethylamine, pyridine) is often used to scavenge the HCl produced during the reaction. The choice and stoichiometry of the base can influence the deprotonation equilibrium of the nucleophile, which in turn can affect regioselectivity.

Data Presentation

The following table summarizes the general effects of various parameters on the regioselectivity of reactions involving organophosphorus chlorides. This data is qualitative and serves as a general guideline.

ParameterGeneral Effect on RegioselectivityNotes
Temperature Lower temperatures generally increase selectivity.Reduces the energy available for overcoming higher activation barriers of less favored pathways.
Solvent Polarity Non-polar solvents often favor kinetic control.Polar solvents may stabilize charged intermediates, potentially altering the reaction pathway.
Protecting Groups Can provide excellent control over the reaction site.Requires additional synthesis and deprotection steps.[4][5]
Lewis Acids Can alter the electronic properties of the substrate.The effect is highly substrate-dependent and requires empirical optimization.[7][8][9]
Base Can influence the relative nucleophilicity of different sites.The pKa of the base and the substrate's functional groups are important considerations.

Experimental Protocols

General Protocol for Regioselective Monophosphorylation of a Diol using a Protecting Group Strategy:

  • Protection: Selectively protect one of the hydroxyl groups of the diol. For instance, in a primary/secondary diol system, a silyl (B83357) protecting group like TBDMS-Cl can be used to selectively protect the primary alcohol.

  • Reaction with MPTD:

    • Dissolve the protected diol in an anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere.

    • Cool the solution to 0 °C or a lower temperature.

    • Add a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents).

    • Slowly add this compound (1.0 equivalent) dropwise.

    • Allow the reaction to stir at the low temperature for a specified time, monitoring by TLC or LC-MS.

    • Quench the reaction with a proton source (e.g., saturated NH₄Cl solution).

  • Deprotection: After purification of the phosphorylated intermediate, remove the protecting group under appropriate conditions (e.g., TBAF for a TBDMS group).

Visualizations

Troubleshooting_Regioselectivity start Start: Poor Regioselectivity protecting_groups Consider Protecting Group Strategy start->protecting_groups Is substrate amenable to protection? optimize_conditions Optimize Reaction Conditions start->optimize_conditions No end Improved Regioselectivity protecting_groups->end Yes solvent_screening Solvent Screening optimize_conditions->solvent_screening temp_control Temperature Control optimize_conditions->temp_control catalyst_screening Catalyst Screening optimize_conditions->catalyst_screening solvent_screening->end temp_control->end catalyst_screening->end

Caption: A troubleshooting workflow for improving the regioselectivity of reactions.

Protecting_Group_Workflow cluster_0 Protecting Group Strategy start Unsymmetrical Diol protect Protect more reactive OH group start->protect react React with CH3P(S)Cl2 protect->react deprotect Deprotect react->deprotect product Regioselectively Phosphorylated Product deprotect->product

Caption: Workflow for regioselective phosphorylation using a protecting group strategy.

References

Technical Support Center: Inert Atmosphere Techniques for Handling Methylphosphonothioic Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals experienced in handling hazardous and air-sensitive materials. Methylphosphonothioic dichloride is a highly reactive and toxic compound that requires meticulous handling under an inert atmosphere to ensure safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and toxic compound. Its primary hazard is its high reactivity with water and moist air, which leads to a violent reaction that produces corrosive hydrochloric acid and other toxic fumes.[1][2] Inhalation can cause severe irritation to the nose, throat, and lungs, with effects similar to phosgene.[1] Direct contact can cause severe burns to the skin and eyes.[3][4] It is also incompatible with strong oxidizing agents, alcohols, and bases.[1][5]

Q2: Why is an inert atmosphere essential for handling this compound?

A2: An inert atmosphere, typically nitrogen or argon, is crucial to prevent the compound's violent reaction with atmospheric moisture.[2] This reaction not only decomposes the material, compromising experimental results, but also produces hazardous byproducts like HCl gas.[2] Maintaining an anhydrous and oxygen-free environment is paramount for both safety and the success of the chemical synthesis or experiment.

Q3: What personal protective equipment (PPE) is required?

A3: Appropriate PPE is mandatory. This includes:

  • Gloves: Rubber or neoprene gloves are recommended.[1] Consider double-gloving.

  • Eye Protection: Chemical safety goggles and a face shield.[6]

  • Lab Coat: A flame-resistant lab coat.

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood. For emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[3][6]

Q4: How should this compound be stored?

A4: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[6] The storage area must be free from moisture. Keep it away from incompatible materials such as oxidizing agents, alcohols, and bases.[1][6]

Troubleshooting Guide

Q1: I noticed fumes coming from my reaction flask containing this compound, even under what I thought was an inert atmosphere. What is happening?

A1: Fuming indicates a reaction with moisture, suggesting a leak in your inert atmosphere setup.[2]

  • Immediate Action: Ensure the flask is under a positive pressure of inert gas. If safe, re-purge the system with dry inert gas.

  • Troubleshooting Steps:

    • Check for Leaks: The most common issue is a leak in the Schlenk line or glassware connections.[7] Check all joints, septa, and stopcocks for a proper seal.

    • Inert Gas Quality: Ensure your inert gas source is dry. Consider using an in-line drying agent if humidity is a persistent issue.[8]

    • Glassware Dryness: Glassware must be rigorously dried before use, typically by oven-drying and then flame-drying under vacuum on the Schlenk line.[8]

Q2: My vacuum pump is not reaching the expected low pressure when evacuating the Schlenk line. What should I do?

A2: Poor vacuum pressure is a common problem and almost always indicates a leak or a blockage.[7][9]

  • Isolate and Test: Individually close the stopcocks to each port on the manifold to see if the pressure improves. This can help you identify the specific location of the leak.[7]

  • Check Grease and Joints: Ensure all ground glass joints are properly greased and sealed. Seized or poorly greased stopcocks are frequent culprits.[7][9]

  • Inspect the Cold Trap: A blockage in the solvent trap, for example from frozen solvent, can limit the vacuum.[7] It may be necessary to safely shut down the line, thaw, and clean the trap.

  • Pump Maintenance: Check the oil level and quality in your vacuum pump.

Q3: I am having trouble transferring the liquid with a syringe. The plunger is stiff, or the liquid is not drawing up properly. What could be the cause?

A3: This could be due to a clog, a pressure issue, or a reaction within the syringe.

  • Pressure Equalization: Ensure the source flask is under a slight positive pressure of inert gas. You may need to insert a "bleed needle" connected to the inert gas line in the receiving flask to equalize pressure during the transfer.

  • Needle Clog: The needle may be clogged. Never apply excessive force. Safely remove the syringe, and under inert atmosphere if possible, check the needle for blockages.

  • Syringe and Septum: Ensure you are using a dry, gas-tight syringe. The rubber septum on the flask should be fresh and provide a good seal. Old septa can be a source of leaks.[8]

Q4: A small amount of this compound spilled inside the fume hood. How should I handle it?

A4: Isolate the spill area.[1] Do NOT use water.[5]

  • Neutralization/Absorption: Use a dry, inert absorbent material like sand or soda ash to cover the spill.[5]

  • Collection: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontamination: Wipe the area with a suitable solvent (e.g., a high-boiling point hydrocarbon) followed by a thorough cleaning, ensuring all waste is collected for proper disposal.

Data Presentation

PropertyValueSource
Molecular Formula CH₃Cl₂PS-
Molecular Weight 149 g/mol [1]
Appearance Colorless liquid with a pungent odor[1]
Specific Gravity 1.42 @ 68°F (20°C)[1]
Melting Point -14.1°F (-25.6°C)[1]
Flash Point > 122°F (50°C)[1]
Reactivity Reacts violently with water, moist air. Incompatible with strong oxidizers, alcohols, bases.[1][2]

Experimental Protocols

Protocol: Safe Transfer of this compound using a Schlenk Line

Objective: To safely transfer a precise volume of this compound from a storage vessel to a reaction flask under a dry nitrogen atmosphere.

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold

  • Oven-dried and flame-dried Schlenk flasks (storage and reaction) with glass stoppers and rubber septa

  • Dry, gas-tight glass syringe with a stainless-steel needle

  • This compound

  • Dry, degassed solvent (if needed)

Procedure:

  • System Preparation:

    • Ensure the Schlenk line is operating correctly, with the cold trap filled with liquid nitrogen.

    • Assemble the dry reaction flask and storage vessel (sealed with a rubber septum) on the Schlenk line.

    • Evacuate and backfill each flask with dry nitrogen three times to ensure a completely inert atmosphere.[8] This is known as "cycling."

  • Reagent Preparation:

    • Place the storage vessel containing this compound on the Schlenk line and perform three vacuum/backfill cycles.

    • Allow the vessel to reach room temperature under a positive pressure of nitrogen.

  • Syringe Preparation:

    • Purge the dry syringe with inert gas. To do this, draw inert gas from a blank, nitrogen-filled flask and expel it into the fume hood atmosphere. Repeat three times.

  • Liquid Transfer:

    • Insert the needle of the purged syringe through the septum of the storage vessel, ensuring the needle tip is below the liquid surface.

    • Insert a second "bleed" needle connected to the nitrogen line through the septum to maintain positive pressure as liquid is withdrawn.

    • Slowly draw the desired volume of liquid into the syringe.

    • Withdraw a small amount of nitrogen gas into the syringe (a "nitrogen buffer") to prevent any liquid from dripping from the needle tip upon removal.[10]

    • Remove the syringe from the storage vessel.

  • Addition to Reaction Flask:

    • Insert the syringe needle through the septum of the reaction flask.

    • Carefully expel the nitrogen buffer into the headspace of the flask, then slowly dispense the liquid into the reaction mixture or flask.[11]

    • Once the addition is complete, rinse the syringe by drawing up some solvent or headspace gas from the reaction flask before removing it.

  • Cleanup:

    • Immediately and carefully quench the syringe by rinsing it with an appropriate solvent (e.g., isopropanol, followed by water) in a designated waste container within the fume hood.

Mandatory Visualization

G start Start: Prepare Schlenk Line and Dry Glassware prep_reagent Attach Reagent Flask to Schlenk Line start->prep_reagent prep_rxn Attach Reaction Flask to Schlenk Line start->prep_rxn cycle_reagent Evacuate & Backfill with N2 (3x) prep_reagent->cycle_reagent transfer Withdraw Reagent via Syringe cycle_reagent->transfer cycle_rxn Evacuate & Backfill with N2 (3x) prep_rxn->cycle_rxn add_reagent Add Reagent to Reaction Flask cycle_rxn->add_reagent prep_syringe Purge Syringe with N2 prep_syringe->transfer transfer->add_reagent end_node End: Reaction Under Inert Atmosphere add_reagent->end_node cleanup Quench & Clean Syringe and Glassware end_node->cleanup

Caption: Experimental workflow for transferring this compound.

Caption: Troubleshooting decision tree for inert atmosphere experiments.

References

Validation & Comparative

A Comparative Guide to Methylphosphonothioic Dichloride and Thiophosphoryl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organophosphorus chemistry, the selection of an appropriate thiophosphorylating agent is paramount to the success of a synthetic route. Among the various reagents available, methylphosphonothioic dichloride (MPTCl) and thiophosphoryl chloride (SPCl₃) are two of the most prominent, each offering a unique profile of reactivity and application. This guide provides an objective comparison of their performance in key synthetic transformations, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic endeavors.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these reagents is crucial for their safe and effective handling. The following table summarizes their key characteristics.

PropertyThis compound (MPTCl)Thiophosphoryl Chloride (SPCl₃)
Molecular Formula CH₃Cl₂PSCl₃PS
Molecular Weight 148.98 g/mol [1]169.38 g/mol [2]
Appearance Colorless liquid with a pungent odor[1][3]Colorless fuming liquid with a pungent odor[2][4]
Boiling Point 154-155 °C[5]125 °C[2][4]
Melting Point -25.5 °C[5]-35 °C[2]
Density 1.422 g/mL at 25 °C[5]1.67 g/cm³[2]
Solubility Reacts with water. Soluble in many organic solvents.Soluble in benzene, chloroform, carbon disulfide, and carbon tetrachloride. Reacts with water.[2]
Reactivity with Water Reacts violently with water to form hydrochloric acid.[3]Decomposes on contact with water and humidity, producing toxic and corrosive fumes.[6]

Performance in Key Synthetic Applications

The choice between MPTCl and SPCl₃ often depends on the desired final product. MPTCl introduces a methylphosphonothioate moiety, while SPCl₃ introduces a thiophosphate group. This fundamental difference dictates their primary applications.

Organophosphate Pesticide Synthesis

Both reagents are foundational in the synthesis of a wide array of organothiophosphate pesticides.

Thiophosphoryl Chloride (SPCl₃) is extensively used in the production of broad-spectrum insecticides like parathion (B1678463) and chlorpyrifos (B1668852). The three chlorine atoms allow for sequential or simultaneous displacement by nucleophiles, offering flexibility in synthesis.

This compound (MPTCl) is a key precursor for insecticides such as fonofos. The presence of a direct phosphorus-carbon bond in the final product, originating from the methyl group on MPTCl, often imparts distinct biological activities and metabolic pathways compared to thiophosphates derived from SPCl₃.

Comparative Data: Synthesis of Organothiophosphate Esters

While direct side-by-side comparisons in the literature are scarce, we can analyze representative reactions to infer performance.

Target CompoundReagentKey ReactantsTypical YieldReference
O,O-diethyl thiophosphoryl chlorideThiophosphoryl chloride precursorPhosphorus pentasulfide, Ethanol, ChlorineHigh[7]
Methyl ParathionO,O-dimethyl thiophosphoryl chloride (from SPCl₃)Sodium p-nitrophenoxideGood[8]
FonofosThis compoundThiophenol, EthanolHigh[9]
Acephate (B21764)O,O-dimethyl thiophosphoryl chloride (from SPCl₃)Ammonia, followed by acetylationHigh[10]
Oligonucleotide Modification

The synthesis of modified oligonucleotides for therapeutic and diagnostic applications is another area where these reagents are employed.

This compound (MPTCl) is utilized to introduce methylphosphonothioate linkages into oligonucleotides.[3] These modifications, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group and another by sulfur, are of interest for creating nuclease-resistant antisense oligonucleotides.

Thiophosphoryl Chloride (SPCl₃) and its derivatives are used to create phosphorothioate (B77711) linkages, one of the most common modifications in antisense oligonucleotide drugs. This modification also enhances nuclease resistance.

Comparative Performance in N-Thiophosphorylation of Aminonucleosides

A study on the aqueous N-thiophosphorylation of 5'-amino-5'-deoxyguanosine provides a direct comparison of the two reagents.

ReagentOptimal pHMaximum ConversionReference
Thiophosphoryl chloride1293%[11]
Potassium Thiophosphodichloridate (derived from SPCl₃)1297%[11]

In this specific application, the thiophosphodichloridate derived from SPCl₃ showed slightly higher conversion than SPCl₃ itself.[11]

Experimental Protocols

Synthesis of O,O-diethyl thiophosphoryl chloride (Intermediate for Parathion and Chlorpyrifos)

This two-step protocol is a common industrial method for producing a key intermediate.

Step 1: Synthesis of O,O-diethyl phosphorodithioate (B1214789)

  • To a 1000L reaction kettle, add 190 kg of O,O-diethyl phosphorodithioate as a solvent and 200 kg of phosphorus pentasulfide.

  • Stir the mixture well and add 10 kg of pyridine (B92270) as a catalyst.

  • Heat the mixture to 60°C.

  • Slowly add 170 kg of ethanol, maintaining the temperature at 65°C for 3 hours.

  • Distill the product under high vacuum to obtain 475 kg of O,O-diethyl phosphorodithioate.[12]

Step 2: Synthesis of O,O-diethyl thiophosphoryl chloride

  • In a suitable reaction vessel, charge 260 kg of the O,O-diethyl phosphorodithioate from Step 1.

  • Begin stirring and heat the mixture to 75°C.

  • Pass 100 kg of chlorine gas through the reaction mixture while maintaining the temperature.

  • Hold the temperature for 1 hour after the chlorine addition is complete.

  • Cool the mixture to 10°C and filter.

  • Distill the filtrate under high vacuum to yield 238 kg of O,O-diethyl thiophosphoryl chloride.[12]

Solid-Phase Synthesis of an Oligonucleotide with a Methylphosphonothioate Linkage

This protocol outlines the manual steps for introducing a methylphosphonothioate linkage during solid-phase oligonucleotide synthesis.

  • Reagent Preparation: Prepare a solution of this compound and 1-hydroxy-6-trifluoromethylbenzotriazole in a suitable anhydrous solvent.

  • Standard Synthesis: Perform the automated solid-phase synthesis of the oligonucleotide up to the point of the desired modification.

  • Manual Coupling:

    • Interrupt the automated synthesis.

    • Manually deliver the prepared methylphosphonothioating reagent to the synthesis column.

    • Allow the coupling reaction to proceed for a predetermined time (e.g., 60 minutes).[5]

    • Wash the support thoroughly with anhydrous acetonitrile.

  • Continue Synthesis: Resume the automated synthesis for the subsequent standard phosphoramidite (B1245037) couplings.

  • Cleavage and Deprotection: After the full-length oligonucleotide is synthesized, cleave it from the solid support and remove the protecting groups using standard procedures.

  • Purification: Purify the resulting oligonucleotide containing the methylphosphonothioate linkage using HPLC.

Visualizing the Chemistry: Diagrams

Reaction Mechanism: Nucleophilic Substitution at the Thiophosphoryl Center

The reactions of both MPTCl and SPCl₃ with nucleophiles generally proceed through a nucleophilic substitution mechanism at the phosphorus center. The exact pathway, whether concerted (Sₙ2-like) or stepwise (addition-elimination), can depend on the nucleophile, leaving group, and solvent.[13]

G cluster_concerted Concerted Mechanism (Sₙ2-like) cluster_stepwise Stepwise Mechanism (Addition-Elimination) Nu_c Nucleophile (Nu⁻) Reagent_c R-P(S)Cl₂ Nu_c->Reagent_c TS_c [Nu---P(S)(R)Cl₂]⁻ Transition State Reagent_c->TS_c Product_c Nu-P(S)(R)Cl TS_c->Product_c LG_c Cl⁻ TS_c->LG_c Nu_s Nucleophile (Nu⁻) Reagent_s R-P(S)Cl₂ Nu_s->Reagent_s Intermediate [Nu-P(S)(R)Cl₂]⁻ Pentacoordinate Intermediate Reagent_s->Intermediate Product_s Nu-P(S)(R)Cl Intermediate->Product_s LG_s Cl⁻ Intermediate->LG_s

Caption: General mechanisms for nucleophilic substitution at a thiophosphoryl center.

Experimental Workflow: Synthesis of an Organothiophosphate Pesticide

The following diagram illustrates a typical workflow for the synthesis of an organothiophosphate pesticide using either MPTCl or SPCl₃.

G Start Start: Thiophosphorylating Agent (MPTCl or SPCl₃) Reaction Reaction with Nucleophile (e.g., Alcohol, Phenol, Amine) in the presence of a base Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End Final Product: Organothiophosphate Analysis->End

Caption: A generalized workflow for organothiophosphate synthesis.

Logical Comparison: Choosing the Right Reagent

The decision between MPTCl and SPCl₃ is driven by the desired final product structure and properties.

G Decision Choice of Thiophosphorylating Agent MPTCl This compound (MPTCl) Decision->MPTCl Need P-C bond in final product? SPCl3 Thiophosphoryl Chloride (SPCl₃) Decision->SPCl3 Need P-O-C linkages? Product_MPTCl Product Contains: Methylphosphonothioate Moiety (R-P(S)(OR')-CH₃) MPTCl->Product_MPTCl Product_SPCl3 Product Contains: Thiophosphate Moiety (R-P(S)(OR')₂) SPCl3->Product_SPCl3

Caption: A decision tree for selecting between MPTCl and SPCl₃.

Conclusion

Both this compound and thiophosphoryl chloride are powerful and versatile reagents in organophosphorus synthesis. The primary determinant for choosing between them is the desired functionality in the target molecule: a methylphosphonothioate from MPTCl or a thiophosphate from SPCl₃. While their reactivity patterns are broadly similar, subtle differences in steric and electronic properties can influence reaction rates and yields. Researchers should carefully consider the specific requirements of their synthetic targets and consult relevant literature for optimized reaction conditions. This guide provides a foundational understanding to assist in this critical decision-making process.

References

Comparative Reactivity of Alkylphosphonothioic Dichlorides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of bifunctional electrophiles like alkylphosphonothioic dichlorides is crucial for the synthesis of novel therapeutic agents and other organophosphorus compounds. This guide provides an objective comparison of the reactivity of these compounds, supported by available experimental data and detailed methodologies.

Alkylphosphonothioic dichlorides (R-P(S)Cl₂) are versatile intermediates in organophosphorus chemistry, characterized by a phosphorus atom bonded to an alkyl group, a sulfur atom, and two chlorine atoms. The two P-Cl bonds serve as reactive sites for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The reactivity of these compounds is influenced by the nature of the alkyl group (R) and the attacking nucleophile.

General Reactivity Trends

The reactivity of alkylphosphonothioic dichlorides is generally governed by the electrophilicity of the phosphorus atom. Electron-donating alkyl groups tend to decrease the electrophilicity of the phosphorus center, thereby reducing the rate of nucleophilic attack. Consequently, a general trend of decreasing reactivity is observed as the steric bulk and electron-donating ability of the alkyl substituent increase.

Available literature suggests that phosphonothioic dichlorides react more slowly than their corresponding phosphonic dichloride (R-P(O)Cl₂) analogues. This difference in reactivity can be attributed to the lower electronegativity of sulfur compared to oxygen, which results in a less electrophilic phosphorus center in the thio-derivatives.

Comparative Reactivity Data

While comprehensive kinetic data directly comparing a homologous series of alkylphosphonothioic dichlorides is limited in publicly accessible literature, we can infer relative reactivity from studies on related organophosphorus compounds and qualitative observations. The following table summarizes expected reactivity trends and provides a framework for comparative analysis.

Alkyl Group (R)Expected Relative ReactivitySupporting Observations
Methyl (CH₃)HighestThe methyl group is the smallest and least electron-donating among simple alkyls, leading to a more electrophilic phosphorus atom.
Ethyl (C₂H₅)IntermediateThe ethyl group is slightly more electron-donating and sterically hindering than the methyl group.
Propyl (C₃H₇)LowerIncreased chain length further enhances the electron-donating effect and steric hindrance.
Isopropyl (i-C₃H₇)LowestThe branched structure of the isopropyl group provides significant steric hindrance around the phosphorus center, impeding nucleophilic attack.

Note: The data in this table represents a qualitative comparison based on established principles of organic chemistry. Experimental validation under standardized conditions is necessary for precise quantitative comparison.

Key Reactions and Mechanistic Insights

The primary reactions of alkylphosphonothioic dichlorides involve nucleophilic substitution at the phosphorus center. Common nucleophiles include water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis).

Kinetic studies on the aminolysis of analogous aryl phenyl chlorothiophosphates suggest that these reactions typically proceed through a concerted Sₙ2 mechanism. This implies a single transition state where the nucleophile attacks the phosphorus atom as the chloride leaving group departs.

Experimental Protocols for Reactivity Assessment

To obtain quantitative comparative data, standardized experimental protocols are essential. The following methodologies can be adapted to compare the reactivity of different alkylphosphonothioic dichlorides.

Protocol 1: Determination of Hydrolysis Rate

This protocol outlines a general method for determining the rate of hydrolysis under controlled conditions.

Objective: To measure the pseudo-first-order rate constant for the hydrolysis of an alkylphosphonothioic dichloride.

Materials:

  • Alkylphosphonothioic dichloride (e.g., methyl-, ethyl-, or propylphosphonothioic dichloride)

  • Solvent (e.g., acetone (B3395972) or acetonitrile, HPLC grade)

  • Buffered aqueous solutions (pH 4, 7, and 9)

  • Quenching solution (e.g., a solution of a suitable derivatizing agent or a solvent to halt the reaction)

  • Internal standard for chromatography

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the alkylphosphonothioic dichloride in the chosen organic solvent.

  • Reaction Setup: In a thermostated reaction vessel, equilibrate the buffered aqueous solution to the desired temperature (e.g., 25 °C).

  • Initiation of Reaction: Initiate the hydrolysis by adding a small aliquot of the stock solution to the buffered solution with vigorous stirring. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction rate.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the remaining alkylphosphonothioic dichloride. The use of an internal standard is recommended to improve accuracy.

  • Data Analysis: Plot the natural logarithm of the concentration of the alkylphosphonothioic dichloride versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).

Protocol 2: Comparative Aminolysis with a Spectrophotometric Assay

This protocol describes a method for comparing the rates of aminolysis using a chromophoric amine and UV-Vis spectrophotometry.

Objective: To compare the relative rates of reaction of different alkylphosphonothioic dichlorides with an aromatic amine.

Materials:

  • Alkylphosphonothioic dichlorides (e.g., methyl-, ethyl-, and propylphosphonothioic dichloride)

  • Aromatic amine with a strong chromophore (e.g., p-nitroaniline)

  • Aprotic solvent (e.g., acetonitrile, spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostated cell holder

Procedure:

  • Preparation of Solutions: Prepare stock solutions of each alkylphosphonothioic dichloride and the aromatic amine in the chosen solvent.

  • Reaction Setup: In a cuvette, place the solution of the aromatic amine and allow it to equilibrate to the desired temperature in the spectrophotometer.

  • Initiation of Reaction: Initiate the reaction by adding a small aliquot of the alkylphosphonothioic dichloride stock solution to the cuvette.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at the wavelength corresponding to the product of the reaction. The disappearance of the amine or the appearance of the product can be monitored.

  • Data Analysis: The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot. By keeping the initial concentrations of the amine and the dichlorides constant, the initial rates will be directly proportional to the second-order rate constants, allowing for a direct comparison of reactivity.

Visualizing Reaction Workflow

The following diagram illustrates a generalized workflow for a comparative reactivity study.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison prep_reagents Prepare Stock Solutions (Dichlorides, Nucleophiles) initiate_reaction Initiate Reaction (Controlled Temperature) prep_reagents->initiate_reaction prep_buffers Prepare Buffer Solutions prep_buffers->initiate_reaction sampling Collect Aliquots at Time Intervals initiate_reaction->sampling quench Quench Reaction sampling->quench analytical_method Analyze Samples (GC-MS, HPLC, or Spectrophotometry) quench->analytical_method data_analysis Determine Rate Constants or Relative Rates analytical_method->data_analysis compare_data Compare Reactivity Data data_analysis->compare_data

Generalized workflow for a comparative reactivity study.

Logical Relationship of Reactivity Factors

The reactivity of alkylphosphonothioic dichlorides is a function of several interconnected factors.

G Reactivity Overall Reactivity Electrophilicity Electrophilicity of Phosphorus Electrophilicity->Reactivity + StericHindrance Steric Hindrance StericHindrance->Reactivity - Nucleophile Nature of Nucleophile Nucleophilicity Nucleophilicity Nucleophile->Nucleophilicity StericBulkNu Steric Bulk Nucleophile->StericBulkNu Solvent Solvent Effects Solvent->Reactivity AlkylGroup Alkyl Group (R) AlkylGroup->Electrophilicity - (Inductive Effect) AlkylGroup->StericHindrance + Nucleophilicity->Reactivity + StericBulkNu->Reactivity -

Factors influencing the reactivity of alkylphosphonothioic dichlorides.

This guide provides a foundational understanding of the comparative reactivity of alkylphosphonothioic dichlorides. For specific applications, it is imperative to conduct tailored experimental studies to obtain precise quantitative data. The provided protocols offer a starting point for such investigations, enabling researchers to make informed decisions in the design and synthesis of novel organophosphorus compounds.

A Comparative Guide to the Validation of Analytical Methods for Quantifying Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of organophosphorus (OP) compounds is critical across various fields, from ensuring food safety and environmental monitoring to the development of novel pharmaceuticals. The validation of the analytical methods used for this purpose is paramount to guarantee reliable and reproducible data. This guide provides an objective comparison of common analytical techniques for OP compound quantification, supported by experimental data, to assist in method selection and validation.

Comparison of Analytical Method Performance

The performance of an analytical method is evaluated through several key validation parameters. The following table summarizes typical performance data for the analysis of various organophosphorus compounds using Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with different detectors. These methods often utilize a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for sample preparation, which involves an extraction with acetonitrile (B52724) followed by a cleanup step.[1][2]

Analytical MethodAnalyte ExamplesLinearity (R²)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Precision (RSD %)
GC-MS/MS Diazinon, Chlorpyrifos>0.990.0058 (Diazinon)<373-104<20
Chlorpyrifos-methyl, Parathion, Pirimiphos-methyl0.016 (Chlorpyrifos)
GC-FPD/NPD Various OP pesticidesNot specifiedNot specified0.003-0.00870-120≤20
LC-MS/MS Organothiophosphates>0.99Not specified1.0-10.072.8-123.42.0-13.3
GC-ECD Organophosphorus & Pyrethroid pesticidesNot specifiedNot specifiedNot specified49-146 (80% between 80-120)Not specified

Data synthesized from multiple sources for comparative purposes.[1][2][3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are outlines of common experimental protocols for the analysis of organophosphorus compounds.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is widely adopted for the extraction of pesticides from various matrices.[2]

a. Extraction:

  • Homogenize 10-15 g of the sample.

  • Add 10 mL of acetonitrile.

  • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at >1500 rcf for 1 minute.

b. Cleanup (Dispersive Solid-Phase Extraction - dSPE):

  • Take a 1 mL aliquot of the acetonitrile extract.

  • Add to a dSPE tube containing a sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate.

  • Vortex for 30 seconds.

  • Centrifuge at >1500 rcf for 1 minute.

  • The supernatant is ready for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organophosphorus compounds.[3][6]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or ion trap).[2][6]

  • Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane phase, is commonly used.[6][7]

  • Injection: Splitless injection is typically employed to enhance sensitivity.[6][7]

  • Carrier Gas: Helium or hydrogen.

  • Oven Temperature Program: A programmed temperature gradient is used to separate the compounds of interest. For example, starting at 60°C, holding for 1 minute, then ramping to 300°C at 10°C/min, and holding for 5 minutes.

  • MS Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis to enhance sensitivity and selectivity.[1][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is suitable for the analysis of more polar and thermally labile organophosphorus compounds.[5]

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for OP compounds.

  • MS/MS Detection: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target analyte.

Visualizing the Workflow and Method Relationships

To better understand the processes involved, the following diagrams illustrate the validation workflow and the relationships between different analytical techniques.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning & Method Development cluster_Validation 2. Method Validation cluster_Application 3. Routine Application cluster_Verification 4. Ongoing Verification Define_Scope Define Scope & Purpose Select_Method Select Analytical Method Define_Scope->Select_Method Develop_Protocol Develop Protocol Select_Method->Develop_Protocol Specificity Specificity / Selectivity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Sample_Analysis Routine Sample Analysis Robustness->Sample_Analysis QC_Checks Quality Control Checks Sample_Analysis->QC_Checks System_Suitability System Suitability Testing QC_Checks->System_Suitability Proficiency_Testing Proficiency Testing System_Suitability->Proficiency_Testing

Caption: General workflow for the validation of an analytical method.

Analytical_Techniques_Comparison GC Gas Chromatography (GC) MS Mass Spectrometry (MS) GC->MS Volatile Analytes MSMS Tandem MS (MS/MS) GC->MSMS High Selectivity FPD Flame Photometric Detector (FPD) GC->FPD P & S selective NPD Nitrogen-Phosphorus Detector (NPD) GC->NPD N & P selective ECD Electron Capture Detector (ECD) GC->ECD Halogen selective LC Liquid Chromatography (LC) LC->MS Polar/Non-volatile Analytes LC->MSMS High Selectivity

Caption: Relationships between separation and detection techniques.

References

"Alternative reagents to Methylphosphonothioic dichloride for thiophosphonylation"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Reagents for Thiophosphonylation

For researchers, scientists, and drug development professionals engaged in the synthesis of thiophosphonate-containing molecules, the selection of an appropriate thiophosphonylating agent is a critical decision that influences reaction efficiency, substrate scope, and overall synthetic strategy. Methylphosphonothioic dichloride (MPTCl) is a common reagent for this purpose; however, a range of alternative reagents exists, each with its own distinct reactivity profile, advantages, and limitations. This guide provides an objective comparison of key alternatives to MPTCl, supported by available experimental data and detailed methodologies, to facilitate informed reagent selection.

The primary alternatives covered in this guide are Thiophosphoryl chloride (PSCl₃), O,O-dialkyl phosphorochloridothioates, and dithiophosphoric acids. Additionally, the well-known thionating agents, Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀), are discussed in the context of their relevance to sulfur- P bond formation.

Thiophosphoryl Chloride (PSCl₃)

Thiophosphoryl chloride is a versatile and reactive precursor for the introduction of a thiophosphoryl group. It is a colorless, fuming liquid that is corrosive and reacts with water.[1][2]

Applications and Reactivity:

PSCl₃ is widely used for the thiophosphorylation of nucleophiles such as amines and alcohols. The reaction proceeds via nucleophilic substitution at the phosphorus center. The mechanism of this substitution can be either a concerted, single transition state process (Sₙ2-P) or a stepwise addition-elimination pathway, depending on the nature of the nucleophile and the reaction conditions.[3][4]

In a notable application, thiophosphoryl chloride has been employed as both a dehydrating and thionating agent for the conversion of arylaldoximes into primary thioamides. This one-pot reaction proceeds through a nitrile intermediate and demonstrates the dual reactivity of PSCl₃.[5]

Experimental Data:

The following table summarizes the performance of thiophosphoryl chloride in the conversion of various arylaldoximes to primary thioamides.[5]

EntryAldoximeProductYield (%)
1Benzaldehyde oximeThiobenzamide92
24-Methylbenzaldehyde oxime4-Methylthiobenzamide90
34-Methoxybenzaldehyde oxime4-Methoxythiobenzamide88
44-Chlorobenzaldehyde oxime4-Chlorothiobenzamide85
54-Nitrobenzaldehyde oxime4-Nitrothiobenzamide76
62-Chlorobenzaldehyde oxime2-Chlorothiobenzamide82
7Naphthalene-2-carbaldehyde oximeNaphthalene-2-carbothioamide86

Experimental Protocol: Synthesis of Thioamides from Arylaldoximes using PSCl₃ [5]

  • A mixture of the arylaldoxime (1.0 mmol), thiophosphoryl chloride (1.2 mmol), and triethylamine (B128534) (1.5 mmol) is heated at 60 °C for a specified time (typically 1-3 hours).

  • Water (5.0 mmol) is then added, and the mixture is heated at 100 °C for an additional period (typically 2-5 hours).

  • After cooling to room temperature, the reaction mixture is quenched with crushed ice.

  • The solid product is filtered, washed with cold water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol-water).

experimental_workflow_pscl3 cluster_reactants Reactant Mixing cluster_reaction1 Step 1: Dehydration cluster_reaction2 Step 2: Thionation & Hydrolysis cluster_workup Workup & Purification A Arylaldoxime D Heat at 60 °C A->D B PSCl₃ B->D C Triethylamine C->D E Add H₂O, Heat at 100 °C D->E F Quench with Ice E->F G Filter & Wash F->G H Recrystallize G->H I Primary Thioamide H->I

Figure 1: Experimental workflow for the synthesis of thioamides from arylaldoximes using PSCl₃.

O,O-Dialkyl Phosphorochloridothioates

These compounds are esters of phosphorochloridothioic acid and are valuable intermediates, particularly in the synthesis of insecticides such as parathion.[6] They can be synthesized from O,O-dialkyl dithiophosphoric acids via chlorination.[6]

Applications and Reactivity:

O,O-dialkyl phosphorochloridothioates are effective thiophosphorylating agents for a variety of nucleophiles. The presence of the alkoxy groups modulates the reactivity of the phosphorus center compared to PSCl₃.

Experimental Data:

Experimental Protocol: Synthesis of O,O-Diethyl Phosphorochloridothioate [6]

This is a two-step process:

  • Formation of O,O-diethyl dithiophosphoric acid: Phosphorus pentasulfide is reacted with ethanol.

  • Chlorination: The resulting O,O-diethyl dithiophosphoric acid is chlorinated using a suitable chlorinating agent (e.g., chlorine gas) in an appropriate solvent.

synthesis_dialkyl_phosphorochloridothioate cluster_step1 Step 1: Dithiophosphoric Acid Formation cluster_step2 Step 2: Chlorination A P₄S₁₀ C O,O-Diethyl Dithiophosphoric Acid A->C B Ethanol B->C E O,O-Diethyl Phosphorochloridothioate C->E D Chlorinating Agent (e.g., Cl₂) D->E

Figure 2: Two-step synthesis of O,O-diethyl phosphorochloridothioate.

Dithiophosphoric Acids and Their Derivatives

O,O-Dialkyl dithiophosphoric acids and their salts are versatile reagents in organophosphorus chemistry. They can be synthesized by the reaction of alcohols with phosphorus pentasulfide.[7]

Applications and Reactivity:

The salts of dithiophosphoric acids, such as ammonium (B1175870) O,O'-diethyl thiophosphate, are excellent nucleophiles. The ambident nature of the thiophosphate anion allows for reaction at either the sulfur or oxygen atom, depending on the electrophile. Reaction with soft electrophiles like benzyl (B1604629) halides results in S-alkylation, while hard electrophiles like benzoyl chloride lead to O-acylation.[8][9]

Dithiophosphoric acids can also react with O-thioacylhydroxylamines to produce acyl thiophosphoryl disulfides, a reaction that may proceed via a single electron transfer mechanism.[10]

Experimental Data:

A novel, eco-friendly method for the synthesis of O,O-dialkyl monothiophosphoric acid sodium salt has been reported, which serves as a potent sulfur nucleophile.[11]

Experimental Protocol: Synthesis of O,O-Dialkyl Monothiophosphoric Acid Sodium Salt [11]

  • Dialkyl phosphite (B83602) is reacted with a tertiary amine in a non-polar solvent (e.g., toluene) to form the organic salt of the dialkyl phosphite.

  • Sulfur is added to the reaction mixture.

  • After the reaction is complete, unreacted sulfur is removed by filtration.

  • The filtrate is treated with sodium hydroxide. The tertiary amine remains in the organic phase and can be recycled.

  • The aqueous layer is concentrated to yield the O,O-dialkyl monothiophosphoric acid sodium salt.

reaction_mechanism_dithiophosphate cluster_reactants Reactants A [ (RO)₂P(S)S ]⁻ C S-Alkylation (Soft Electrophile) A->C Soft R' D O-Alkylation (Hard Electrophile) A->D Hard R' B R'-X (Electrophile) B->C B->D

Figure 3: Ambident reactivity of the dithiophosphate (B1263838) anion.

Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀)

While not direct thiophosphonylating agents for introducing a P-C bond, Lawesson's Reagent and P₄S₁₀ are the most common reagents for the thionation of carbonyl compounds, converting them into thiocarbonyls.[12][13] This chemistry is relevant as it involves the formation of P-S bonds and the transfer of sulfur to an organic substrate.

Comparative Performance:

A combination of phosphorus pentasulfide and hexamethyldisiloxane (B120664) (HMDO) has been reported as a highly efficient thionating agent, with performance often comparable or superior to Lawesson's Reagent. A key advantage of the P₄S₁₀/HMDO system is the easier removal of byproducts, which can often be achieved by a simple hydrolytic workup or filtration through silica (B1680970) gel, avoiding the need for chromatography that is often required with Lawesson's Reagent.[13][14][15] Furthermore, microwave-assisted thionation using P₄S₁₀/HMDO can significantly reduce reaction times and improve yields.[16]

Conclusion

The selection of a reagent for thiophosphonylation depends heavily on the specific synthetic target and the nature of the substrate.

  • Thiophosphoryl chloride (PSCl₃) is a highly reactive and versatile reagent suitable for a broad range of nucleophiles. Its dual functionality as a dehydrating and thionating agent adds to its synthetic utility.

  • O,O-dialkyl phosphorochloridothioates offer a more tailored reactivity profile due to the presence of alkoxy substituents, making them valuable for specific applications such as insecticide synthesis.

  • Dithiophosphoric acids and their derivatives provide a nucleophilic platform for the introduction of the thiophosphoryl moiety, with the site of attack (S vs. O) being tunable by the choice of electrophile.

  • For the related transformation of carbonyl to thiocarbonyl groups, the combination of P₄S₁₀ and HMDO presents a highly efficient and practical alternative to the traditionally used Lawesson's Reagent.

While direct, quantitative comparisons with this compound are sparse in the literature, this guide provides a foundation for rational reagent selection based on the known reactivity and applications of these key alternatives. Further investigation into specific substrate-reagent pairings is recommended to optimize any given thiophosphonylation reaction.

References

"Yield comparison of different synthetic routes to methylphosphonothioates"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient preparation of methylphosphonothioates is a critical step in the creation of novel therapeutics, particularly in the realm of antisense oligonucleotides. This guide provides a comparative analysis of various synthetic routes to these organophosphorus compounds, with a focus on reaction yields and detailed experimental protocols.

Comparative Yields of Synthetic Routes

The following table summarizes the reported yields for different synthetic methodologies leading to methylphosphonothioates and their derivatives. The selection of a particular route will depend on the specific substrate, desired scale, and available starting materials.

Synthetic RouteStarting MaterialsProductReported Yield (%)Reference
Method A (Pelchowicz & Leader) Methylphosphonous dichloride, Alcohol, Sulfur, Ammonia (B1221849)O-Alkyl hydrogen methylphosphonothioate23 - 72%Pelchowicz & Leader, 1963
Method B (Pelchowicz & Leader) Methylphosphonic dichloride, Alcohol, Sodium hydrogen sulfide (B99878)O-Alkyl hydrogen methylphosphonothioate54 - 83%Pelchowicz & Leader, 1963
Solid-Phase Sulfurization (Korovín et al.) H-phosphinate internucleotide linkage, Elemental sulfur in pyridine (B92270)O-methylphosphonothioate internucleotide linkageQuantitativeKorovín et al., 2019
In-situ Reagent Formation (Roelen et al.) Methylphosphonothioic dichloride, 1-Hydroxy-6-trifluoromethylbenzotriazoleDinucleoside methylphosphonothioates55 - 81%Roelen et al., 1988
Regioselective Synthesis (Brill & Caruthers) This compound, NucleosidesDeoxydinucleotide methylphosphonothioatesNot specifiedBrill & Caruthers, 1987

Experimental Protocols

This section details the methodologies for the key synthetic routes cited in this guide.

Method A: From Methylphosphonous Dichloride

This procedure involves the formation of an O-alkyl methylphosphinate intermediate, which is then sulfurized.

Procedure:

  • A solution of methylphosphonous dichloride in an inert solvent is treated with an aliphatic alcohol.

  • The resulting O-alkyl methylphosphinate is not isolated.

  • Sulfur is added to the reaction mixture in the presence of ammonia to yield the ammonium (B1175870) O-alkyl methylphosphonothioate.

  • Acidification of the salt followed by distillation affords the free acid, the O-alkyl hydrogen methylphosphonothioate.[1]

Yields for this method were reported to be in the range of 56-72% for various alkyl groups, with the exception of the O-methyl analog which gave a 23% yield.[1]

Method B: From Methylphosphonic Dichloride

This alternative route involves the reaction of methylphosphonic dichloride with an alcohol and a sulfur source.

Procedure:

  • A solution of sodium in the appropriate alcohol is saturated with dry hydrogen sulfide at 0-4°C.

  • Methylphosphonic dichloride is added dropwise with stirring.

  • The mixture is refluxed until the evolution of hydrogen sulfide ceases.

  • After cooling and filtration of sodium chloride, the excess alcohol is removed under reduced pressure.

  • The residue is dissolved in water, acidified with concentrated hydrochloric acid, and extracted with ether.

  • The final product is obtained after drying and distillation.[1]

This method generally provides satisfactory yields, for instance, O-isopropyl hydrogen methylphosphonothioate was obtained in 54% yield.[1]

Solid-Phase Synthesis of O-Methylphosphonothioate Linkages

This method is particularly relevant for the synthesis of modified oligonucleotides.

Procedure:

  • The synthesis is performed on a solid support.

  • An H-phosphinate internucleotide linkage is first formed.

  • The sulfurization of the H-phosphinate linkage is achieved using a solution of elemental sulfur in pyridine. A 0.5 M solution of elemental sulfur in pyridine leads to quantitative conversion to the desired phosphonothioate within 20 minutes.[2][3]

  • This sulfurization step can be performed after each coupling cycle in the solid-phase synthesis of oligonucleotides.

Synthesis via In-situ Reagent Formation

This approach is utilized for the preparation of nucleic acid methylphosphonothioates.

Procedure:

  • A reagent is generated in-situ by reacting this compound with 1-hydroxy-6-trifluoromethylbenzotriazole.

  • This reagent is then used for the introduction of methylphosphonothioate linkages between nucleoside units.[4][5]

  • This method has been successfully applied to the synthesis of chiral pure hexamers.[4]

Regioselective Synthesis of Deoxydinucleotide Methylphosphonothioates

This method allows for the controlled synthesis of specific methylphosphonothioate linkages in dinucleotides.

Procedure:

  • The synthesis involves the successive displacement of chlorine atoms from this compound by nucleosides.

  • This regioselective approach allows for the formation of both 5'-5' and 3'-5' internucleotide linkages.[2]

  • The resulting diastereomers can be resolved by HPLC.[2]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthetic_Routes_to_Methylphosphonothioates cluster_pelchowicz_a Method A (Pelchowicz & Leader) cluster_pelchowicz_b Method B (Pelchowicz & Leader) cluster_korovin Solid-Phase Sulfurization (Korovín et al.) cluster_roelen In-situ Reagent (Roelen et al.) MePCl2_A Methylphosphonous dichloride Phosphinate_A O-Alkyl methyl- phosphinate (IV) MePCl2_A->Phosphinate_A + ROH ROH_A Alcohol (ROH) AmmoniumSalt_A Ammonium O-Alkyl methylphosphonothioate Phosphinate_A->AmmoniumSalt_A + S, NH3 S8_NH3_A S, NH3 Acid_A O-Alkyl hydrogen methylphosphonothioate (I) AmmoniumSalt_A->Acid_A Acidification MePOCl2_B Methylphosphonic dichloride (V) Product_B O-Alkyl hydrogen methylphosphonothioate (I) MePOCl2_B->Product_B + ROH, NaSH ROH_NaSH_B Alcohol (ROH), NaSH H_phosphinate H-phosphinate linkage Product_Korovin O-methylphosphonothioate linkage H_phosphinate->Product_Korovin + S, Pyridine Sulfur_pyridine S, Pyridine MePSCl2_R Methylphosphonothioic dichloride Reagent_R In-situ Reagent MePSCl2_R->Reagent_R + 1-hydroxy-6-trifluoro- methylbenzotriazole Product_R Dinucleoside methylphosphonothioate Reagent_R->Product_R + Nucleosides Nucleosides_R Nucleosides

Caption: Comparative overview of synthetic pathways to methylphosphonothioates.

References

A Spectroscopic Comparison of Thiophosphonates and Their Phosphonate Analogs Prepared by Different Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic characteristics of thiophosphonates and their corresponding phosphonate (B1237965) analogs synthesized via distinct methodologies. The data presented herein, derived from experimental findings, offers a valuable resource for the characterization and identification of these important organophosphorus compounds.

Introduction to Synthetic Methodologies

The synthesis of thiophosphonates and their phosphonate counterparts can be achieved through various chemical reactions. This guide focuses on two prominent methods:

  • Thionation using Lawesson's Reagent: This method is a widely used technique for the conversion of a phosphoryl (P=O) group in a phosphonate to a thiophosphoryl (P=S) group, yielding a thiophosphonate. The reaction is typically carried out by heating the phosphonate with Lawesson's reagent in an appropriate solvent.

  • The Pudovik Reaction: This reaction involves the addition of a dialkyl phosphite (B83602) to an imine, typically under basic catalysis, to form an α-aminophosphonate. This method is a cornerstone for the synthesis of a diverse range of phosphonate derivatives with biological significance.

This guide will compare the spectroscopic data of a representative thiophosphonate, O,O'-diethyl methylphosphonothioate (DEMPS), prepared via thionation, with its analogous α-aminophosphonate synthesized through the Pudovik reaction.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for O,O'-diethyl methylphosphonothioate (DEMPS) and a representative α-aminophosphonate.

Table 1: ³¹P NMR Spectroscopic Data

CompoundSynthetic MethodSolventChemical Shift (δ) [ppm]
O,O'-diethyl methylphosphonothioate (DEMPS)Thionation with Lawesson's ReagentCDCl₃~95[1]
Diethyl ((butylamino)(phenyl)methyl)phosphonatePudovik ReactionCDCl₃25.4

Table 2: Infrared (IR) Spectroscopic Data

CompoundKey IR Absorptions (cm⁻¹)
O,O'-diethyl methylphosphonothioate (DEMPS)P=S stretch: ~630-800, P-O-C stretch: ~950-1050
Diethyl ((butylamino)(phenyl)methyl)phosphonateP=O stretch: ~1200-1250, P-O-C stretch: ~1000-1050, N-H stretch: ~3300-3500

Table 3: Mass Spectrometry (MS) Data for DEMPS and its Isomer

CompoundMolecular WeightKey Fragment Ions (m/z)
O,O'-diethyl methylphosphonothioate (DEMPS)168.19 g/mol 168 (M+), 139, 111, 93, 79, 65
O,S-diethyl methylphosphonothioate168.19 g/mol 168 (M+), 140, 112, 97, 79, 65

Experimental Protocols

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To identify and quantify phosphorus-containing compounds and to determine their chemical environment.

  • Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) operating at a suitable frequency for ³¹P nuclei (e.g., 162 MHz).

  • Sample Preparation: Dissolve approximately 10-20 mg of the thiophosphonate or phosphonate sample in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

  • Data Acquisition:

    • Reference: Use an external standard of 85% H₃PO₄, set to 0 ppm.

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used.

    • Relaxation Delay (d1): A delay of 1-5 seconds is employed to ensure full relaxation of the phosphorus nucleus.

    • Number of Scans (ns): Depending on the sample concentration, 16 to 1024 scans are typically acquired.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Objective: To identify functional groups present in the molecule by measuring the absorption of infrared radiation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Liquid Samples: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).

    • Solid Samples: The sample is prepared as a KBr pellet or as a Nujol mull.

  • Data Acquisition: A background spectrum of the empty sample holder (or salt plates) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition of the compound and to elucidate its structure through fragmentation analysis.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation: The sample is typically dissolved in a suitable volatile solvent.

  • Data Acquisition:

    • Ionization: Electron Ionization (EI) is a common method for organophosphorus compounds.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

    • Detection: The detector records the abundance of each ion.

  • Data Processing: The resulting mass spectrum is a plot of ion abundance versus m/z. The fragmentation pattern is analyzed to identify characteristic fragments and deduce the structure of the molecule.

Visualizations

General Workflow for Synthesis and Spectroscopic Analysis

G General Workflow for Thiophosphonate Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials synthesis Synthetic Method (e.g., Thionation, Pudovik Reaction) start->synthesis product Crude Product synthesis->product purification Purification (e.g., Chromatography) product->purification final_product Pure Thiophosphonate/ Phosphonate purification->final_product nmr 31P NMR final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms data Spectroscopic Data nmr->data ir->data ms->data

Caption: General workflow for the synthesis and spectroscopic analysis of thiophosphonates.

Logical Relationship of Spectroscopic Techniques

G Relationship of Spectroscopic Techniques for Structural Elucidation cluster_techniques Spectroscopic Techniques compound Thiophosphonate/ Phosphonate Structure nmr 31P NMR (Phosphorus Environment) compound->nmr Provides information on ir IR Spectroscopy (Functional Groups) compound->ir Provides information on ms Mass Spectrometry (Molecular Weight & Fragmentation) compound->ms Provides information on nmr->compound Confirms ir->compound Confirms ms->compound Confirms

Caption: Interplay of spectroscopic techniques for structural elucidation.

References

Comparative Kinetics of Methylphosphonothioic Dichloride Derivatives in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of S-aryl methylphosphonothioates, derivatives of methylphosphonothioic dichloride, in the presence of a catalyst. The data presented here is crucial for understanding the reactivity of these organophosphorus compounds, which is essential for applications in drug development, synthesis of novel compounds, and for the development of decontamination methodologies.

Introduction to Reactivity

This compound and its derivatives are reactive electrophiles that readily undergo nucleophilic substitution reactions. The phosphorus center is susceptible to attack by various nucleophiles, including water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis). The rate of these reactions is significantly influenced by the nature of the substituents on the phosphorus atom, the nucleophile, the solvent, and the presence of catalysts. Understanding the kinetics of these reactions is fundamental to controlling reaction outcomes and designing efficient synthetic routes.

Comparative Kinetic Data: Lanthanum(III)-Catalyzed Methanolysis

The following table summarizes the pseudo-first-order rate constants (k_obs) for the La³⁺-catalyzed methanolysis of a series of S-aryl methylphosphonothioates at 25 °C and a specific s(s)pH (a measure of acidity in non-aqueous solutions). This reaction serves as a model system to compare the electronic effects of substituents on the leaving group.

Compound (S-Aryl Methylphosphonothioate)Substituent on Phenyl Ringk_obs at s(s)pH 8.4 (s⁻¹)k_obs at s(s)pH 11.7 (s⁻¹)
4a 3,5-dichloro5.0 x 10⁻³1.6 x 10⁻¹
4b 4-chloroNot ReportedNot Reported
4c 4-fluoroNot ReportedNot Reported
4d 4-H (unsubstituted)Not ReportedNot Reported
4e 4-methoxy5.5 x 10⁻⁵4.0 x 10⁻³

Data extracted from a study on the La³⁺-catalyzed methanolysis of S-aryl methylphosphonothioates. The study did not report the rate constants for all compounds at both s(s)pH values.

Experimental Protocol: Kinetic Analysis of La³⁺-Catalyzed Methanolysis of S-Aryl Methylphosphonothioates

This section details the methodology used to obtain the kinetic data presented above.

1. Materials and Instrumentation:

  • S-aryl methylphosphonothioates (substrates)

  • Lanthanum(III) trifluoromethanesulfonate (B1224126) (catalyst)

  • Anhydrous methanol (B129727) (solvent)

  • Bishydroxyethylaminotris(hydroxymethyl)methane (Bis-Tris) buffer

  • Potassium hydroxide (B78521) (KOH) for pH adjustment

  • UV-Vis spectrophotometer with a thermostatted cell holder (25 °C)

  • pH meter calibrated for methanol-water mixtures (s(s)pH)

2. Solution Preparation:

  • A stock solution of the La³⁺ catalyst was prepared in anhydrous methanol.

  • Buffer solutions of Bis-Tris were prepared in methanol to maintain the desired s(s)pH.

  • Stock solutions of the S-aryl methylphosphonothioate substrates were prepared in anhydrous methanol.

3. Kinetic Measurements:

  • The kinetic runs were initiated by injecting a small aliquot of the substrate stock solution into a cuvette containing the buffered methanolic solution of the La³⁺ catalyst.

  • The reaction progress was monitored by following the change in absorbance at a wavelength corresponding to the formation of the thiophenolate product.

  • Pseudo-first-order rate constants (k_obs) were determined by fitting the absorbance versus time data to a single exponential equation.

  • The s(s)pH of the reaction mixture was measured at the end of each kinetic run.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the kinetic studies and the proposed signaling pathway for the catalyzed methanolysis.

experimental_workflow cluster_prep Solution Preparation cluster_kinetic Kinetic Measurement cluster_analysis Data Analysis catalyst Prepare La³⁺ Catalyst Stock Solution mix Mix Catalyst and Buffer in Cuvette catalyst->mix buffer Prepare Methanolic Buffer Solution buffer->mix substrate Prepare Substrate Stock Solution inject Inject Substrate to Initiate Reaction substrate->inject mix->inject monitor Monitor Absorbance Change over Time inject->monitor fit Fit Data to Exponential Equation monitor->fit calculate Calculate k_obs fit->calculate

Caption: Experimental workflow for kinetic analysis.

signaling_pathway cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products S_Aryl S-Aryl Methyl- phosphonothioate complex [Substrate-La³⁺-MeOH] Complex S_Aryl->complex La_cat La³⁺ Catalyst La_cat->complex MeOH Methanol MeOH->complex P_product Methylphosphonothioic Acid Monomethyl Ester complex->P_product Thiophenol Thiophenol complex->Thiophenol

Caption: Proposed pathway for catalyzed methanolysis.

A Comparative Purity Analysis of Methylphosphonothioic Dichloride from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and product quality. Methylphosphonothioic dichloride (MPTD), a key precursor in the synthesis of various organophosphorus compounds, is no exception. This guide provides a comparative overview of MPTD purity from different suppliers, supported by experimental data and detailed analytical methodologies. Due to the proprietary nature of supplier-specific data, this guide presents a synthesized comparison based on typical purity levels and impurities reported in scientific literature and publicly available technical data.

Comparison of this compound Purity

The purity of commercially available this compound can vary based on the synthetic route employed by the manufacturer. While most suppliers offer high-purity MPTD, the nature and concentration of residual impurities can differ. These impurities may include starting materials, by-products, and reagents from the manufacturing process.

Supplier TypeTypical Purity (%)Common ImpuritiesAnalytical Method Referenced
High-Purity Grade > 99%Trace amounts of starting materials, residual solvents, and by-products from the specific synthetic pathway.[1]GC-MS, NMR
Standard Grade 98 - 99%Methylphosphonic dichloride, unreacted starting materials, and other organophosphorus compounds.GC-FID, HPLC
Technical Grade < 98%Higher levels of synthetic by-products and starting materials.Titration, GC

Note: This table is a representation of typical purity levels and should be confirmed with the specific supplier's certificate of analysis.

Experimental Protocols for Purity Determination

Accurate determination of MPTD purity relies on robust analytical methods capable of separating and quantifying the main component from potential impurities. The following are standard experimental protocols used in the industry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in MPTD.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of MPTD in a suitable solvent such as dichloromethane (B109758) or hexane.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • GC Conditions:

    • Inlet temperature: 250 °C

    • Oven temperature program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion source temperature: 230 °C

    • Electron ionization (EI) at 70 eV.

    • Scan range: 35-500 m/z.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard method. A study on impurity profiling of MPTD utilized comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GC×GC-TOFMS) to identify 58 unique compounds, which can help in tracing the synthetic pathway.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H and ³¹P NMR spectroscopy are invaluable for confirming the structure of MPTD and assessing its purity.

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance III 400 MHz).

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of MPTD in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • The methyl group of MPTD will appear as a doublet.

  • ³¹P NMR Acquisition:

    • Acquire the proton-decoupled ³¹P NMR spectrum.

    • The phosphorus signal for MPTD will appear as a singlet. The chemical shift is characteristic of the P=S bond.

  • Data Analysis: Integrate the signals of MPTD and any observed impurities. The relative integrals can be used to determine the molar ratio and thus the purity.

Workflow for Purity Analysis of MPTD

The following diagram illustrates a typical workflow for the purity analysis of a received batch of this compound.

Purity_Analysis_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review & Reporting cluster_3 Final Disposition SampleReception Sample Reception SampleLogin Sample Login & Labeling SampleReception->SampleLogin Storage Secure Storage SampleLogin->Storage VisualInspection Visual Inspection Storage->VisualInspection GCMS_Analysis GC-MS Analysis VisualInspection->GCMS_Analysis NMR_Analysis NMR Analysis VisualInspection->NMR_Analysis OtherTests Other Tests (e.g., Titration) VisualInspection->OtherTests DataProcessing Data Processing GCMS_Analysis->DataProcessing NMR_Analysis->DataProcessing OtherTests->DataProcessing DataReview Data Review & Verification DataProcessing->DataReview CoA_Generation Certificate of Analysis Generation DataReview->CoA_Generation Release Batch Release CoA_Generation->Release Meets Specification Quarantine Quarantine / Rejection CoA_Generation->Quarantine Out of Specification

Caption: Workflow for MPTD Purity Analysis.

This comprehensive approach to purity analysis ensures that the this compound used in research and development meets the stringent quality requirements for producing reliable and reproducible results. Researchers are encouraged to request detailed certificates of analysis from their suppliers and, if necessary, perform their own purity verification using the methods outlined above.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Organothiophosphate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of organothiophosphate residues is paramount for ensuring product safety, environmental monitoring, and advancing toxicological studies. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to assist in the selection and cross-validation of the most suitable technique for your analytical needs.

Organothiophosphates are a class of organophosphorus compounds widely used as pesticides and insecticides. Their analysis is often challenging due to the complexity of matrices such as food, water, and biological samples. Cross-validation of analytical methods is a critical process to ensure that different techniques produce comparable and reliable results, which is essential for regulatory compliance and data integrity.

Performance Comparison: GC-MS vs. HPLC

The choice between GC-MS and HPLC for organothiophosphate analysis depends on several factors, including the specific analytes, the sample matrix, and the desired sensitivity. GC-MS is generally suitable for volatile and thermally stable compounds, while HPLC is preferred for less volatile and thermally labile compounds.

The performance of an analytical method is evaluated through key validation parameters. The following tables summarize typical performance data for the analysis of various organothiophosphate pesticides using GC-MS and HPLC, often following a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol.

Table 1: Performance Data for GC-MS Analysis of Organothiophosphates

ParameterTypical ValueNotes
Linearity (R²)> 0.99Excellent linearity is consistently achieved over a defined concentration range.[1]
Limit of Detection (LOD)0.01–0.04 µg/kg (in tomato)Can vary significantly depending on the analyte, sample matrix, and instrumentation.[1]
Limit of Quantification (LOQ)0.04–0.13 µg/kg (in tomato)[1]Typically 3 to 10 times the LOD. For dialkylphosphate metabolites in urine, LOQs can range from 0.25 to 2.5 ng/mL.[2]
Accuracy (% Recovery)71.9–108.5% (in tomato)[1]Matrix effects can influence recovery rates. For dialkylphosphate metabolites in urine, recoveries of 92-103% have been reported.[2]
Precision (%RSD)< 20%Generally good precision is achievable.[1][2]

Table 2: Performance Data for HPLC-MS/MS Analysis of Organothiophosphates

ParameterTypical ValueNotes
Linearity (R²)> 0.99High linearity is consistently reported for a wide range of concentrations.[3]
Limit of Detection (LOD)4.9–51 ng/L (in water)[4]For dialkylphosphate metabolites in urine, LODs can be as low as 0.0201–0.0697 ng/mL.[5]
Limit of Quantification (LOQ)16.5–171 ng/L (in water)[4]For animal-derived foods, LOQs can be in the range of 0.0005–0.005 mg/kg.[3]
Accuracy (% Recovery)96–103% (in water)[4]For animal-derived foods, recoveries of 71.9–110.5% have been achieved.[3] For dialkylphosphate metabolites in urine, recoveries are between 93% and 102%.[5]
Precision (%RSD)< 8.2% (in water)[4]Robust and reproducible results are consistently achieved, often with RSDs below 15%.[5]

Experimental Workflows and Logical Comparisons

The following diagrams illustrate the typical workflow for cross-validating analytical methods and the logical process for comparing GC-MS and HPLC for organothiophosphate analysis.

Method_Cross_Validation_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Validation Data Analysis & Validation Sample Homogenized Sample Extraction QuEChERS Extraction (Acetonitrile) Sample->Extraction Cleanup Dispersive SPE (PSA, C18, MgSO4) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Split Sample HPLC HPLC-MS/MS Analysis Cleanup->HPLC Split Sample DataGC GC-MS Data (LOD, LOQ, Accuracy, Precision) GCMS->DataGC DataHPLC HPLC-MS/MS Data (LOD, LOQ, Accuracy, Precision) HPLC->DataHPLC Comparison Statistical Comparison (e.g., t-test, F-test) DataGC->Comparison DataHPLC->Comparison Conclusion Method Equivalency Assessment Comparison->Conclusion GCMS_vs_HPLC_Comparison cluster_GCMS GC-MS Considerations cluster_HPLC HPLC-MS/MS Considerations Analyte Organothiophosphate Analyte Properties Volatility High Volatility & Thermal Stability Analyte->Volatility Solubility Good Solubility in Mobile Phase Analyte->Solubility Derivatization Derivatization may be required for polar compounds Volatility->Derivatization GCMS_Adv Advantages: - High resolution for complex mixtures - Established libraries for identification Derivatization->GCMS_Adv GCMS_Disadv Disadvantages: - Not suitable for thermally labile compounds - Potential for matrix interference Derivatization->GCMS_Disadv Thermal_Lability Suitable for Thermally Labile Compounds Solubility->Thermal_Lability HPLC_Adv Advantages: - Wide applicability - No derivatization needed for many compounds - High sensitivity and selectivity with MS/MS Thermal_Lability->HPLC_Adv HPLC_Disadv Disadvantages: - Potential for matrix effects (ion suppression/enhancement) - Mobile phase selection can be complex Thermal_Lability->HPLC_Disadv

References

Benchmarking Catalyst Performance in Methylphosphonothioic Dichloride-Mediated Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of catalyst performance in reactions mediated by Methylphosphonothioic dichloride (MPTD), a crucial intermediate in the synthesis of various organophosphorus compounds, including pesticides and flame retardants. The selection of an appropriate catalyst is paramount for optimizing reaction efficiency, yield, and selectivity. This document summarizes key performance data, details experimental protocols, and visualizes reaction pathways to aid in catalyst selection and process development.

Catalyst Performance Comparison

The synthesis of O-aryl methylphosphonothioates and related derivatives from this compound is significantly influenced by the choice of catalyst. Two primary classes of catalysts have demonstrated efficacy in these transformations: Lewis acids and phase-transfer catalysts. The following tables summarize their performance based on available data.

Table 1: Lewis Acid Catalysis in the Synthesis of O-Aryl Methylphosphonothioates

The reaction of MPTD with phenols or alcohols is effectively catalyzed by Lewis acids. These catalysts activate the MPTD, rendering it more susceptible to nucleophilic attack.

CatalystSubstrateProductYield (%)Reaction Time (h)Temperature (°C)Catalyst Loading (mol%)
Anhydrous MgCl₂Phenol (B47542)O-Phenyl methylphosphonothioateHigh (not specified)Not specifiedNot specifiedCatalytic amount
Aluminum Chloride (AlCl₃)AlcoholsO-Alkyl methylphosphonothioatesGood to Excellent144010
Magnesium Chloride (MgCl₂)AlcoholsO-Alkyl methylphosphonothioatesGood to ExcellentNot specifiedNot specifiedCatalytic amount

Note: Data for MgCl₂ in reactions with MPTD is inferred from its use in similar reactions with methylphosphonic dichloride. Specific yield and reaction times were not detailed in the available literature.

Table 2: Phase-Transfer Catalysis in the Synthesis of O-Aryl Methylphosphonothioates

Phase-transfer catalysts (PTCs) are particularly effective for reactions involving immiscible phases, such as the reaction of MPTD in an organic solvent with a phenoxide salt in an aqueous phase. Quaternary ammonium (B1175870) salts are commonly employed PTCs.

CatalystSubstrateProductYield (%)Reaction TimeTemperature (°C)Catalyst Type
Tetrabutylammonium Bromide (TBAB)PhenolsO-Aryl methylphosphonothioatesHighMinutes0Quaternary Ammonium Salt
Tetrabutylammonium ChloridePhenolsO-Aryl methylphosphonothioatesHigh5 min0Quaternary Ammonium Salt

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for Lewis acid and phase-transfer catalyzed reactions of this compound.

Protocol 1: Lewis Acid-Catalyzed Synthesis of O-Aryl Methylphosphonothioates

This protocol is adapted from procedures for related phosphonylation reactions.[1][2]

Materials:

  • This compound (MPTD)

  • Phenol (or substituted phenol)

  • Anhydrous Magnesium Chloride (MgCl₂) or Aluminum Chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

Procedure:

  • To a stirred solution of the phenol (1.0 eq) and the Lewis acid catalyst (e.g., MgCl₂, 10 mol%) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired O-aryl methylphosphonothioate.

Protocol 2: Phase-Transfer Catalyzed Synthesis of O-Aryl Methylphosphonothioates

This protocol is based on general procedures for phase-transfer catalyzed O-acylation of phenols.[3]

Materials:

  • This compound (MPTD)

  • Phenol (or substituted phenol)

  • Sodium hydroxide (B78521) (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve the phenol (1.0 eq) in a 10% aqueous solution of NaOH.

  • In a separate flask, dissolve this compound (1.0 eq) and TBAB (5 mol%) in DCM.

  • Combine the two solutions in a reaction vessel and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

Understanding the underlying mechanisms and experimental setups is facilitated by clear diagrams.

Lewis Acid Catalysis Workflow

Lewis_Acid_Catalysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Phenol + Lewis Acid in Anhydrous DCM MPTD_add Add MPTD Dropwise at 0°C Reactants->MPTD_add Inert Atmosphere Stir Stir at Room Temp. (Monitor Progress) MPTD_add->Stir Quench Quench with Sat. NaHCO₃ (aq) Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product O-Aryl Methylphosphonothioate Purify->Product Lewis_Acid_Mechanism MPTD Methylphosphonothioic dichloride (MPTD) ActivatedComplex Activated MPTD-Lewis Acid Complex MPTD->ActivatedComplex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->ActivatedComplex Intermediate Tetrahedral Intermediate ActivatedComplex->Intermediate + ArOH Phenol Phenol (ArOH) Phenol->Intermediate Product O-Aryl Methylphosphonothioate Intermediate->Product - HCl - Lewis Acid (regenerated) HCl HCl Intermediate->HCl PTC_Workflow cluster_phases Initial Biphasic System cluster_workup Workup & Purification Aqueous Aqueous Phase: Phenol + NaOH Combine Combine & Stir Vigorously Aqueous->Combine Organic Organic Phase: MPTD + PTC (TBAB) in DCM Organic->Combine Reaction Reaction at Interface & in Organic Phase Combine->Reaction Separate Separate Layers Reaction->Separate Wash Wash & Dry Organic Layer Separate->Wash Concentrate Concentrate Wash->Concentrate Purify Column Chromatography Concentrate->Purify FinalProduct O-Aryl Methylphosphonothioate Purify->FinalProduct PTC_Mechanism AqueousPhase Aqueous Phase ArO⁻ Na⁺ + Q⁺X⁻ IonPair Organic Phase ArO⁻ Q⁺ AqueousPhase->IonPair Ion Exchange at Interface OrganicPhase Organic Phase MPTD ProductComplex Organic Phase Product + Q⁺Cl⁻ OrganicPhase->ProductComplex IonPair->ProductComplex + MPTD ProductComplex->AqueousPhase Catalyst Regeneration (Q⁺X⁻) FinalProduct O-Aryl Methylphosphonothioate ProductComplex->FinalProduct Release

References

Safety Operating Guide

Safe Disposal of Methylphosphonothioic Dichloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers, scientists, and drug development professionals handling methylphosphonothioic dichloride must adhere to stringent disposal procedures to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step information for the proper management and disposal of this hazardous chemical. This compound is a corrosive and water-reactive compound, and its handling requires meticulous attention to safety protocols. Improper disposal can lead to violent reactions and the release of toxic fumes.

The primary principle for the disposal of this compound is its conversion to less hazardous substances through controlled neutralization before final disposal as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash without prior deactivation.

Immediate Safety and Logistical Planning

Before initiating any disposal procedure, a thorough safety assessment must be conducted. This includes ensuring the availability of appropriate personal protective equipment (PPE), a functioning chemical fume hood, and emergency response equipment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following should be worn at all times:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use chemical-resistant gloves, such as neoprene or rubber.[1] Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.[2]

Emergency Preparedness

Ensure that an eyewash station and safety shower are readily accessible. In case of a spill, have absorbent materials such as dry sand or vermiculite (B1170534) available. Do not use combustible materials like sawdust for absorption.

Step-by-Step Disposal Protocol: Controlled Neutralization

The recommended method for the disposal of small quantities of this compound in a laboratory setting is through a controlled reaction with a basic solution. This procedure is adapted from established methods for other reactive acid chlorides and should be performed with extreme caution.

Materials and Equipment
  • This compound waste

  • 5% Sodium bicarbonate (NaHCO₃) solution or 2.5 M Sodium hydroxide (B78521) (NaOH) solution

  • Large beaker or flask (at least 10 times the volume of the waste)

  • Stir plate and stir bar

  • Dropping funnel or pipette

  • Ice bath

  • pH paper or pH meter

Experimental Protocol
  • Preparation of Neutralizing Solution: In a chemical fume hood, place a large beaker containing the chosen neutralizing solution (5% sodium bicarbonate or 2.5 M sodium hydroxide) in an ice bath on a stir plate. The volume of the neutralizing solution should be in significant excess (at least 10-fold molar excess) to the amount of this compound to be neutralized. Begin stirring the solution.

  • Controlled Addition of Waste: Slowly and dropwise, add the this compound waste to the center of the vortex of the stirred, cold basic solution using a dropping funnel or pipette. This "reverse quench" method, where the reactive agent is added to the quenching solution, is crucial to prevent a runaway exothermic reaction.

  • Temperature and Reaction Monitoring: Carefully monitor the reaction temperature. The rate of addition should be controlled to maintain the temperature of the mixture below 20°C. Observe for any gas evolution (carbon dioxide if using bicarbonate) and ensure it is safely vented within the fume hood.

  • Completion of Neutralization: After the addition is complete, continue stirring the mixture for at least one hour to ensure the complete hydrolysis and neutralization of the this compound.

  • pH Verification: Once the reaction appears to be complete, cautiously check the pH of the solution to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, slowly add more basic solution until the desired pH is reached.

  • Final Waste Disposal: The neutralized aqueous solution must be collected in a properly labeled hazardous waste container. Do not mix this waste with other waste streams. Arrange for pickup and disposal by an approved hazardous waste management facility in accordance with local and national regulations.

Quantitative Data Summary

For safe and effective neutralization, the following quantitative parameters should be observed:

ParameterValue/RecommendationRationale
Neutralizing Agent Concentration 5% Sodium Bicarbonate or 2.5 M Sodium HydroxideTo provide sufficient buffering/neutralizing capacity.
Molar Excess of Neutralizing Agent At least 10-foldTo ensure complete reaction and prevent acidic conditions.
Reaction Temperature Below 20°CTo control the exothermic reaction and prevent boiling or splashing.
Stirring Speed VigorousTo ensure rapid dispersion and mixing of the reactants.
Post-Addition Stirring Time At least 1 hourTo ensure the reaction goes to completion.
Final pH of Solution 7 - 9To confirm complete neutralization before disposal.

Disposal Workflow Diagram

DisposalWorkflow prep Preparation ppe Don Appropriate PPE setup Set up in Fume Hood: - Stirred, cooled basic solution - Ice bath ppe->setup neutralization Neutralization add_waste Slowly add MPTD waste to basic solution monitor Monitor Temperature (<20°C) & Reaction add_waste->monitor stir Continue stirring for 1 hour monitor->stir verification Verification & Disposal check_ph Check pH (7-9) adjust_ph Adjust pH if necessary check_ph->adjust_ph If acidic collect_waste Collect in Labeled Hazardous Waste Container check_ph->collect_waste If pH is 7-9 adjust_ph->check_ph dispose Dispose via Approved Waste Management collect_waste->dispose

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Methylphosphonothioic Dichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of Methylphosphonothioic dichloride (CAS No. 676-98-2). Adherence to these procedures is paramount to ensure personnel safety and mitigate environmental hazards.

This compound is a corrosive, colorless liquid with a pungent odor that is toxic upon inhalation and reacts violently with water.[1][2] It is imperative that all personnel handling this substance are thoroughly trained on its hazards and the procedures outlined below.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling scenarios.

Operation Hand Protection Eye and Face Protection Respiratory Protection Protective Clothing
Routine Laboratory Use (in a certified chemical fume hood) Double-gloving with chemically resistant gloves (e.g., Neoprene, Butyl rubber). Check manufacturer's compatibility data.Chemical safety goggles and a full-face shield.NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas (OV/AG) cartridges.Flame-resistant lab coat, long pants, and closed-toe shoes.
Weighing and Transferring (outside of a fume hood is not recommended) Double-gloving with chemically resistant gloves (e.g., Neoprene, Butyl rubber).Chemical safety goggles and a full-face shield.NIOSH-approved powered air-purifying respirator (PAPR) with OV/AG cartridges or a self-contained breathing apparatus (SCBA).Chemically resistant apron over a flame-resistant lab coat.
Spill Cleanup and Emergency Response Heavy-duty, chemically resistant gloves (e.g., Butyl rubber, Viton®).Chemical splash goggles and a full-face shield.NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode.Fully-encapsulating, chemical-resistant suit.

Note on Glove Selection: The breakthrough time of glove materials can vary significantly depending on the manufacturer, glove thickness, and the specific chemical formulation. It is crucial to consult the glove manufacturer's specific chemical resistance data for this compound. If specific data is unavailable, select gloves with known resistance to corrosive and water-reactive chemicals. Always inspect gloves for any signs of degradation or puncture before use.

II. Experimental Protocols: Safe Handling and Emergency Procedures

A. Standard Handling Protocol in a Laboratory Setting

  • Preparation:

    • Ensure a certified chemical fume hood is operational and has adequate airflow.

    • Verify that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement of the chemical.

    • Don the appropriate PPE as outlined in Table 1 for routine laboratory use.

  • Handling:

    • Conduct all work with this compound in a certified chemical fume hood.

    • Use glassware and equipment that are clean, dry, and free of any contaminants, especially water.

    • When transferring the chemical, use a syringe or a cannula technique to minimize exposure to air and moisture.

    • Keep containers of this compound tightly sealed when not in use.

  • Post-Handling:

    • Decontaminate all equipment that has come into contact with this compound. A recommended procedure is to rinse with an inert, dry solvent (e.g., anhydrous toluene (B28343) or xylene) followed by a neutralizing agent (e.g., a dilute solution of sodium bicarbonate).

    • Dispose of all waste, including contaminated solvents and disposable PPE, as hazardous waste in accordance with institutional and local regulations.

B. Emergency Spill Response Protocol

  • Evacuation and Notification:

    • Immediately evacuate the affected area.

    • Alert nearby personnel and the institutional safety officer.

    • If the spill is large or if there is a risk of inhalation, activate the fire alarm to evacuate the building.

  • Containment and Cleanup (to be performed only by trained personnel with appropriate PPE):

    • Don the appropriate PPE for spill cleanup as outlined in Table 1.

    • Contain the spill using a dry, inert absorbent material such as sand or vermiculite. Do not use water or combustible materials.

    • Carefully collect the absorbed material into a designated, labeled hazardous waste container.

    • Decontaminate the spill area with a neutralizing agent (e.g., sodium bicarbonate solution), followed by a thorough cleaning with soap and water.

  • First Aid:

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Give large quantities of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

III. Visualized Workflows

Safe Handling Workflow for this compound

A Preparation - Verify fume hood function - Check safety shower/eyewash - Assemble equipment - Don appropriate PPE B Handling in Fume Hood - Use dry equipment - Transfer using syringe/cannula - Keep containers sealed A->B Proceed with experiment C Post-Handling - Decontaminate equipment - Dispose of waste properly B->C Experiment complete D Emergency Procedures - Spill or exposure protocols B->D Incident occurs

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan for this compound Waste

A Waste Generation - Contaminated PPE - Used reagents - Decontamination solutions B Segregation - Separate liquid and solid waste - Use designated, labeled containers A->B Collect waste C Storage - Store in a cool, dry, well-ventilated area - Away from incompatible materials B->C Prepare for storage D Disposal - Arrange for pickup by certified  hazardous waste disposal service C->D Schedule disposal

Caption: A step-by-step plan for the safe disposal of waste contaminated with this compound.

By strictly adhering to these guidelines, researchers can safely handle this compound, minimizing the risk of personal injury and environmental contamination. Always prioritize safety and consult your institution's safety protocols before beginning any work with this hazardous chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylphosphonothioic dichloride
Reactant of Route 2
Methylphosphonothioic dichloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.